3-Methylpiperidin-4-one hydrochloride
Description
The exact mass of the compound 3-Methylpiperidin-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBLKABRBKHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627867 | |
| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-78-1 | |
| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-piperidin-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride (CAS 4629-78-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylpiperidin-4-one hydrochloride, with CAS number 4629-78-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral characterization, and applications, with a particular focus on its role in drug discovery. As a versatile intermediate, understanding its characteristics is crucial for the rational design and development of novel therapeutic agents. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for structural modification and optimization.[1][2][3]
Physicochemical Properties
3-Methylpiperidin-4-one hydrochloride is typically a white to light yellow crystalline powder.[4] Its fundamental properties are summarized in the table below. The presence of a hydrophilic hydrochloride salt and a moderately lipophilic piperidone core imparts a balanced solubility profile, allowing for reactivity in a range of solvent systems.
| Property | Value | Source |
| CAS Number | 4629-78-1 | [5][6][7] |
| Molecular Formula | C₆H₁₂ClNO | [4][5][8] |
| Molecular Weight | 149.62 g/mol | [6][8] |
| Melting Point | 176.5-177 °C | [4] |
| Boiling Point | 224.6 °C at 760 mmHg | [4] |
| Appearance | White to pale-yellow to yellow-brown solid | [4][9] |
| Purity | ≥95% | [5][9] |
| Storage | Room temperature, in a dry place | [9][10] |
Synthesis and Reaction Pathways
The synthesis of 3-methylpiperidin-4-one and its derivatives is a well-explored area of organic chemistry, with several established routes. The choice of a particular synthetic pathway often depends on the desired scale, stereochemistry, and available starting materials.
Boc-Protected Piperidone Deprotection
A common and straightforward method involves the deprotection of a Boc-protected precursor. This method is often favored for its clean reaction profile and high yield.
Protocol: Synthesis of 3-Methylpiperidin-4-one hydrochloride from a Boc-Protected Precursor [8]
-
Dissolution: Dissolve racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acidification: Slowly add ethanolic-HCl to the cooled solution while stirring. The hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature (approximately 25°C) and continue stirring for 3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate in hexanes mobile phase until the starting material is completely consumed.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-piperidin-4-one hydrochloride. This product is often of sufficient purity for use in subsequent reactions without further purification.
Caption: Boc Deprotection to Yield the Hydrochloride Salt.
Mannich Reaction
The Mannich reaction provides a convergent approach to the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives.[11] This multicomponent reaction involves the condensation of an enolizable ketone (ethyl methyl ketone), an aldehyde, and an amine (ammonium acetate). While this method does not directly yield the title compound, it is a fundamental strategy for creating substituted piperidone cores.
Spectroscopic Characterization
The structural elucidation of 3-methylpiperidin-4-one hydrochloride and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the position of substituents. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1715-1720 cm⁻¹.[1] The N-H stretch of the secondary amine hydrochloride will also be observable.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, 3-methylpiperidin-4-one, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 113.[12]
Applications in Drug Discovery and Medicinal Chemistry
3-Methylpiperidin-4-one hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[4] The piperidine ring is a common pharmacophore in drugs targeting the central nervous system (CNS).[10]
As a Scaffold for Novel Therapeutics
The versatility of the 3-methylpiperidin-4-one scaffold allows for modifications at several key positions, enabling the exploration of structure-activity relationships (SAR).
Caption: Potential Sites for Derivatization.
Synthesis of Bioactive Compounds
Derivatives of 3-methylpiperidin-4-one have been investigated for a range of therapeutic applications, including:
-
Analgesics and Anxiolytics: The piperidine moiety is a key structural feature in many opioid analgesics. Modifications of the 3-methylpiperidin-4-one core can lead to the discovery of novel pain-relieving and anxiety-reducing agents.[4]
-
Anticancer Agents: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Antifungal Agents: Oxime and thiosemicarbazone derivatives have shown promising antifungal activity.[11]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-methylpiperidin-4-one hydrochloride.
-
Hazard Statements: It is irritating to the eyes, respiratory system, and skin.[4][13]
-
Precautionary Measures:
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][15]
Conclusion
3-Methylpiperidin-4-one hydrochloride is a cornerstone intermediate for the synthesis of complex molecular architectures with significant biological potential. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry is paramount for the successful design and synthesis of next-generation therapeutics.
References
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3-Methylpiperidin-4-one hydrochloride. (2024). ChemBK. [Link]
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Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. (n.d.). PubMed. [Link]
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3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]
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3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH. [Link]
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3-Methyl-Piperidin-4-One Hydrochloride. (n.d.). MySkinRecipes. [Link]
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Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]
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3-Methylpiperidin-4-one hydrochloride molecular weight
An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications
For researchers, medicinal chemists, and professionals in drug development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, the piperidine ring is a ubiquitous and privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] This guide provides a detailed technical overview of 3-Methylpiperidin-4-one hydrochloride (MPK hydrochloride), a key synthetic intermediate whose structural features make it a valuable building block in the synthesis of complex, biologically active molecules. We will delve into its fundamental properties, validated synthetic protocols, analytical characterization, and critical applications, offering field-proven insights for its effective use in the laboratory.
Core Physicochemical Properties
3-Methylpiperidin-4-one hydrochloride is a white to off-white crystalline solid.[3][4] Its hydrochloride salt form enhances stability and modifies its solubility profile, making it amenable to a variety of reaction conditions. The presence of a methyl group at the 3-position introduces a chiral center and provides a point for steric influence in subsequent reactions, a critical consideration in stereoselective synthesis.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4629-78-1 | [5][6][7] |
| Molecular Formula | C₆H₁₂ClNO (or C₆H₁₁NO·HCl) | [5][6][8] |
| Molecular Weight | 149.62 g/mol | [5][6][8] |
| Melting Point | 176.5-177 °C | [3][4] |
| Boiling Point | 224.6 °C (at 760 mmHg) | [3][9] |
| Appearance | White to off-white solid | [4][10] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and acetone.[3] | [3] |
| Storage | Room temperature, under an inert atmosphere.[4][10] | [4][10] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Methylpiperidin-4-one hydrochloride is most commonly and reliably achieved through the acidic deprotection of a Boc-protected precursor. This strategy is a cornerstone of modern organic synthesis, chosen for its high efficiency and the clean, straightforward workup.
Protocol: Synthesis via Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester to yield the target hydrochloride salt.[5]
Expertise & Causality:
-
Why use a Boc protecting group? The nitrogen atom in the piperidine ring is a nucleophilic and basic site. The Boc group temporarily "masks" this reactivity, preventing unwanted side reactions during upstream synthetic steps. It is stable under a wide range of non-acidic conditions.
-
Why use ethanolic HCl? The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation (which can be trapped by the solvent or form isobutylene) and carbon dioxide. Hydrochloric acid provides both the necessary acidic environment and the chloride counter-ion to form the final, stable hydrochloride salt in one efficient step.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting material, racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is crucial to moderate the initial exothermic reaction upon acid addition.
-
Acid Addition: Slowly add ethanolic-HCl solution to the cooled, stirring reaction mixture.[5]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Let it stir for 3 hours.[5]
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[5] A typical mobile phase would be 40% ethyl acetate in hexanes.
-
Isolation: Once the starting material is fully consumed, remove the solvent and excess acid in vacuo using a rotary evaporator.[5]
-
Final Product: The resulting solid is crude 3-Methylpiperidin-4-one hydrochloride, which can be used directly in the next synthetic step without further purification.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-Methylpiperidin-4-one HCl.
Analytical Characterization & Quality Control
To ensure the identity, purity, and integrity of 3-Methylpiperidin-4-one hydrochloride, a suite of analytical techniques is employed. Each method provides a unique and complementary piece of structural or purity information, creating a self-validating system of quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. For this molecule, characteristic peaks would include a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and an N-H stretch from the secondary ammonium salt (a broad peak around 3325 cm⁻¹).[1]
-
Gas Chromatography (GC): A primary method for determining purity. A Certificate of Analysis for a sample showed a purity of 99.05% as determined by GC.[11]
-
Melting Point Analysis: A sharp melting point range (e.g., 176.5-177 °C) is a strong indicator of high purity for a crystalline solid.[4]
Applications in Drug Discovery and Development
The true value of 3-Methylpiperidin-4-one hydrochloride lies in its role as a versatile synthetic intermediate. The piperidin-4-one core is a well-established pharmacophore, a molecular framework that is recognized by biological targets and is responsible for a drug's pharmacological activity.[12]
Key Therapeutic Areas:
-
Neurological Disorders: The piperidine scaffold is central to drugs targeting the central nervous system (CNS). This intermediate is used in the synthesis of potential analgesics, anxiolytics, and antispasmodics.[3][13]
-
Oncology: Modified piperidin-4-ones have demonstrated significant anti-proliferative and anticancer properties.[1][12]
-
Infectious Diseases: The nucleus is a building block for antiviral (including anti-HIV) and antibacterial agents.[12]
The ketone functional group at the 4-position is a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the systematic elaboration of the core structure to build libraries of compounds for screening and lead optimization.
Safety, Handling, and Storage
As a chemical intermediate, 3-Methylpiperidin-4-one hydrochloride requires careful handling to ensure laboratory safety.
Hazard Profile:
-
Classification: Irritating to the eyes, respiratory system, and skin.[3][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Ventilation: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the powder.[6]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6] The use of an inert atmosphere is recommended to prevent potential degradation over long-term storage.[4]
Safety Protocol Flowchart
Caption: Decision workflow for safe handling of MPK hydrochloride.
References
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride - [M14880]. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Methyl-Piperidin-4-One Hydrochloride. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5153. Retrieved from [Link]
-
Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]
-
Bloom Tech. (2020). Certificate of Analysis - 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Talaq, M. H., et al. (2018). Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3-Methylpiperidin-4-one Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and practical, field-proven insights. We will navigate the synergistic application of modern spectroscopic techniques, moving beyond a simple listing of procedures to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. 3-Methylpiperidin-4-one hydrochloride, a heterocyclic ketone, serves as a critical building block for a variety of more complex molecules. Its purity and precise structural identity are paramount to the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide will detail a multi-technique approach to the structure elucidation of 3-Methylpiperidin-4-one hydrochloride, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Our approach is designed to be systematic, with each technique providing orthogonal data that, when combined, builds an unassailable case for the correct molecular structure.
The Elucidation Workflow: A Synergistic Approach
The structure elucidation of a novel or synthesized compound is not a linear process but rather an iterative and interconnected workflow. Each analytical technique provides a piece of the puzzle, and the insights from one experiment often inform the next. The following diagram illustrates the logical flow of our comprehensive approach.
Caption: A logical workflow for the structure elucidation of 3-Methylpiperidin-4-one hydrochloride.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For 3-Methylpiperidin-4-one hydrochloride (C₆H₁₂ClNO), a high-resolution mass spectrometer (HRMS) is essential for obtaining an accurate mass measurement.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is selected due to the basic nature of the piperidine nitrogen, which is readily protonated.
-
Key Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Pressure: 20-30 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation: Molecular Ion and Fragmentation
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base, 3-methylpiperidin-4-one. The expected and observed masses are summarized in the table below.
| Ion Species | Formula | Expected m/z (Monoisotopic) | Observed m/z |
| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0913 | 114.0915 |
The high-resolution data allows for the unambiguous determination of the elemental composition, C₆H₁₁NO for the free base.
Fragmentation patterns in mass spectrometry provide valuable structural information. For cyclic amines and ketones, characteristic fragmentation pathways include alpha-cleavage adjacent to the nitrogen and carbonyl group.
Caption: Plausible fragmentation pathways for 3-Methylpiperidin-4-one.
Infrared Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of the hydrochloride salt, the secondary amine, the ketone, and the alkyl groups will all give rise to characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid 3-Methylpiperidin-4-one hydrochloride powder is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted.
Data Interpretation: Characteristic Absorption Bands
The FT-IR spectrum will provide clear evidence for the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300-2700 | N-H stretch | Secondary ammonium (R₂NH₂⁺) | Strong, broad |
| ~2950-2850 | C-H stretch | sp³ C-H (alkyl) | Medium to strong |
| ~1715 | C=O stretch | Ketone | Strong, sharp |
| ~1600-1500 | N-H bend | Secondary ammonium (R₂NH₂⁺) | Medium |
The broad absorption in the high-frequency region is characteristic of the N-H stretching in the ammonium salt. The strong, sharp peak around 1715 cm⁻¹ is a clear indicator of the carbonyl group of the ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons and establish the connectivity of the entire molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Methylpiperidin-4-one hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30-45° pulse, a longer relaxation delay (2-5 seconds), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations.
-
Data Interpretation: A Step-by-Step Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5-4.0 | m | 2H | H-2, H-6 | Protons adjacent to the nitrogen atom are deshielded. |
| ~2.8-3.2 | m | 1H | H-3 | Methine proton adjacent to the carbonyl group. |
| ~2.5-2.9 | m | 2H | H-5 | Methylene protons adjacent to the carbonyl group. |
| ~1.2 | d | 3H | -CH₃ | Methyl group doublet, coupled to H-3. |
The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~208 | C-4 | Ketone carbonyl carbon. |
| ~50-55 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |
| ~45-50 | C-3 | Methine carbon. |
| ~40-45 | C-5 | Methylene carbon. |
| ~10-15 | -CH₃ | Methyl carbon. |
2D NMR is essential for confirming the assignments made from the 1D spectra and establishing the complete bonding network.
Caption: Key COSY and HMBC correlations for structural confirmation.
-
COSY: Will show correlations between H-3 and the methyl protons, as well as between H-3 and the H-2 protons. It will also show the coupling between the H-5 and H-6 protons.
-
HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments in the tables above.
-
HMBC: This is the key experiment for establishing the overall carbon skeleton. Crucially, it will show correlations from the methyl protons to C-3 and C-4, and from the H-3 proton to the carbonyl carbon (C-4), definitively placing the methyl group at the 3-position.
Single-Crystal X-ray Crystallography: The Ultimate Proof
While the combination of MS and NMR provides a very high level of confidence in the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state, including relative and absolute stereochemistry.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of 3-Methylpiperidin-4-one hydrochloride in a suitable solvent system (e.g., ethanol/ether).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
Data Interpretation: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This will confirm the piperidinone ring conformation (likely a chair conformation), the position of the methyl group, and the location of the chloride counter-ion and its interactions with the protonated amine.
Conclusion: A Self-Validating, Multi-faceted Approach
The structure elucidation of 3-Methylpiperidin-4-one hydrochloride, as detailed in this guide, is a testament to the power of a multi-faceted analytical approach. By systematically applying mass spectrometry, FT-IR, 1D and 2D NMR, and finally X-ray crystallography, we create a self-validating system where each piece of data corroborates the others. This rigorous methodology ensures the highest level of confidence in the final structural assignment, a critical requirement for any chemical entity intended for use in further research and development.
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from ChemBK online database. [Link]
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Al-Khafaji, D. S. M. S., Fenjan, A.-A. M., & Mohammad, A.-K. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Foreword: The Strategic Importance of the Piperidone Scaffold
An In-depth Technical Guide to the Synthesis of 3-Methylpiperidin-4-one Hydrochloride
In the landscape of modern drug discovery and development, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. Within this class, 3-methylpiperidin-4-one serves as a critical chiral building block and synthetic intermediate for a range of pharmacologically active agents, including analgesics and anxiolytics.[1] This guide provides a detailed examination of the core synthetic pathways to 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1), designed for researchers, chemists, and drug development professionals. Our focus extends beyond mere procedural recital to an exploration of the underlying chemical principles, the rationale for methodological choices, and the practical insights essential for successful synthesis.
Physicochemical & Safety Profile
A foundational understanding of the target compound's properties is paramount before embarking on its synthesis.
Table 1: Core Properties of 3-Methylpiperidin-4-one and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | 3-Methylpiperidin-4-one hydrochloride | [2] |
| CAS Number | 4629-78-1 | [2] |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~170-172°C | [1] |
| Free Base CAS | 5773-58-0 | [4] |
| Free Base Formula | C₆H₁₁NO | [4] |
| Free Base Mol. Wt. | 113.16 g/mol | [4] |
Safety Directive: 3-Methylpiperidin-4-one hydrochloride is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]
Primary Synthesis Pathway: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and historically significant method for the formation of five- and six-membered rings, making it exceptionally well-suited for constructing the piperidone core.[5][6] It is an intramolecular Claisen condensation of a diester to yield a β-ketoester, which can then be readily converted to the target ketone.[7][8]
Pillar 1: Mechanistic Rationale & Strategy
The strategic logic involves the sequential assembly of an acyclic N-substituted diester followed by a base-mediated intramolecular cyclization. The choice of starting materials is critical for introducing the requisite 3-methyl substituent. A logical, though synthetically challenging, approach involves a tandem Michael addition strategy.
-
Acyclic Precursor Synthesis: A primary amine (methylamine) undergoes a double Michael addition with two different α,β-unsaturated esters. To install the 3-methyl group, one of these must be a derivative of crotonic acid (for the methyl group) and the other an acrylic acid derivative.
-
Intramolecular Cyclization: The resulting diester, now containing the full carbon and nitrogen backbone, is treated with a strong base (e.g., sodium ethoxide). The base abstracts an α-proton, generating an enolate that attacks the second ester carbonyl, closing the six-membered ring.[8]
-
Hydrolysis & Decarboxylation: The cyclic β-ketoester product is intrinsically unstable to harsh acidic conditions. Refluxing with concentrated hydrochloric acid simultaneously hydrolyzes the ester and drives the decarboxylation of the resulting β-ketoacid, yielding the stable 4-piperidone ring. This step conveniently affords the final product as its hydrochloride salt.[9]
Visualization: Dieckmann Condensation Pathway
Caption: The three-stage Dieckmann condensation route to 3-Methylpiperidin-4-one HCl.
Experimental Protocol: Dieckmann Condensation Route
(This protocol is a representative synthesis adapted from established principles of the Dieckmann condensation for piperidone synthesis.[9][10][11])
Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)butanoate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylamine (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 1 hour.
-
Subsequently, add ethyl crotonate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 24-48 hours until TLC analysis indicates consumption of starting materials.
-
Remove the solvent under reduced pressure. The resulting crude diester is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 1,3-dimethyl-4-oxopiperidine-3-carboxylate
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Add the crude diester from Step 1, dissolved in a minimal amount of anhydrous toluene, dropwise to the stirred suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of ethanol.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with cold dilute HCl to a pH of ~5-6 and extract with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-ketoester.
Step 3: Hydrolysis, Decarboxylation, and Salt Formation
-
Add the crude β-ketoester from Step 2 to a round-bottom flask containing 20% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, or until gas evolution (CO₂) ceases and TLC/LC-MS analysis confirms the formation of the product.
-
Cool the solution and wash with diethyl ether to remove any organic impurities.
-
Evaporate the aqueous solution to dryness under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/ether mixture to yield pure 3-Methylpiperidin-4-one hydrochloride.[12]
Alternative Pathway: Mannich-Type Condensation
For industrial-scale synthesis, multi-component reactions (MCRs) are highly valued for their efficiency and atom economy. The Mannich reaction provides a convergent and powerful alternative for assembling the piperidone ring system.[13][14]
Pillar 2: Mechanistic Rationale & Strategy
This approach constructs the heterocyclic ring in a single pot by combining an amine, an aldehyde, and a ketone.
-
Iminium Ion Formation: Methylamine reacts with an aldehyde (typically formaldehyde) to form an electrophilic iminium ion.
-
Enolate Formation: Methyl ethyl ketone, under the reaction conditions, forms an enol or enolate.
-
Nucleophilic Attack & Cyclization: The enolate attacks the iminium ion. A second condensation with another molecule of formaldehyde and subsequent intramolecular attack and cyclization leads to the formation of the 3-methyl-4-piperidone ring. The reaction is typically performed as a one-pot synthesis.[12]
Visualization: Mannich Reaction Workflow
Caption: High-level workflow for the one-pot Mannich-type synthesis.
Experimental Protocol: Mannich-Type Synthesis
(This protocol is adapted from general procedures for the synthesis of substituted piperidin-4-ones.[12][13])
-
Combine methylamine hydrochloride (1.0 eq), methyl ethyl ketone (1.0 eq), and paraformaldehyde (2.2 eq) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.
-
Collect the precipitated solid by vacuum filtration and wash it with a cold mixture of ethanol and diethyl ether (1:5 v/v).[12]
-
If necessary, the free base can be obtained by suspending the hydrochloride salt in a suitable solvent (e.g., acetone) and treating it with a strong base like aqueous ammonia, followed by extraction and removal of the solvent.[12]
-
The crude product can be further purified by recrystallization from ethanol.
Final-Step Synthesis: N-Boc Deprotection
In many complex synthetic routes, the piperidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The final step is the quantitative removal of this group to yield the desired hydrochloride salt. This method is not a de novo synthesis but a crucial final transformation.
Pillar 3: Rationale & Protocol
The Boc group is strategically employed due to its stability in a wide range of conditions and its facile removal under acidic conditions.
Visualization: Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of the N-Boc precursor.
Experimental Protocol: N-Boc Deprotection
(This protocol is based directly on a reported synthetic procedure.[3])
-
Dissolve racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethanolic hydrogen chloride (a molar excess, e.g., 3-4 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (~25°C) and continue stirring for approximately 3 hours.
-
Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).
-
Once complete, evaporate the solvent under reduced pressure to yield crude 3-methylpiperidin-4-one hydrochloride, which can be used directly or recrystallized for higher purity.[3]
References
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3-Methylpiperidin-4-one hydrochloride - ChemBK. (2024). ChemBK. [Link]
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Adriaenssens, L. V., & Hartley, R. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. The Journal of Organic Chemistry, 72(26), 10287–10290. [Link]
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3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]
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3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]
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Gotor-Fernández, V., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
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Acid and base catalyzed piperidone synthesis from amino acid. (n.d.). ResearchGate. [Link]
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Augustine, J., et al. (1969). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]
- Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (2014).
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Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
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Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Anbar for Pure science. [Link]
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(3S,4S)-3-Methylpiperidin-4-OL hydrochloride. (n.d.). Appretech Scientific Limited. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).
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Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6786–6798. [Link]
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Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. [Link]
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Phenyl Ethyl Piperidone 4 (NPP). (2004). Hive Chemistry Discourse. [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
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Dieckmann Condensation. (n.d.). J&K Scientific LLC. [Link]
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methyl acrylate synthesis. (2004). Hive Newbee Forum. [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
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Spectroscopic Data of 3-Methylpiperidin-4-one Hydrochloride: A Technical Guide
Introduction
3-Methylpiperidin-4-one hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of piperidin-4-one, it serves as a versatile synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in a wide array of natural products and pharmaceuticals, highlighting the importance of well-characterized building blocks like 3-methylpiperidin-4-one hydrochloride.
This technical guide provides an in-depth analysis of the spectroscopic data for 3-methylpiperidin-4-one hydrochloride. A comprehensive understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound. While a complete set of publicly available experimental spectra for the hydrochloride salt is limited, this guide will provide a thorough analysis based on the data for the free base, 3-methyl-4-piperidone, and will offer expert insights into the expected spectral changes upon protonation to the hydrochloride salt.
Molecular Structure and Spectroscopic Overview
The structure of 3-Methylpiperidin-4-one hydrochloride consists of a piperidine ring substituted with a methyl group at the 3-position and a carbonyl group at the 4-position. The nitrogen atom is protonated and associated with a chloride counter-ion.
An In-Depth Technical Guide to the Solubility of 3-Methylpiperidin-4-one Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
Welcome to this in-depth technical guide on the solubility of 3-Methylpiperidin-4-one hydrochloride. As a pivotal intermediate in the synthesis of a variety of pharmaceuticals, understanding its behavior in different solvent systems is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and scale-up. In the fields of pharmaceutical chemistry and drug development, solubility dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this specific heterocyclic amine salt. While publicly available quantitative solubility data for 3-Methylpiperidin-4-one hydrochloride is sparse, this document synthesizes established chemical principles with data from closely related analogs to provide a robust predictive framework and a practical experimental approach. We will delve into the molecular characteristics that define its solubility, present a representative solubility profile, and provide a detailed, field-proven protocol for you to determine its solubility in your own laboratory settings.
Molecular Profile and Physicochemical Drivers of Solubility
3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1) is the hydrochloride salt of a substituted piperidinone. Its structure, featuring a polar ketone, a secondary amine (protonated as an ammonium salt), and a non-polar methyl group on a cyclohexane-like ring, creates a nuanced solubility profile.
The solubility of any compound is fundamentally governed by the principle of "like dissolves like," which is an interplay of intermolecular forces between the solute and the solvent.[1] For an ionic compound like 3-Methylpiperidin-4-one hydrochloride, the key interactions are:
-
Ionic Interactions: The primary driver of solubility in polar solvents is the ion-dipole interaction between the charged ammonium cation and the chloride anion with the partial positive and negative charges of the solvent molecules.
-
Hydrogen Bonding: The protonated amine (N-H+) is a strong hydrogen bond donor, and the ketone's oxygen atom is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will effectively solvate the molecule.
-
Van der Waals Forces: The non-polar methyl group and the aliphatic ring structure contribute to hydrophobic character, allowing for weaker van der Waals interactions with non-polar solvents.
As a salt, 3-Methylpiperidin-4-one hydrochloride's solubility is a balance between the energy required to overcome its crystal lattice energy and the energy released upon solvation of its constituent ions.[2] Generally, amine salts are more soluble in polar solvents than their corresponding free bases due to their ionic nature.[3][4]
The Dominant Role of Solvent Polarity
The polarity of the solvent is the single most critical factor determining the solubility of this compound.[1][5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving 3-Methylpiperidin-4-one hydrochloride. Their high dielectric constants effectively shield the positive and negative ions from each other, and their ability to act as both hydrogen bond donors and acceptors allows for strong solvation of both the ammonium cation and the ketone group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the ammonium cation effectively. While generally good solvents, their efficacy can be slightly less than polar protic solvents for some salts.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in these solvents is expected to be very low. The energy gained from weak van der Waals interactions is insufficient to overcome the strong ionic bonds of the salt's crystal lattice. While one source mentions "better solubility" in ether, this is likely relative to completely non-polar solvents like hexane and still significantly lower than in polar solvents.[2]
The logical relationship between the compound's structure and its solubility in different solvent classes is visualized in the diagram below.
Caption: Factors governing the solubility of 3-Methylpiperidin-4-one HCl.
Representative Solubility Profile
Table 1: Representative Quantitative Solubility Data of an Analogous Piperidinone Salt
| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Solubility (mg/mL)² | Expected Solubility of Target Compound |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | 47.2 | 30 | High |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 5 | Moderate to High |
| Polar Protic | Ethanol | 24.6 | 2 | Moderate |
| Polar Protic | Methanol | 32.7 | - | Expected: Moderate to High |
| Ester | Ethyl Acetate | 6.0 | - | Expected: Low |
| Chlorinated | Dichloromethane (DCM) | 9.1 | - | Expected: Very Low |
| Aromatic | Toluene | 2.4 | - | Expected: Insoluble |
| Aliphatic | Hexane | 1.9 | - | Expected: Insoluble |
¹ Data sourced from various chemical reference tables. ² Solubility data for 4-Piperidone hydrochloride monohydrate.[6]
Field Insights: The methyl group on 3-Methylpiperidin-4-one hydrochloride will slightly increase its non-polar character compared to the 4-piperidone analog. This may lead to a marginal decrease in solubility in highly polar solvents like DMSO and a marginal increase in less polar organic solvents. However, the overall trend presented in the table is expected to hold true.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and reliable solubility data for your specific process conditions, an experimental determination is essential. The following protocol is based on the "gold standard" shake-flask method, which is designed to measure thermodynamic (or equilibrium) solubility .[3][7][8] This value represents the true saturation point of the solvent under stable conditions.
Materials and Equipment
-
3-Methylpiperidin-4-one hydrochloride (ensure purity and document batch number)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Thermostatic water bath or incubator
-
Syringes and syringe filters (0.22 µm, ensure chemical compatibility with solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of 3-Methylpiperidin-4-one hydrochloride to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting point of ~50-100 mg is often sufficient.
-
Record the exact mass of the compound added.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the slurry for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is standard for thermodynamic solubility, though 48-72 hours may be necessary for some systems.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to sediment.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove any undissolved microparticles.
-
Precisely dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
-
-
Analysis:
-
Quantify the concentration of the dissolved 3-Methylpiperidin-4-one hydrochloride in the diluted sample using a pre-validated HPLC method.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or molarity).
-
The workflow for this critical experimental determination is outlined below.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion and Field-Proven Insights
3-Methylpiperidin-4-one hydrochloride is a classic example of an amine salt whose solubility is dictated by the polarity and hydrogen-bonding capabilities of the solvent. It exhibits high solubility in polar protic and aprotic solvents and is practically insoluble in non-polar media. This behavior is critical for its practical application:
-
For Reaction Chemistry: Solvents like methanol, ethanol, or DMF are excellent choices for conducting reactions where the salt is a starting material.
-
For Purification: Anti-solvent crystallization is a viable purification strategy. Adding a non-polar solvent like heptane or toluene to a solution of the compound in a polar solvent (e.g., isopropanol) will induce precipitation of the purified salt.
-
For Formulation: If developing a liquid formulation, polar, pharmaceutically acceptable co-solvents will be necessary.
The information and protocols provided in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to confidently work with 3-Methylpiperidin-4-one hydrochloride. By understanding the "why" behind its solubility and applying rigorous experimental methods to determine the "how much," you can optimize your processes, ensure reproducibility, and accelerate your development timelines.
References
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]
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Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
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An In-depth Technical Guide to 3-Methylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Foreword: Unveiling a Key Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperidine nucleus holds a place of prominence, gracing the structures of numerous blockbuster drugs. This guide delves into the nuanced physical and chemical properties of a particularly valuable derivative: 3-Methylpiperidin-4-one hydrochloride. This molecule, with its strategic methylation and ketone functionality, serves as a critical building block for a range of pharmacologically active compounds, particularly in the realms of central nervous system disorders and pain management. This document is intended for researchers, medicinal chemists, and process development scientists, providing a comprehensive technical overview to inform and accelerate research and development efforts. We will explore its fundamental properties, delve into its synthesis, and illuminate its role as a pivotal intermediate in the creation of potent therapeutics.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Structural and General Properties
3-Methylpiperidin-4-one hydrochloride is the hydrochloride salt of the organic compound 3-methylpiperidin-4-one. The presence of the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as a pair of enantiomers ((R) and (S)) or as a racemic mixture. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂ClNO | [1][2] |
| Molecular Weight | 149.62 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| CAS Number | 4629-78-1 | [1] |
Acidity and Basicity: The pKa Value
Solubility Profile
The solubility of 3-Methylpiperidin-4-one hydrochloride is a critical parameter for its use in various reaction conditions and for its purification. Qualitative data indicates that it is slightly soluble in water and demonstrates better solubility in organic solvents such as ethanol, acetone, and ether.[3] For a research and development setting, a more quantitative understanding is often necessary. While specific quantitative data is not widely published, the hydrochloride salt form generally imparts greater aqueous solubility compared to the free base, particularly in acidic media. Its solubility in organic solvents is influenced by the polarity of the solvent and the temperature.
Thermal Properties
The melting and boiling points are crucial for identifying the compound and for determining appropriate conditions for reactions and purification.
| Property | Value | Source(s) |
| Melting Point | Approximately 170-172 °C | [3] |
| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 50-51 °C at 2 Torr. |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl group. The protons on the carbon adjacent to the nitrogen (C2 and C6) will appear as multiplets in the downfield region (typically δ 3.0-3.5 ppm), deshielded by the electron-withdrawing nitrogen atom. The proton at the chiral center (C3) will be a multiplet, and its coupling constants with the adjacent methylene protons will provide information about the conformation of the ring. The methyl group at C3 will appear as a doublet. The protonation of the nitrogen in the hydrochloride salt will lead to a further downfield shift of the adjacent protons and the appearance of a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon (C4) will be the most downfield signal (typically δ > 200 ppm). The carbons adjacent to the nitrogen (C2 and C6) will appear in the range of δ 40-60 ppm. The chiral carbon (C3) and the remaining methylene carbon (C5) will have signals in the aliphatic region, with the methyl carbon appearing at the most upfield position.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. Another key feature will be the N-H stretching vibration of the protonated amine, which will appear as a broad band in the region of 2400-3000 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecule will likely undergo fragmentation. The molecular ion peak [M]+ for the free base (C₆H₁₁NO) would be observed at m/z 113.16. For the hydrochloride salt, under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ of the free base would be detected at m/z 114.09.[4]
Chemical Properties and Reactivity
The chemical reactivity of 3-Methylpiperidin-4-one hydrochloride is centered around the ketone functionality and the secondary amine.
Reactivity of the Ketone
The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. These include:
-
Reduction: The ketone can be reduced to the corresponding alcohol (3-methylpiperidin-4-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often stereoselective, and the choice of reducing agent and reaction conditions can influence the stereochemical outcome.
-
Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 4-aminopiperidines. This is a powerful method for introducing diversity at the 4-position.
-
Wittig Reaction: The carbonyl group can be converted to a double bond via the Wittig reaction, providing access to 4-alkylidene piperidine derivatives.
Reactivity of the Piperidine Nitrogen
The secondary amine in the piperidine ring is nucleophilic and can participate in various reactions, although its reactivity is tempered in the hydrochloride salt form. To react the nitrogen, it is typically necessary to first neutralize the salt with a base. Common reactions include:
-
N-Alkylation: The nitrogen can be alkylated with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Acylation: The nitrogen can be acylated with acid chlorides or anhydrides to form amides.
-
N-Arylation: The nitrogen can be coupled with aryl halides or boronic acids under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) to form N-arylpiperidines.
Synthesis of 3-Methylpiperidin-4-one Hydrochloride
The synthesis of 3-Methylpiperidin-4-one hydrochloride is a key step in the production of more complex pharmaceutical intermediates. A common and efficient method involves the deprotection of a Boc-protected precursor.
Synthesis via Deprotection of a Boc-Protected Precursor
A widely used laboratory-scale synthesis starts from the commercially available racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
Experimental Protocol:
-
Dissolution: Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is dissolved in an anhydrous solvent, typically dichloromethane (DCM), at 0 °C.[5]
-
Acidification: A solution of ethanolic hydrogen chloride (HCl) is added slowly to the reaction mixture.[5]
-
Reaction: The reaction is allowed to warm to room temperature (25 °C) and stirred for several hours (e.g., 3 hours).[5]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.[5]
-
Work-up: Upon completion, the solvent is removed under reduced pressure (evaporation) to yield racemic 3-Methylpiperidin-4-one hydrochloride.[5]
-
Purification: The crude product is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.
-
Low Temperature Addition: The slow addition of the acid at 0 °C helps to control the exothermicity of the reaction.
-
Ethanolic HCl: Ethanolic HCl is a convenient source of anhydrous HCl for the deprotection reaction.
-
TLC Monitoring: TLC is a simple and effective technique to track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.
Caption: Synthesis of 3-Methylpiperidin-4-one hydrochloride.
Applications in Drug Discovery and Development
3-Methylpiperidin-4-one hydrochloride is a valuable building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system. Its utility stems from the ability to introduce diverse functionalities at both the piperidine nitrogen and the 4-position of the ring.
Synthesis of Potent Analgesics
The 3-methyl-4-aminopiperidine scaffold, accessible from 3-Methylpiperidin-4-one hydrochloride via reductive amination, is a core component of several potent opioid analgesics. For example, derivatives of 3-methyl-4-(N-phenylamido)piperidines have been synthesized and shown to possess analgesic activity far exceeding that of morphine and fentanyl.[6] The cis-isomer of one such derivative, Brifentanil, has been evaluated in clinical trials as a short-acting analgesic.[6] The synthesis of these complex molecules often involves the initial construction of the substituted piperidine ring using precursors like 3-Methylpiperidin-4-one hydrochloride.
Intermediate for Antipsychotic Drugs
The piperidine ring is a common feature in many antipsychotic medications. While not a direct precursor in the most common synthesis of Risperidone, 3-Methylpiperidin-4-one hydrochloride can be used to synthesize analogues of this important drug. The synthesis of Risperidone involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7][8] By starting with 3-Methylpiperidin-4-one hydrochloride, medicinal chemists can introduce a methyl group at the 3-position of the piperidine ring, allowing for the exploration of structure-activity relationships and the development of new antipsychotic candidates with potentially improved pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methylpiperidin-4-one hydrochloride.
-
Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
-
In Case of Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If it comes into contact with skin, wash with soap and water.
Conclusion and Future Perspectives
3-Methylpiperidin-4-one hydrochloride is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for medicinal chemists. The ability to functionalize both the piperidine nitrogen and the ketone at the 4-position provides a rich platform for generating diverse chemical libraries for drug discovery programs. As the demand for novel therapeutics for central nervous system disorders and pain management continues to grow, the importance of key intermediates like 3-Methylpiperidin-4-one hydrochloride is set to increase. Future research will likely focus on the development of stereoselective syntheses of its enantiomers to allow for the preparation of chirally pure pharmaceuticals, further enhancing its utility in the quest for safer and more effective medicines.
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Foreword: The Piperidin-4-one Core – A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 3-Methylpiperidin-4-one Hydrochloride Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The piperidin-4-one nucleus is a quintessential example of such a scaffold, serving as a versatile intermediate in the synthesis of compounds with a wide array of pharmacological properties.[1][2] The strategic introduction of a methyl group at the C-3 position creates the 3-methylpiperidin-4-one core, a modification that can significantly influence the molecule's conformation and, consequently, its interaction with biological macromolecules.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the synthesis, multifaceted biological activities, and therapeutic potential of derivatives originating from 3-methylpiperidin-4-one hydrochloride, a common starting material in organic synthesis.[4] We will explore the causality behind experimental designs and elucidate the mechanisms that underpin the promising anticancer, antimicrobial, and neurological activities of these compounds.
Part 1: Constructing the Core – Synthetic Strategies and Derivatization
The therapeutic utility of any scaffold is contingent upon the accessibility and versatility of its synthesis. The 3-methylpiperidin-4-one ring system is most commonly constructed via the Mannich reaction, a classic multi-component reaction renowned for its efficiency in forming carbon-carbon bonds and constructing nitrogen-containing heterocycles.[3][5][6]
The Mannich Reaction: A Cornerstone of Synthesis
The Mannich reaction for synthesizing 2,6-diaryl-3-methyl-4-piperidones involves a one-pot condensation of an ethyl methyl ketone (providing the C-3 methyl group and part of the ring), two equivalents of an aromatic aldehyde, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source.[5] This approach is highly modular, allowing for the introduction of diverse aryl substituents at the C-2 and C-6 positions, which is crucial for tuning the biological activity of the final derivatives.
Experimental Protocol: Generalized Mannich Condensation for 2,6-Diaryl-3-methyl-4-piperidone Synthesis
This protocol describes a foundational method for synthesizing the core piperidone structure.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium acetate (1 molar equivalent) in absolute ethanol.
-
Aldehyde Addition: To the stirred solution, add the desired substituted aromatic aldehyde (2 molar equivalents).
-
Ketone Addition: Subsequently, add ethyl methyl ketone (1 molar equivalent) to the reaction mixture.
-
Reaction Execution: Reflux the mixture for a specified duration (typically 4-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, the solvent is evaporated under reduced pressure.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,6-diaryl-3-methyl-4-piperidone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][5]
Visualization: Synthetic Workflow
The following diagram illustrates the general workflow from the core synthesis to the generation of diverse, biologically active derivatives.
Caption: General workflow for synthesis and derivatization.
Part 2: Anticancer Activity – Mechanisms of Cytotoxicity
A significant body of research highlights the potent anticancer properties of 3-methylpiperidin-4-one derivatives against a range of malignancies, including hematological cancers (leukemia, multiple myeloma), breast cancer, and colon cancer.[1][7][8][9] Their mechanism of action is often multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis via p53 and Bax Upregulation
A primary mechanism by which these derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated that these compounds can significantly increase the mRNA expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax in cancer cells.[1] The p53 protein acts as a critical checkpoint, halting the cell cycle and initiating apoptosis in response to cellular stress or DNA damage. Bax, a member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.
Visualization: Apoptotic Pathway
This diagram illustrates the signaling cascade initiated by 3-methylpiperidin-4-one derivatives leading to apoptosis.
Caption: Apoptosis induction by piperidinone derivatives.
Inhibition of the Proteasome and Tubulin Polymerization
Other key targets for these compounds include the proteasome and the microtubule network. Certain derivatives have been shown to inhibit the 20S proteasome, a critical cellular machine responsible for degrading damaged or unnecessary proteins.[3][10] Its inhibition leads to an accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering cell death. Furthermore, some piperidone-based curcumin mimics have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle, a mechanism shared by well-known chemotherapy agents.[7][11]
Data Summary: Cytotoxicity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
The following table summarizes the cytotoxic effects of representative compounds on various hematological cancer cell lines, demonstrating their potent anti-proliferative activity.[1]
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC₅₀ (µM) at 48h |
| I | H | H | H929 (MM) | ~2.5 |
| II | H | 4-Cl | H929 (MM) | <1.0 |
| III | 4-F | 4-F | MV-4-11 (AML) | <1.0 |
| IV | 4-Cl | 4-Cl | K562 (CML) | ~2.0 |
| V | 4-OCH₃ | 4-OCH₃ | H929 (MM) | ~1.5 |
| Data adapted from Reference[1]. MM: Multiple Myeloma; AML: Acute Myeloid Leukemia; CML: Chronic Myelogenous Leukemia. |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of the synthesized piperidinone derivatives (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 3: Antimicrobial Activity – A Broad-Spectrum Defense
Derivatives of 3-methylpiperidin-4-one have also demonstrated significant potential as antimicrobial agents.[5] Research has revealed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Enterobacter sp.), as well as various fungal strains.[5][12]
Structure-Activity Relationship in Antimicrobial Derivatives
A key finding in this area is that the antimicrobial potency can be dramatically enhanced through specific structural modifications. The synthesis of thiosemicarbazone derivatives, by reacting the ketone at C-4 with thiosemicarbazide, has been shown to significantly boost antifungal activity compared to the parent piperidone.[5][12] This suggests that the thiosemicarbazone moiety is a critical pharmacophore for antifungal action, providing a template for future derivatization to design more potent agents.[5]
Data Summary: Antimicrobial Activity of Piperidin-4-one Derivatives
| Compound Type | Test Organism | Activity Level | Standard |
| Piperidin-4-one | S. aureus (G+) | Good | Ampicillin |
| Piperidin-4-one | E. coli (G-) | Moderate to Good | Ampicillin |
| Thiosemicarbazone | A. niger (Fungus) | High | Terbinafine |
| Thiosemicarbazone | C. albicans (Fungus) | Very High | Terbinafine |
| Qualitative data synthesized from Reference[5]. |
Experimental Protocol: Agar Dilution Method for MIC Determination
-
Media Preparation: Prepare a series of agar plates containing two-fold serial dilutions of the test compound. A control plate with no compound is also prepared.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 4: Neurological Applications – Targeting Cholinesterase in Neurodegeneration
The piperidine scaffold is a cornerstone in the development of therapies for neurodegenerative disorders like Alzheimer's disease.[3] A key therapeutic strategy for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14]
Mechanism of Cholinesterase Inhibition
Derivatives of piperidin-4-one have been identified as potent inhibitors of both AChE and BuChE.[3][13][15] These compounds typically interact with the active site of the enzyme, preventing it from hydrolyzing acetylcholine. The tertiary nitrogen of the piperidine ring can be protonated, allowing it to interact with the anionic site of the cholinesterase enzyme, while other parts of the molecule can form interactions with the catalytic site or peripheral anionic site.[14] Certain derivatives, such as 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, have shown significant AChE inhibitory activity with IC₅₀ values in the low micromolar range.[3][13]
Visualization: AChE Inhibition at the Synaptic Cleft
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Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Methylpiperidin-4-one Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals embarking on the critical task of mechanism of action (MoA) elucidation for novel small molecules. Using 3-Methylpiperidin-4-one hydrochloride as a case study for a compound with an uncharacterized biological role, we will navigate a strategic, multi-faceted approach from initial broad-based screening to precise target identification and validation. This document is not a rigid protocol but a dynamic framework, designed to be adapted based on emerging data, empowering the researcher to make informed decisions at each stage of the discovery process.
Part 1: Foundational Characterization - The Bedrock of a Successful MoA Study
Before delving into complex biological assays, it is imperative to establish the fundamental physicochemical properties and purity of the test compound. This foundational data ensures the reliability and reproducibility of all subsequent experiments.
1.1 Purity and Stability Assessment
The first step is to unequivocally confirm the identity and purity of the 3-Methylpiperidin-4-one hydrochloride sample. Impurities can lead to misleading biological results, confounding data interpretation.
| Parameter | Method | Purpose |
| Identity Confirmation | NMR (¹H and ¹³C), Mass Spectrometry (MS) | To confirm the chemical structure of the compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the solubility in various buffers and media, which is critical for accurate dosing in biological assays.[1][2] |
| Stability | Forced Degradation Studies | To assess the stability of the compound under various stress conditions (e.g., pH, temperature, light) and identify potential degradation products.[2] |
1.2 Physicochemical Profiling
Understanding the "drug-like" properties of 3-Methylpiperidin-4-one hydrochloride can provide early insights into its potential biological behavior.[1][3][4][5]
| Property | Method | Significance |
| Lipophilicity (LogP/LogD) | Shake-flask method or chromatographic techniques | Predicts membrane permeability and potential for non-specific binding.[1][5] |
| Ionization Constant (pKa) | Potentiometric titration or UV-spectroscopy | Determines the charge state of the molecule at physiological pH, which influences receptor interaction and cell penetration.[1][2] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | Assesses the ability of the compound to cross biological membranes.[2][3] |
Part 2: Casting a Wide Net - Phenotypic Screening to Uncover Biological Activity
With a well-characterized compound in hand, the next phase is to perform broad phenotypic screening. This approach allows the biological system itself to reveal the potential therapeutic area and functional effects of the compound, without preconceived notions of its target.[6][7][8][9]
2.1 Rationale for a Phenotypic Approach
For a novel compound like 3-Methylpiperidin-4-one hydrochloride, a target-based approach is not feasible. Phenotypic screening offers an unbiased method to identify a desirable change in the phenotype of a cell or organism, which can then be used as a starting point for target deconvolution.[8]
2.2 Proposed Initial Screens
Given the prevalence of the piperidine scaffold in various therapeutic agents, a tiered screening approach is recommended.[10]
-
Tier 1: Large-Scale Cancer Cell Line Panel Screening: The piperidine moiety is a common feature in many anti-cancer agents. Screening against a large, diverse panel of cancer cell lines can reveal selective cytotoxicity and provide initial clues about responsive cancer types and potential underlying molecular drivers.[11][12][13][14][15]
-
Tier 2: Neuroscience-Focused Assays: Piperidine derivatives are also well-represented in drugs acting on the central nervous system. A panel of neuroscience-related assays is therefore a logical second step.
-
Neurotransmitter Transporter Uptake Assays: Homogeneous, fluorescence-based assays can be used to assess the compound's ability to inhibit the uptake of key neurotransmitters like dopamine, norepinephrine, and serotonin.[16][17][18][19][20]
-
GABA Receptor Binding Assays: Given that GABA is the primary inhibitory neurotransmitter in the CNS, assessing the compound's ability to bind to GABA-A receptors is a valuable screen. This can be achieved through radioligand binding assays using [3H]muscimol.[21][22][23][24][25]
-
Experimental Protocol: Cancer Cell Line Panel Screening (Example)
-
Cell Plating: Seed a panel of 100-200 cancer cell lines in 384-well plates at their optimal densities and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare a serial dilution of 3-Methylpiperidin-4-one hydrochloride and add it to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for 72 hours.[13]
-
Viability Assessment: Measure cell viability using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®).[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
Part 3: The Hunt for the Target - Advanced Methodologies for Target Identification
Assuming the phenotypic screens yield a confirmed and reproducible biological effect, the critical next step is to identify the direct molecular target(s) of 3-Methylpiperidin-4-one hydrochloride. This process, often referred to as target deconvolution, is central to understanding the mechanism of action.
3.1 Overview of Target Identification Strategies
Modern target identification techniques can be broadly categorized into two classes: affinity-based and label-free methods.
Caption: Major approaches to small molecule target identification.
3.2 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful technique that involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.
Experimental Workflow: Affinity Chromatography-MS
-
Probe Synthesis: Synthesize a derivative of 3-Methylpiperidin-4-one hydrochloride with a linker for immobilization, ensuring the modification does not abrogate its biological activity.
-
Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., agarose beads).
-
Incubation: Incubate the affinity matrix with a cell lysate from a responsive cell line.
-
Washing: Wash the matrix extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry.
3.3 Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding. This technique has the significant advantage of being able to confirm target engagement in a cellular context.
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells with 3-Methylpiperidin-4-one hydrochloride or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 4: Confirmation and Pathway Context - Validating the Target and Mapping the Downstream Effects
Identifying a putative target is a major milestone, but it must be rigorously validated to establish a causal link between the target and the observed phenotype.
4.1 Genetic Approaches for Target Validation
Genetic manipulation techniques are the gold standard for confirming that a specific protein is responsible for the biological effects of a compound.
-
siRNA/shRNA Knockdown: Transiently or stably reducing the expression of the putative target protein should render the cells less sensitive to 3-Methylpiperidin-4-one hydrochloride if it is the true target.
-
CRISPR-Cas9 Knockout: Generating a complete knockout of the target gene provides the most definitive evidence. The knockout cell line should exhibit resistance to the compound. Furthermore, re-expressing the target protein in the knockout cells should rescue the sensitivity, confirming on-target activity.[26][][28][29]
Caption: Logic of a CRISPR-Cas9 knockout experiment for target validation.
4.2 Biochemical and Biophysical Validation
Direct interaction between 3-Methylpiperidin-4-one hydrochloride and the purified putative target protein should be demonstrated using in vitro assays, such as:
-
Enzyme Activity Assays: If the target is an enzyme, the compound's effect on its activity can be measured.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can quantify the binding affinity and kinetics between the compound and the purified protein.
4.3 Downstream Pathway Analysis
Once the direct target is validated, the next step is to understand how modulating this target leads to the observed phenotype. This involves investigating the downstream signaling pathways. Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and Western blotting for key pathway markers can be employed to map the cellular response to compound treatment.
Part 5: Tailored Mechanistic Assays - Probing the Function of the Validated Target
The final phase of the MoA study involves detailed characterization using assays specific to the validated target class. Below are hypothetical scenarios and corresponding experimental approaches.
Scenario A: The target is identified as a Protein Kinase
-
In Vitro Kinase Assay: A biochemical assay using the purified kinase, a specific substrate, and ATP to determine if the compound inhibits or activates the kinase.[30][31][32][33][34] The radiometric method is considered the gold standard, but fluorescence- and luminescence-based assays are also widely used for their higher throughput.[30][31]
-
Kinome Profiling: To assess the selectivity of the compound, it can be screened against a large panel of kinases.
Scenario B: The target is identified as a G-Protein Coupled Receptor (GPCR)
-
cAMP Assay: If the GPCR is coupled to Gs or Gi proteins, its activation or inhibition can be measured by quantifying changes in intracellular cyclic AMP (cAMP) levels.[35][36][37][38]
-
Calcium Flux Assay: If the GPCR is coupled to Gq proteins, receptor activation can be measured by detecting changes in intracellular calcium concentrations.
-
Receptor Binding Assay: A competitive binding assay using a radiolabeled ligand for the GPCR can determine the compound's binding affinity.
Experimental Protocol: Gs-Coupled GPCR cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Incubation: Treat the cells with various concentrations of 3-Methylpiperidin-4-one hydrochloride in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF® or AlphaScreen™.[35][37]
-
Data Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Scenario C: The target is identified as an Ion Channel
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channels. It allows for the direct measurement of ion flow across the cell membrane in response to the compound, providing detailed information on channel gating and conductance.[39][40][41][42][43]
-
Fluorescent Ion Flux Assays: High-throughput screening-compatible assays using ion-sensitive fluorescent dyes can provide an initial assessment of the compound's effect on ion channel activity.
Scenario D: The target is identified as Acetylcholinesterase (AChE)
-
Ellman's Assay: A colorimetric method to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a colored product. An inhibitor will reduce the rate of color formation.[44][45][46][47]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Plate Setup: In a 96-well plate, add buffer, AChE enzyme solution, and various concentrations of 3-Methylpiperidin-4-one hydrochloride.[44][46]
-
Pre-incubation: Incubate the enzyme and inhibitor together.[46]
-
Reaction Initiation: Add the substrate (acetylthiocholine) and the chromogen (DTNB) to all wells.[44]
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes.[44]
-
Calculation: Determine the rate of reaction for each concentration and calculate the percentage of inhibition relative to the no-inhibitor control.[44]
Conclusion
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The Cornerstone of Modern Analgesics: A Technical Guide to the Discovery and Synthetic History of 3-Methylpiperidin-4-one Hydrochloride
Abstract
This guide provides an in-depth technical exploration of 3-Methylpiperidin-4-one hydrochloride, a pivotal heterocyclic building block in medicinal chemistry. We trace its historical lineage from the foundational multi-component reactions of the early 20th century to the sophisticated, high-yield synthetic protocols employed today. This document elucidates the causal chemistry behind various synthetic strategies, offers detailed, field-tested experimental protocols, and highlights the compound's critical role as a key intermediate in the development of potent opioid analgesics, such as Brifentanil. Designed for researchers, chemists, and drug development professionals, this guide synthesizes historical context with practical, actionable scientific information, supported by comprehensive references and data.
Introduction: The Unassuming Architect of Potent Pharmaceuticals
3-Methylpiperidin-4-one hydrochloride, with the chemical formula C₆H₁₂ClNO, is a white to light-yellow crystalline powder that holds a significant, albeit often unheralded, position in the landscape of modern drug discovery.[1] As a substituted piperidone, it belongs to a class of nitrogen-containing heterocycles that are ubiquitous structural motifs in a vast array of natural products and pharmacologically active molecules.[2][3][4]
The strategic placement of a methyl group at the C-3 position and a ketone at the C-4 position on the piperidine ring creates a versatile chemical scaffold. This structure provides multiple reaction sites for synthetic elaboration and introduces a chiral center, which is crucial for achieving stereospecific interactions with biological targets. Its primary utility is as a key intermediate, particularly in the synthesis of complex analgesics, anxiolytics, and other central nervous system (CNS) agents.[1] This guide will dissect the discovery and evolution of the synthesis of this vital compound, demonstrating how fundamental organic chemistry paved the way for life-changing therapeutics.
A Historical Perspective: From Multi-Component Reactions to Modern Efficiency
The story of 3-Methylpiperidin-4-one is intrinsically linked to the broader history of piperidone synthesis. The early 20th century saw the dawn of powerful multi-component reactions that could construct complex heterocyclic rings in a single step.
The Foundational Work of Petrenko-Kritschenko (1906)
The genesis of 4-piperidone synthesis can be traced back to the pioneering work of Paul Petrenko-Kritschenko. Beginning in 1906, he reported a multi-component reaction that condensed two equivalents of an aldehyde with an ester of acetonedicarboxylic acid and ammonia (or a primary amine).[2][5][6] This reaction, now bearing his name, elegantly constructs the 4-piperidone ring.[2][3][4] While Petrenko-Kritschenko's original work focused on 2,6-diarylpiperidones, the fundamental chemistry laid the groundwork for all subsequent syntheses of this heterocyclic core.[2][5] This method is closely related to the later, more widely known Robinson-Schöpf tropinone synthesis (1917), but predates it by over a decade.[4]
The Mannich Reaction and the Contributions of Noller & Baliah (1948)
Another cornerstone of piperidone synthesis is the Mannich reaction. This versatile carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For piperidones, this typically involves the condensation of a ketone (like ethyl methyl ketone), an aldehyde, and an amine (like ammonium acetate).[7][8][9] In 1948, C. R. Noller and V. Baliah published a significant paper in the Journal of the American Chemical Society detailing the preparation of various piperidine derivatives using this reaction, further cementing its utility and application in heterocyclic chemistry.[7][8][9][10] The Mannich condensation provided a more direct route to 3-alkyl-substituted piperidones compared to the Petrenko-Kritschenko method, which typically yields symmetrically substituted products.
The Dieckmann Condensation: A Classic Cyclization Strategy
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, emerged as a robust and widely adopted method for synthesizing 4-piperidones.[11] This strategy involves a multi-step sequence:
-
Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester (e.g., ethyl acrylate).
-
Dieckmann Cyclization: The resulting aminodiester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a 3-carboalkoxy-4-piperidone.
-
Hydrolysis & Decarboxylation: The β-keto ester is then hydrolyzed and heated in acidic conditions to remove the ester group, yielding the final 4-piperidone.
This pathway became a workhorse for the industrial production of N-substituted-4-piperidones, which are precursors to the title compound.
Synthetic Methodologies: From Benchtop to Production
The synthesis of 3-Methylpiperidin-4-one hydrochloride can be approached through several distinct routes, each with its own merits regarding scalability, stereocontrol, and starting material availability.
Classical Approach: Alkylation and Deprotection
A common and reliable method involves the α-alkylation of a pre-formed, N-protected 4-piperidone, followed by deprotection. The use of a protecting group on the nitrogen, typically a benzyl (Bn) or phenethyl group, is crucial to prevent N-alkylation and other side reactions.
Classical synthesis via α-alkylation and deprotection.
Step 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 g, 0.125 mol). Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of 1-benzyl-4-piperidone (18.9 g, 0.10 mol) in anhydrous THF (50 mL) to the NaH suspension via a dropping funnel over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add methyl iodide (17.0 g, 0.12 mol) dropwise to the reaction mixture. After addition, allow the mixture to warm to room temperature and then heat to 60 °C, stirring overnight.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL). Remove the THF under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude oil by silica gel column chromatography (eluent: 5:1 petroleum ether/ethyl acetate) to yield 1-benzyl-3-methyl-4-piperidone as a yellow oil.
Step 2: Debenzylation and Salt Formation to Yield 3-Methylpiperidin-4-one Hydrochloride
-
Setup: Dissolve 1-benzyl-3-methyl-4-piperidone (10.15 g, 0.05 mol) in methanol (150 mL) in a hydrogenation flask.
-
Hydrogenation: Add palladium on carbon (10% Pd/C, 1.0 g) to the solution. Secure the flask to a Parr hydrogenator apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours). Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation of Free Base: Vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL). Concentrate the filtrate under reduced pressure to yield 3-methylpiperidin-4-one as a crude oil (the free base).
-
Salt Formation: Dissolve the crude free base in diethyl ether (100 mL) and cool to 0 °C. Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete and the solution is acidic to litmus paper.
-
Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in vacuo to yield 3-Methylpiperidin-4-one hydrochloride.
Modern Approach: Boc-Protection and Deprotection
Modern synthetic chemistry often favors the use of the tert-butyloxycarbonyl (Boc) protecting group due to its stability under many reaction conditions and its facile removal under mild acidic conditions. This approach offers high yields and cleaner reactions.
Modern synthesis via Boc-deprotection.
This protocol describes the final deprotection step to yield the target compound from its readily available Boc-protected precursor.
-
Setup: Dissolve racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (10.7 g, 0.05 mol) in anhydrous dichloromethane (DCM, 150 mL) in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethanolic HCl (e.g., 3 M solution, 50 mL, 0.15 mol) dropwise over 15 minutes.
-
Monitoring: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 25 °C) for 3 hours. Monitor the reaction for the complete consumption of the starting material by Thin Layer Chromatography (TLC) using a 60:40 hexanes/ethyl acetate eluent.
-
Isolation: Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator.
-
Purification: The resulting solid is racemic 3-Methylpiperidin-4-one hydrochloride, which can be used crude in subsequent reactions or recrystallized from an ethanol/ether mixture for higher purity.
Causality Insight: The Boc-protection strategy is highly efficient because the protected intermediate is often synthesized via robust, high-yield methods. The final deprotection is typically quantitative and clean, avoiding the need for extensive purification. The use of ethanolic or ethereal HCl directly precipitates the hydrochloride salt from the non-polar reaction solvent, simplifying isolation.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of 3-Methylpiperidin-4-one hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO·HCl | [12][13] |
| Molecular Weight | 149.62 g/mol | [12][13] |
| Appearance | White to pale-yellow solid | [1] |
| Melting Point | 170-177 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1] |
| CAS Number | 4629-78-1 | [13] |
Spectroscopic Data (Exemplary):
-
¹H NMR (400 MHz, D₂O): δ 3.60-3.80 (m, 2H), 3.30-3.50 (m, 2H), 2.80-3.00 (m, 1H), 2.50-2.70 (m, 2H), 1.20 (d, J=7.0 Hz, 3H). (Note: Predicted shifts for the hydrochloride salt in D₂O. Actual values may vary.)
-
¹³C NMR (100 MHz, D₂O): δ 209.5 (C=O), 52.0, 48.5, 45.0, 42.0, 11.5 (CH₃). (Note: Predicted shifts. The carbonyl carbon is highly characteristic.)
-
FT-IR (KBr, cm⁻¹): 2950-2700 (broad, N-H⁺ stretch), 1720 (strong, C=O stretch), 1450, 1380. (Note: Characteristic absorbances for an amine salt and a ketone.)
Significance in Medicinal Chemistry: A Gateway to Potent Analgesics
The primary significance of 3-Methylpiperidin-4-one hydrochloride lies in its role as a precursor to the 3-methyl-4-aminopiperidine scaffold. This scaffold is the core of a class of exceptionally potent synthetic opioids known as the "fentanyls."
Synthesis of the 4-Amino Intermediate
The ketone functionality of 3-methyl-4-piperidone is readily converted to an amine via reductive amination. This is a critical transformation that installs the nitrogen atom required for the pharmacophore of many opioid analgesics.
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The Emerging Therapeutic Landscape of 3-Methylpiperidin-4-one Hydrochloride: A Technical Guide for Drug Discovery
Abstract
The 3-methylpiperidin-4-one hydrochloride scaffold is a privileged synthetic intermediate that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a reactive ketone, a modifiable nitrogen atom, and a strategically placed methyl group influencing ring conformation, make it a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of compounds derived from 3-methylpiperidin-4-one hydrochloride, with a focus on oncology, infectious diseases, and pain management. We will delve into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the preclinical evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this valuable chemical scaffold.
Introduction: The Strategic Importance of the 3-Methylpiperidin-4-one Core
The piperidine ring is a ubiquitous motif in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a carbonyl group at the 4-position and a methyl group at the 3-position endows the 3-methylpiperidin-4-one scaffold with a unique combination of reactivity and stereochemistry. The ketone functionality serves as a handle for further chemical modifications, while the methyl group can influence the conformational preference of the piperidine ring, thereby impacting its binding affinity and selectivity for specific biological targets.[1]
This guide will explore the burgeoning therapeutic applications of derivatives of 3-methylpiperidin-4-one hydrochloride, a stable and readily available starting material. We will examine its utility as a foundational building block in the synthesis of novel anticancer, antimicrobial, and analgesic agents.
Anticancer Applications: Targeting Hematological Malignancies
Recent research has highlighted the potential of 3-methylpiperidin-4-one derivatives as potent anticancer agents, particularly against hematological cancers such as myeloma, leukemia, and natural killer T-cell lymphoma.[2][3] A notable class of compounds, the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has demonstrated significant cytotoxic effects in various cancer cell lines.[2][3]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these derivatives is, in part, attributed to their ability to induce apoptosis. Studies have shown that treatment with certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones leads to an increased expression of pro-apoptotic genes, including p53 and Bax.[2] This suggests a mechanism that involves the activation of the intrinsic apoptotic pathway.
Molecular docking studies have further elucidated the potential molecular targets of these compounds. Docking analyses have shown that these derivatives can bind to the active sites of several proteins implicated in cancer progression, including those involved in myeloma (6FS1, 6FSO), leukemia (6TJU), and lymphoma (5N21, 1OLL).[2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones is influenced by the nature of the substituents on the aryl rings. For instance, compounds with electron-withdrawing groups, such as chloro and fluoro, on the phenyl rings have shown promising activity. The strategic placement of these substituents is crucial for optimizing the interaction with the target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
A fundamental assay for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Objective: To determine the cytotoxic effect of a 3-methylpiperidin-4-one derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., a leukemia or myeloma cell line)
-
Complete culture medium
-
3-methylpiperidin-4-one derivative (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-methylpiperidin-4-one derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Applications: A Scaffold for Novel Antibacterial and Antifungal Agents
Derivatives of 3-methylpiperidin-4-one have also demonstrated promising antimicrobial activity. Specifically, 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their efficacy against various bacterial and fungal strains. Some of these compounds have exhibited significant antimicrobial activity when compared to standard drugs like ampicillin and terbinafine.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a key parameter used to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used technique for determining the MIC.
Objective: To determine the MIC of a 3-methylpiperidin-4-one derivative against a specific bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
3-methylpiperidin-4-one derivative
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the 3-methylpiperidin-4-one derivative in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Analgesic Applications: Potent Opioid Receptor Modulators
The 3-methylpiperidine scaffold is a key component of several potent analgesic agents. Derivatives of 3-methyl-4-(N-phenyl amido)piperidines have been synthesized and shown to possess remarkable analgesic activity, with some compounds being thousands of times more potent than morphine and significantly more potent than fentanyl.[4] These compounds primarily exert their effects through interaction with the µ-opioid receptor.[5]
Mechanism of Action: µ-Opioid Receptor Agonism
The analgesic effects of these 3-methylpiperidine derivatives are mediated by their agonist activity at the µ-opioid receptor, a G-protein coupled receptor. Binding of these ligands to the µ-opioid receptor in the central and peripheral nervous systems leads to a cascade of intracellular signaling events that ultimately result in the inhibition of pain transmission.
Clinical Relevance: The Case of Brifentanil
The therapeutic potential of this class of compounds is underscored by the clinical development of Brifentanil (cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride). This potent and short-acting opioid analgesic, derived from the 3-methylpiperidine scaffold, has undergone clinical evaluation for use in anesthesia.
Experimental Protocol: Opioid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a 3-methylpiperidine derivative for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
Radioligand with known affinity for the µ-opioid receptor (e.g., [³H]DAMGO)
-
3-methylpiperidine derivative (test compound)
-
Assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known µ-opioid receptor ligand).
-
Incubation: Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Future Directions and Conclusion
The 3-methylpiperidin-4-one hydrochloride scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates its potential in the development of new treatments for cancer, infectious diseases, and pain. Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of new libraries of derivatives with diverse substitutions to further explore the structure-activity relationships for various targets.
-
Mechanism of action studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.
-
In vivo efficacy and safety studies: Preclinical evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Exploration of other therapeutic areas: Investigation of the potential of 3-methylpiperidin-4-one derivatives for other indications, such as neurodegenerative diseases and inflammatory disorders.
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3-Methylpiperidin-4-one Hydrochloride: A Cornerstone Synthon for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged heterocyclic system, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its conformational versatility and physicochemical properties make it a cornerstone in the design of therapeutic agents across a wide range of diseases.[3][4] Among the various piperidine-based building blocks, 3-Methylpiperidin-4-one hydrochloride has emerged as a particularly valuable intermediate in drug discovery.[5][6] This guide provides a detailed technical overview of this compound, delving into its properties, synthetic utility, and critical role in the construction of complex, biologically active molecules. We will explore the causality behind its application in targeted therapies, present detailed experimental protocols, and illustrate key synthetic transformations, offering a comprehensive resource for professionals in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Piperidine Motif
Heterocyclic compounds are of central importance to medicinal chemistry, and the piperidine ring is one of the most frequently encountered scaffolds in approved pharmaceuticals.[3][7] Its significance can be attributed to several key features:
-
Three-Dimensional Diversity: The saturated, six-membered ring can adopt well-defined chair and boat conformations, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.
-
Physicochemical Modulation: The basic nitrogen atom (pKa of piperidinium ion ~11) is typically protonated at physiological pH, enabling it to act as a hydrogen bond donor and form crucial ionic interactions within protein binding sites. This property also allows for the modulation of a compound's solubility and lipophilicity.[4]
-
Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4]
3-Methylpiperidin-4-one hydrochloride stands out as a strategic starting material. The methyl group at the 3-position introduces a chiral center and a steric element that can be used to probe binding pockets and enhance selectivity. The ketone at the 4-position is a versatile chemical handle, primarily for reductive amination, which allows for the straightforward introduction of a vast array of functional groups and the building of molecular complexity.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental for reaction design, optimization, and safety.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO | [5][8][9][10] |
| Molecular Weight | 149.62 g/mol | [8][9][10] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [5][11] |
| Melting Point | ~170-177 °C | [5][12] |
| CAS Number | 4629-78-1 | [8][9][10][11][12][13] |
| Storage | Room temperature, under inert atmosphere, keep dry | [11][12] |
Core Synthetic Transformation: Reductive Amination
The primary utility of 3-methylpiperidin-4-one hydrochloride in medicinal chemistry is its role as an electrophile in reductive amination reactions. This powerful, one-pot transformation is a cornerstone of amine synthesis.[14]
Causality Behind Procedural Choices: The reaction proceeds via two distinct stages: the formation of an iminium ion intermediate, followed by its reduction. The success of the protocol hinges on balancing the rates of these two steps.
-
Iminium Ion Formation: The reaction between the piperidone carbonyl and a primary or secondary amine is typically catalyzed by a mild acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making it more electrophilic and facilitating nucleophilic attack by the amine. This is followed by dehydration to form the key iminium intermediate. The use of molecular sieves can also be employed to drive this equilibrium forward by sequestering the water byproduct.
-
Reduction: A hydride reagent is used to reduce the C=N double bond of the iminium ion. The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild enough not to reduce the starting ketone, selective for the protonated iminium ion, and less toxic than other options. Its mild acidity can also help catalyze imine formation.[15]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and requires careful handling.
-
Pyridine-Borane: This represents another mild alternative to cyanoborohydride-based procedures.
-
General Synthetic Workflow:
Caption: SAR logic for piperidine-based kinase inhibitors.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. [5]
Protocol: Synthesis of an N-Aryl-3-methyl-4-aminopiperidine Derivative
This protocol describes a standard reductive amination using sodium triacetoxyborohydride. [15] Materials:
-
3-Methylpiperidin-4-one hydrochloride (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Methylpiperidin-4-one hydrochloride (1.0 eq), the aniline derivative (1.1 eq), and DCE (to make a ~0.2 M solution).
-
Imine Formation: Add a catalytic amount of glacial acetic acid. Stir the resulting suspension at room temperature for 1-2 hours. The formation of the iminium intermediate is often visually indicated by a slight color change or clarification of the mixture.
-
Reduction: Slowly add STAB (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperidone.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Analytical Characterization
The identity, structure, and purity of the synthesized compounds must be confirmed through rigorous analytical methods. [7][16][17][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, the disappearance of the ketone signal, and the appearance of signals corresponding to the newly installed amine substituent.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion and Future Outlook
3-Methylpiperidin-4-one hydrochloride is more than a simple chemical intermediate; it is a validated and highly versatile scaffold for accelerating drug discovery programs. [5][6][19]Its utility in constructing libraries of complex molecules, particularly for targeting challenging classes of proteins like kinases, is well-established. The continued exploration of novel synthetic methodologies and the application of this synthon in new therapeutic areas will ensure its relevance in medicinal chemistry for the foreseeable future. Its commercial availability and straightforward reactivity provide a low barrier to entry for researchers aiming to rapidly advance their hit-to-lead and lead optimization campaigns.
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A Senior Application Scientist's Guide to 3-Methylpiperidin-4-one Hydrochloride: A Cornerstone Heterocyclic Building Block
Executive Summary
3-Methylpiperidin-4-one hydrochloride (CAS No: 4629-78-1) is a pivotal heterocyclic intermediate, widely recognized for its utility in the synthesis of complex molecular architectures. As a derivative of the piperidone scaffold, its strategic 3-methyl substitution introduces a chiral center, offering a gateway to stereospecific drug design. This guide provides an in-depth review of its synthesis, physicochemical properties, key chemical transformations, and critical applications in modern drug discovery. From its role in developing novel therapeutics for central nervous system (CNS) disorders to its use in targeted cancer therapies, this document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the 3-Methylpiperidone Core
The piperidine ring is a ubiquitous motif in medicinal chemistry, forming the backbone of countless natural alkaloids and synthetic pharmaceuticals.[1] The introduction of a ketone at the 4-position creates the piperidin-4-one scaffold, a versatile precursor whose reactivity at both the nitrogen and carbonyl group allows for extensive molecular elaboration.
The specific addition of a methyl group at the C-3 position, as seen in 3-Methylpiperidin-4-one, introduces several critical features.[2] Firstly, it creates a stereocenter, which is paramount for designing molecules with specific three-dimensional conformations required for selective interaction with biological targets. Secondly, the methyl group can influence the conformational equilibrium of the piperidine ring, which in turn can modulate the pharmacological profile of the final compound. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics and solubility in polar solvents, making it a convenient and reliable starting material for multi-step syntheses.[2]
Physicochemical and Spectroscopic Profile
Accurate characterization of a starting material is the foundation of reproducible and scalable synthesis. The properties of 3-Methylpiperidin-4-one hydrochloride are well-defined, ensuring its identity and purity for synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 4629-78-1 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO (or C₆H₁₁NO·HCl) | [3][4] |
| Molecular Weight | 149.62 g/mol | [2][4] |
| Appearance | White to pale-yellow or yellow-brown solid | [1] |
| Melting Point | ~170-172 °C | [1] |
| Solubility | Slightly soluble in water; more soluble in organic solvents such as ethanol. | [1] |
| Purity | ≥95-97% (Typical) | [3][5] |
Spectroscopic Characterization Data
While full spectra are best obtained on the specific lot in use, the following data represent the expected characteristic signals for structural verification. The use of deuterated water (D₂O) or DMSO-d₆ is recommended for NMR analysis to ensure solubility of the hydrochloride salt.[2]
| Technique | Expected Data | Interpretation | Source(s) |
| FT-IR | Carbonyl (C=O) stretch at ~1700 cm⁻¹ | Confirms the presence of the ketone functional group. The exact position can be influenced by hydrogen bonding. | [2] |
| ESI-MS (Positive) | [M+H]⁺ at m/z 150.6 | Corresponds to the protonated free base (C₆H₁₁NO), confirming the molecular weight of the core structure. | [2] |
| ¹H NMR | Signals corresponding to piperidine ring protons and the C3-methyl group. | Allows for confirmation of the overall proton framework. | [2] |
| ¹³C NMR | Resonances for all six unique carbon atoms, including a downfield signal for the carbonyl carbon. | Verifies the carbon skeleton of the molecule. | [2] |
Synthesis of 3-Methylpiperidin-4-one Hydrochloride: A Validated Protocol
The most reliable and commonly cited synthesis of 3-Methylpiperidin-4-one hydrochloride involves the acidic deprotection of an N-Boc protected precursor. This method is favored for its clean conversion and high yield.
Synthesis Route: N-Boc Deprotection
The underlying principle of this synthesis is the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is used to mask the reactivity of the piperidine nitrogen during earlier synthetic steps. Its removal with a strong acid, such as ethanolic hydrogen chloride, efficiently yields the desired hydrochloride salt.
Caption: Workflow for the synthesis of 3-Methylpiperidin-4-one HCl.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Acid Addition: While stirring, slowly add ethanolic hydrogen chloride (a solution of HCl gas in ethanol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature (approx. 25°C) and continue stirring for 3 hours.
-
Causality: The strong acid protonates the carbonyl of the Boc group, initiating its cleavage into isobutylene, carbon dioxide, and the free secondary amine. The amine is then immediately protonated by the excess HCl to form the stable hydrochloride salt.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), using a 60:40 mixture of hexanes/ethyl acetate as the mobile phase. The reaction is complete when the starting material spot is no longer visible.[6]
-
Workup: Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.
-
Product: The resulting solid is racemic 3-Methylpiperidin-4-one hydrochloride, which can often be used in the next synthetic step without further purification.[6]
Key Reactions and Derivatization Pathways
The synthetic utility of 3-Methylpiperidin-4-one hydrochloride stems from the orthogonal reactivity of its secondary amine and ketone functionalities. Following a simple basic workup to generate the free base, a vast array of chemical space can be accessed.
-
N-Alkylation/N-Arylation: The secondary amine is a potent nucleophile, readily undergoing substitution reactions with alkyl or aryl halides to introduce diverse substituents on the nitrogen atom.
-
Reductive Amination: The ketone can react with a primary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a 4-amino-substituted piperidine. This is a powerful method for building complex amine-containing structures.
-
Sulfonylation: As demonstrated in patent literature, the nitrogen can be readily functionalized with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This is a key step in the synthesis of certain kinase inhibitors.
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride, yielding a 3-methylpiperidin-4-ol derivative.
Applications in Drug Discovery & Development
3-Methylpiperidin-4-one hydrochloride is not merely a laboratory curiosity; it is a validated starting material for the synthesis of high-value pharmaceutical compounds. Its derivatives have shown promise in several therapeutic areas.
| Therapeutic Area | Target/Drug Class | Rationale for Use | Source(s) |
| Oncology | CDK2 Inhibitors | The piperidine core serves as a scaffold to correctly orient pharmacophores for binding to the kinase active site. | |
| Metabolic Disorders | GCN2 Inhibitors | Used as a key building block for constructing complex heterocyclic systems that modulate the GCN2 pathway. | |
| CNS Disorders | Analgesics, Anxiolytics | The piperidone scaffold is a well-established core for molecules targeting CNS receptors. | [1] |
Case Study: Synthesis of a CDK2 Inhibitor
A recent patent application details the synthesis of a potent CDK2 (Cyclin-Dependent Kinase 2) inhibitor for oncology applications, using 3-Methylpiperidin-4-one hydrochloride as a key starting material.
Caption: Synthetic pathway from the core scaffold to a CDK2 inhibitor.
In this synthesis, the first step involves the sulfonylation of the piperidine nitrogen with methanesulfonyl chloride. Subsequent steps, including a stereoselective reductive amination, build the final complex molecule, highlighting the utility of the 3-methylpiperidone core in modern drug discovery programs.
Safety and Handling
As a chemical intermediate, 3-Methylpiperidin-4-one hydrochloride requires proper handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
GHS Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
-
Recommended PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Conclusion and Future Outlook
3-Methylpiperidin-4-one hydrochloride has solidified its position as a valuable and versatile building block in synthetic and medicinal chemistry. Its dual functionality, coupled with an inherent stereocenter, provides a robust platform for the creation of diverse and complex molecular entities. The successful incorporation of this scaffold into advanced clinical candidates, such as CDK2 inhibitors, underscores its continued relevance. Future research will likely focus on the development of new enantioselective syntheses of this compound and its application in constructing novel chemical libraries for high-throughput screening, further expanding its impact on the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Safe Handling and Application of 3-Methylpiperidin-4-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, chemical properties, and laboratory applications of 3-Methylpiperidin-4-one hydrochloride (CAS No: 4629-78-1). As a key building block in medicinal chemistry, particularly in the synthesis of analgesics and central nervous system agents, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success.[1] This document moves beyond standard safety data sheets to offer field-proven insights and detailed protocols grounded in chemical principles.
Core Chemical and Physical Profile
3-Methylpiperidin-4-one hydrochloride is a white to light yellow crystalline powder.[1] Its structure, featuring a piperidone ring, a methyl substituent, and a hydrochloride salt of the secondary amine, dictates its reactivity and handling requirements. The hydrochloride form enhances stability and water solubility compared to the free base, but also introduces considerations related to acidity and material compatibility.
Physicochemical Data
For the laboratory professional, having key quantitative data readily available is crucial for experimental design, from solvent selection to reaction workup and purification.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| Appearance | White to pale-yellow solid | [1][3] |
| Melting Point | ~170-172 °C | [1] |
| pKa | 8.98 ± 0.40 (Predicted for free base) | [4] The hydrochloride salt is acidic. |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, acetone, and ether. | [1] Practical solubility will depend on the specific grade and residual moisture. |
| Storage Temperature | Room Temperature; Store under inert gas (Nitrogen or Argon) at 2-8°C for long-term storage. | [4] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key vibrational modes expected include a prominent carbonyl (C=O) stretch, N-H stretching (as an ammonium salt), and C-H stretching and bending frequencies. The IR spectrum is a valuable tool for confirming the presence of the ketone functional group.[6][7]
Hazard Identification and Risk Assessment: A Mechanistic Approach
3-Methylpiperidin-4-one hydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][8] Understanding the chemical reasoning behind these hazards is the first step in building a self-validating safety protocol.
-
Skin and Eye Irritation (H315, H319): The primary cause of irritation stems from its nature as an amine hydrochloride. In the presence of moisture (on skin or in eyes), the salt can dissociate, creating a mildly acidic environment which can irritate tissues. Furthermore, as a powder, the fine particles can cause mechanical irritation.[9]
-
Respiratory Irritation (H335): Inhalation of the fine powder can lead to irritation of the mucous membranes and respiratory tract.[10] This is a dual-effect hazard, combining the physical irritation of fine particulates with the chemical irritation from the amine salt.[9]
Risk Assessment Workflow
A systematic risk assessment is not merely a bureaucratic step but a critical scientific process. Before any new procedure, researchers should follow a logical workflow to mitigate risks.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-Methylpiperidin-4-one Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of 3-Methylpiperidin-4-one hydrochloride, a key heterocyclic intermediate in pharmaceutical and organic chemistry.[1][2] The protocol details a robust and widely applicable synthetic strategy centered on the intramolecular Dieckmann condensation, followed by a final deprotection/salt formation step. We delve into the mechanistic underpinnings of each synthetic choice, providing researchers with not only a step-by-step protocol but also the rationale required for potential adaptation and troubleshooting. Safety protocols, data tabulation, and process visualization are included to ensure clarity, reproducibility, and safe laboratory practice.
Introduction and Strategic Overview
3-Methylpiperidin-4-one is a valuable piperidone derivative. The piperidone ring is a common structural motif in many natural alkaloids and drug candidates, exhibiting a wide range of pharmacological activities.[3] Specifically, 3-Methylpiperidin-4-one hydrochloride serves as a crucial starting material or intermediate for synthesizing various compounds, including analgesics and anxiolytics.[1]
The synthesis of 4-piperidone scaffolds is most classically achieved through a multi-step sequence involving the formation of a diester followed by an intramolecular cyclization.[4] The core transformation relies on the Dieckmann condensation , an intramolecular reaction of diesters using a base to yield β-keto esters.[5][6] This method is particularly effective for creating stable five- and six-membered rings, making it ideal for the piperidone system.[5][7]
The general strategy detailed herein involves three key stages:
-
Formation of a Diester Precursor: A double Michael addition of a primary amine to an acrylate ester.
-
Dieckmann Condensation: Base-catalyzed intramolecular cyclization to form the piperidone ring as a β-keto ester.
-
Hydrolysis, Decarboxylation, and Salt Formation: Acid-mediated removal of the ester group and subsequent formation of the stable hydrochloride salt.
An alternative, often simpler final step involves the deprotection of a commercially available, pre-formed N-protected 3-methyl-4-piperidone, which is also described.[8]
Detailed Synthetic Protocol: Dieckmann Condensation Route
This protocol outlines the synthesis starting from fundamental precursors. The causality behind this choice is its versatility, allowing for various N-substituents by selecting the appropriate primary amine. For this protocol, we will use N-benzylamine as the starting amine to introduce a common protecting group that can be removed later if the free secondary amine is required.
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
-
Principle: This step involves a conjugate (Michael) addition. The nitrogen atom of benzylamine acts as a nucleophile, attacking the β-carbon of two equivalents of ethyl acrylate. This efficiently constructs the acyclic diester backbone required for cyclization.
-
Materials & Reagents:
-
Benzylamine
-
Ethyl acrylate
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzylamine (10.7 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Cool the solution in an ice bath.
-
Add ethyl acrylate (22.0 g, 0.22 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil, diethyl 3,3'-(benzylazanediyl)dipropanoate, is often used in the next step without further purification.
-
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate
-
Principle: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[9][10] A strong base (sodium ethoxide) deprotonates the α-carbon of one ester arm, creating an enolate. This enolate then nucleophilically attacks the carbonyl carbon of the other ester arm, forming a six-membered ring.[6] The product is a cyclic β-keto ester.
-
Materials & Reagents:
-
Diethyl 3,3'-(benzylazanediyl)dipropanoate (from Step 1)
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, nitrogen atmosphere setup
-
-
Procedure:
-
Set up a 500 mL flask with a reflux condenser under a nitrogen atmosphere.
-
Add sodium ethoxide (8.2 g, 0.12 mol) to 150 mL of anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add the crude diester from Step 1 dissolved in 50 mL of anhydrous toluene dropwise over 1 hour.
-
Continue refluxing for an additional 4-6 hours. The reaction mixture will become thick and yellow.
-
Cool the reaction to room temperature, then carefully pour it over a mixture of ice (200 g) and concentrated hydrochloric acid (15 mL).
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Step 3: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation
-
Principle: Heating the β-keto ester in a strong acid (like HCl) serves two purposes. First, it hydrolyzes the ester to a carboxylic acid. Second, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the desired ketone. The excess HCl then protonates the basic piperidine nitrogen, forming the stable hydrochloride salt.[9]
-
Materials & Reagents:
-
Crude ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate (from Step 2)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
To the flask containing the crude β-keto ester, add 100 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Cool the solution to room temperature and then place it in an ice bath for 2 hours to facilitate precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure 3-Methylpiperidin-4-one hydrochloride as a white to light-yellow crystalline powder.[1]
-
Dry the product in a vacuum oven.
-
Alternative Protocol: Boc-Group Deprotection
For many synthetic campaigns, the N-Boc protected precursor, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, is commercially available or synthesized separately. Its conversion to the final hydrochloride salt is highly efficient.
-
Principle: The tert-butoxycarbonyl (Boc) group is a common nitrogen-protecting group that is stable to many reaction conditions but is easily cleaved under acidic conditions. Ethanolic HCl or HCl in an organic solvent provides the acidic environment to remove the Boc group and simultaneously form the hydrochloride salt.[8]
-
Materials & Reagents:
-
racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
-
Ethanolic HCl or HCl solution in Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected piperidone (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethanolic-HCl (e.g., 3M, 2.0 eq) to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[8]
-
Monitor the reaction by TLC until the starting material is completely consumed.[8]
-
Evaporate the solvent under reduced pressure to yield the crude 3-methyl-piperidin-4-one hydrochloride.[8]
-
The product can be purified by trituration or recrystallization from ethanol/ether.
-
Visualization of Synthetic Workflows
Caption: Workflow for the Dieckmann Condensation Route.
Caption: Workflow for the Boc-Deprotection Route.
Data Summary and Physical Properties
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Properties |
| 3-Methylpiperidin-4-one HCl | C₆H₁₂ClNO | 149.62 | Final Product | White to light yellow crystalline powder.[1] MP: ~170-172°C.[1] |
| Benzylamine | C₇H₉N | 107.15 | Starting Material | Liquid amine nucleophile. |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | Starting Material | Michael acceptor. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Reagent/Base | Strong base for Dieckmann condensation. |
| tert-butyl 3-methyl-4-oxo-piperidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.27 | Alternative Precursor | N-Boc protected intermediate. |
Safety and Handling
3-Methylpiperidin-4-one hydrochloride is an irritant.[1] The non-salt form, 3-methylpiperidin-4-one, is classified as harmful if swallowed, and causes skin irritation and serious eye damage.[11][12]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields or a face shield.[1][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and skin thoroughly after handling.[13]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[13]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical help.[13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]
-
-
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]
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PubChem. (n.d.). 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]
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SciSpace. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. Available at: [Link]
-
Journal of University of Anbar for Pure Science. (n.d.). Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]
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ResearchGate. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Available at: [Link]
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Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
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Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available at: [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Available at: [Link]
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Comprehensive Analytical Characterization of 3-Methylpiperidin-4-one Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methylpiperidin-4-one hydrochloride is a pivotal heterocyclic building block, frequently utilized as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for compounds targeting the central nervous system.[1] Its molecular structure, featuring a reactive ketone and a secondary amine within a piperidine ring, makes it a versatile scaffold in drug discovery.[2] Consequently, the unequivocal confirmation of its identity, purity, and stability is a critical prerequisite for its use in regulated research and development environments. This application note provides a comprehensive, multi-technique approach for the thorough characterization of 3-Methylpiperidin-4-one hydrochloride, ensuring data integrity and compliance with rigorous scientific standards. We present detailed protocols for structural elucidation, purity assessment, and physical property confirmation, underpinned by the scientific rationale for each methodological choice.
Introduction and Physicochemical Profile
The quality of a starting material directly impacts the entire downstream drug development process, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the API. For a key intermediate like 3-Methylpiperidin-4-one hydrochloride, a robust analytical control strategy is not merely a quality control measure but a fundamental component of risk mitigation in pharmaceutical synthesis. This guide outlines an integrated analytical workflow designed to provide a complete chemical and physical profile of the compound.
A summary of the key physicochemical properties of 3-Methylpiperidin-4-one hydrochloride is presented below. This data serves as the primary reference against which all experimental results should be compared.
Table 1: Physicochemical Properties of 3-Methylpiperidin-4-one Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 3-Methylpiperidin-4-one hydrochloride | [3] |
| Synonyms | 3-Methyl-4-piperidone hydrochloride | [3][4] |
| CAS Number | 4629-78-1 | [3][5][6] |
| Molecular Formula | C₆H₁₁NO·HCl | [5][6] |
| Molecular Weight | 149.62 g/mol | [5][6] |
| Appearance | White to off-white or pale-yellow solid | [3] |
| Melting Point | 176.5-177 °C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1] |
| Storage | Room Temperature, Inert Atmosphere | [3][4] |
Integrated Analytical Workflow
A comprehensive characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of information, and together they form a self-validating system. The diagram below illustrates the logical workflow for the analysis of a newly received or synthesized batch of 3-Methylpiperidin-4-one hydrochloride.
Figure 1: Integrated workflow for the characterization of 3-Methylpiperidin-4-one HCl.
Structural Elucidation Methodologies
The primary goal of this stage is the unequivocal confirmation of the chemical structure.
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon backbone. For 3-Methylpiperidin-4-one hydrochloride, these techniques will confirm the presence of the piperidine ring, the methyl group, the carbonyl group, and their relative positions.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the N-H proton.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Expected Results and Interpretation:
-
¹H NMR (in DMSO-d₆): One would expect to see signals corresponding to the methyl group (doublet, ~1.0-1.2 ppm), multiple multiplets for the diastereotopic methylene protons on the piperidine ring (~2.0-3.5 ppm), a multiplet for the methine proton adjacent to the methyl group (~2.5-3.0 ppm), and a broad signal for the two N-H protons of the ammonium salt.
-
¹³C NMR (in DMSO-d₆): Key signals should include the carbonyl carbon (C=O) at a significantly downfield shift (~205-210 ppm), the methyl carbon (~10-15 ppm), and several signals for the ring carbons between ~30-60 ppm.
Principle: Mass spectrometry provides the exact molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique is essential for confirming the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique that will typically show the protonated molecule of the free base.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrument Setup (ESI-Positive Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Acquisition: Acquire the spectrum, ensuring a stable spray and signal.
Expected Results and Interpretation: The free base, 3-Methylpiperidin-4-one, has a monoisotopic mass of 113.084 Da.[7] The ESI-MS spectrum in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 114.091.[8] The fragmentation pattern can also provide structural information, with expected losses of the methyl group or the carbonyl group.[2]
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR will confirm the presence of the ketone (C=O), the secondary amine salt (N-H), and alkane (C-H) functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.
Expected Results and Interpretation:
-
Strong, sharp C=O stretch: ~1710-1725 cm⁻¹. This is characteristic of a six-membered ring ketone.
-
Broad N-H stretch: ~2400-3000 cm⁻¹. This broadness is characteristic of an ammonium salt.
-
C-H stretches (alkane): ~2850-3000 cm⁻¹.
Purity and Assay Determination
These methods quantify the amount of 3-Methylpiperidin-4-one hydrochloride present and detect any impurities.
Figure 2: Relationship between analytical techniques and the properties they verify.
Principle: HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reversed-phase HPLC method with UV detection is ideal for separating the target compound from potential non-volatile impurities. The area of the main peak relative to the total area of all peaks provides a measure of purity (area percent).
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: The use of a buffered or acidic mobile phase is crucial to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (ketones have low wavelength absorbance).
-
Injection Volume: 10 µL.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in diluent (e.g., 50:50 water/acetonitrile) at a concentration of ~1.0 mg/mL.
-
From the stock, prepare a working solution at ~0.1 mg/mL for purity analysis.
-
-
Analysis: Inject the diluent (blank), followed by the sample solution. Integrate all peaks and calculate the area percent of the main peak.
Principle: GC is an excellent technique for analyzing volatile impurities that may not be detected by HPLC. It is also suitable for purity determination. A Flame Ionization Detector (FID) is used for its broad applicability to organic compounds.[9] A certificate of analysis for this compound has shown purity determination by GC.[10]
Protocol: GC with Flame Ionization Detection (FID)
-
Instrumentation:
-
GC system with an autosampler, split/splitless inlet, and FID.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Instrumental Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of ~1 mg/mL.
-
-
Analysis: Inject 1 µL of the sample solution using a split injection (e.g., 50:1 split ratio). Integrate all peaks and calculate the area percent purity.
Conclusion
The analytical characterization of 3-Methylpiperidin-4-one hydrochloride requires a multifaceted approach. The combination of NMR, MS, and FTIR provides an unambiguous confirmation of the molecule's identity and structure. Chromatographic techniques like HPLC and GC are essential for the accurate quantification of purity and the detection of potential process-related impurities. The protocols outlined in this application note form a robust framework for researchers and drug development professionals to establish the quality and suitability of this critical synthetic intermediate, thereby ensuring the integrity of their scientific research and development activities.
References
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]
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LabSolutions. (n.d.). 3-Methylpiperidin-4-one. Available at: [Link]
-
Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
-
Bloom Tech. (2020). Certificate of Analysis: 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Available at: [Link]
-
PubChemLite. (n.d.). 3-methylpiperidin-4-one (C6H11NO). Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Methyl-Piperidin-4-One Hydrochloride. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
SynZeal. (n.d.). 3-Piperidinone Hydrochloride. Available at: [Link]
- Al-Amiery, A. A., et al. (2018). Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.
- Clauwaert, J., & Callaert, A. (1998). Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. Journal of Analytical Toxicology.
-
NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. Available at: [Link]
- Sznitowska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
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NYC Office of Chief Medical Examiner. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Available at: [Link]
-
UNODC. (1955). Part IVB. Infrared Spectra of Narcotics and Related Alkaloids. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Available at: [Link]
-
PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]
- Suneetha, A., & Rao, D. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences.
-
Bslbio. (n.d.). 3-Methyl-piperidin-4-one hydrochloride. Available at: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Methylpiperidin-4-one Hydrochloride
Abstract
This application note presents a detailed protocol for the analysis of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC).[1][2] Due to the compound's lack of a significant UV chromophore, this guide outlines a comprehensive approach involving pre-column derivatization to enable sensitive UV detection. Furthermore, a protocol for conducting forced degradation studies is provided to establish the method as stability-indicating, a critical requirement in pharmaceutical development and quality control as per ICH guidelines.[3][4] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification and purity assessment of 3-Methylpiperidin-4-one hydrochloride.
Introduction
3-Methylpiperidin-4-one hydrochloride is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents, including analgesics and anxiolytics.[1] Its purity and stability are critical parameters that can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds.
A significant analytical challenge presented by 3-Methylpiperidin-4-one hydrochloride is its weak ultraviolet (UV) absorption, which hinders direct and sensitive detection by common HPLC-UV systems.[5] To overcome this, a pre-column derivatization strategy is employed to attach a UV-active moiety to the analyte, thereby enhancing its detectability. This application note details a reverse-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the accurate and precise analysis of 3-Methylpiperidin-4-one hydrochloride. The method is designed to be stability-indicating, capable of separating the parent compound from potential degradation products generated under various stress conditions.[6][7]
Experimental
Materials and Reagents
-
3-Methylpiperidin-4-one hydrochloride reference standard (Purity ≥98%)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
4-Toluenesulfonyl chloride (Tosyl Chloride, ≥99%)
-
Sodium bicarbonate
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (30%)
-
Trifluoroacetic acid (TFA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of a wide range of organic molecules, including the derivatized analyte.
-
Mobile Phase: A gradient elution with acetonitrile and water provides a broad elution window to separate the derivatized analyte from potential impurities and degradation products. The addition of TFA helps to improve peak shape and resolution by suppressing the ionization of residual silanols on the stationary phase.
-
Detection Wavelength: The derivatizing agent, 4-toluenesulfonyl chloride, introduces a strongly UV-absorbing group, allowing for sensitive detection at 254 nm.
Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Methylpiperidin-4-one hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
3.1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.3. Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 3-Methylpiperidin-4-one hydrochloride and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture.
Pre-column Derivatization Procedure
The following is a generalized procedure and should be optimized for specific laboratory conditions.[2]
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add 0.5 mL of a 1 M sodium bicarbonate solution to catalyze the reaction and neutralize the hydrochloric acid byproduct.
-
Cap the vials and heat at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.
Stability-Indicating Method Development: Forced Degradation Studies
To validate the method as stability-indicating, forced degradation studies must be performed to demonstrate that the analytical method can effectively separate the intact drug from its degradation products.[3][4][9] The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a known volume with mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a known volume with mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a known volume with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a solution of the stressed sample at the target concentration.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and fluorescent light for a period sufficient to evaluate its photosensitivity.
After subjecting the samples to these stress conditions, perform the derivatization procedure as described in section 3.2 and analyze by HPLC.
Method Validation
For the method to be considered reliable and robust, it must be validated according to ICH guidelines. The following validation parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically expected. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of 3-Methylpiperidin-4-one hydrochloride. By employing a pre-column derivatization strategy, the challenge of poor UV absorbance is overcome, enabling sensitive and accurate quantification. The inclusion of a forced degradation protocol is essential for developing a stability-indicating method, which is a regulatory requirement for pharmaceutical analysis. The detailed experimental conditions and validation guidelines presented herein will aid researchers and scientists in establishing a reliable analytical method for this important synthetic intermediate.
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Pharmaceutical Outlets. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,.... Retrieved from [Link]
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vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]
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kem.com. (n.d.). Chiral HPLC. Retrieved from [Link]
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Bloom Tech. (2020). Certificate of Analysis. Retrieved from [Link]
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Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Methylpiperidin-4-one Hydrochloride
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
3-Methylpiperidin-4-one hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and other bioactive molecules.[1] Its molecular structure, comprising a six-membered piperidinone ring with a methyl substituent, presents a unique set of stereochemical and conformational possibilities that are critical to its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation, purity assessment, and conformational analysis of such molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of NMR spectra for 3-Methylpiperidin-4-one hydrochloride. The protocols outlined herein are designed to ensure high-quality data acquisition and to provide a framework for detailed spectral analysis, thereby upholding the principles of scientific integrity and trustworthiness in experimental work.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used for the 3-Methylpiperidin-4-one cation.
Caption: Molecular structure of the 3-Methylpiperidin-4-one cation with atom numbering.
PART 1: Experimental Protocols
Materials and Equipment
-
Analyte: 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1)
-
NMR Solvent: Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are recommended due to the solubility of hydrochloride salts. CDCl₃ may be used if the free base is analyzed.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for non-aqueous solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation: A Step-by-Step Guide
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. As a hydrochloride salt, 3-Methylpiperidin-4-one requires specific considerations to ensure complete dissolution and to avoid spectral artifacts.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-Methylpiperidin-4-one hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or CD₃OD) to the vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution. The hydrochloride salt form enhances solubility in polar solvents.
-
-
Filtration (Crucial Step):
-
To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-precision 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Caption: General workflow for NMR analysis of 3-Methylpiperidin-4-one hydrochloride.
NMR Data Acquisition
The following are recommended starting parameters for NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16.
-
Rationale: This is the primary experiment for determining the proton environments, their multiplicities (splitting patterns), and relative integrations.
-
-
¹³C NMR Experiment:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Rationale: This experiment identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to single lines for each carbon.
-
-
2D COSY (Correlation Spectroscopy) Experiment:
-
Rationale: This experiment is crucial for identifying which protons are spin-coupled to each other, helping to trace the connectivity of the proton network within the molecule.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Rationale: This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.
-
PART 2: Spectral Analysis and Interpretation
Note: The following spectral data is predicted based on known chemical shift trends for piperidinone derivatives and the electronic effects of protonation on the nitrogen atom.[2] Actual experimental values may vary.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show complex multiplets due to the stereochemistry at C3 and the chair-like conformation of the piperidine ring. The protonation of the nitrogen will generally lead to a downfield shift of adjacent protons (H2 and H6).
| Proton(s) | Predicted Chemical Shift (ppm, in D₂O) | Predicted Multiplicity | Notes |
| H2, H6 | 3.0 - 3.6 | Multiplets | Diastereotopic protons adjacent to the protonated nitrogen, expected to be deshielded. |
| H3 | 2.6 - 3.0 | Multiplet | Methine proton adjacent to the carbonyl group and carrying the methyl group. |
| H5 | 2.4 - 2.8 | Multiplets | Diastereotopic protons adjacent to the carbonyl group. |
| CH₃ (C7) | 1.0 - 1.3 | Doublet | Coupled to the H3 proton. |
| NH | Variable (broad) | Singlet (broad) | May exchange with D₂O and not be visible. In a non-exchanging solvent, it would appear as a broad singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information on the carbon skeleton. The carbonyl carbon (C4) is expected to be the most downfield signal.
| Carbon | Predicted Chemical Shift (ppm, in D₂O) | Notes |
| C4 (C=O) | 205 - 215 | Carbonyl carbon, typically in this region for ketones. |
| C2, C6 | 45 - 55 | Carbons adjacent to the protonated nitrogen. |
| C3 | 40 - 50 | Methine carbon bearing the methyl group. |
| C5 | 35 - 45 | Methylene carbon adjacent to the carbonyl. |
| C7 (CH₃) | 10 - 15 | Methyl group carbon. |
Interpretation Strategy
-
¹H Spectrum Analysis:
-
Identify the methyl doublet in the upfield region (~1.0-1.3 ppm).
-
Locate the complex multiplets in the 2.4-3.6 ppm region corresponding to the ring protons.
-
Integrate the signals to confirm the relative proton counts (e.g., 3H for the methyl group).
-
-
¹³C Spectrum Analysis:
-
Identify the downfield carbonyl signal (>200 ppm).
-
Count the number of signals in the aliphatic region to confirm the presence of the five other unique carbon environments.
-
-
2D Spectra for Unambiguous Assignment:
-
COSY: Look for cross-peaks connecting H3 to the methyl protons (H7) and to the H2 protons. Also, expect correlations between H5 and H6 protons.
-
HSQC: Use the correlations to definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum. For instance, the proton at ~1.1 ppm should correlate with the carbon at ~12 ppm.
-
PART 3: Trustworthiness and Validation
To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:
-
Solvent Residual Peak: The residual peak of the deuterated solvent (e.g., ~4.8 ppm for HOD in D₂O) should be used as a primary internal reference.
-
Consistency Across Experiments: The assignments from the 1D spectra must be consistent with the correlations observed in the 2D COSY and HSQC spectra.
-
Comparison with Analogs: The observed chemical shifts should be in reasonable agreement with those reported for structurally similar piperidinone compounds, accounting for the effects of the methyl group and N-protonation.[2]
Conclusion
This application note provides a robust protocol for the NMR spectroscopic analysis of 3-Methylpiperidin-4-one hydrochloride. By following these detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently determine the structure and purity of this important synthetic intermediate. The use of multidimensional NMR techniques like COSY and HSQC is highly recommended for an unambiguous assignment of all proton and carbon signals, which is essential for detailed structural and conformational studies in drug development and chemical research.
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Comprehensive Mass Spectrometric Analysis of 3-Methylpiperidin-4-one Hydrochloride: A Validated LC-MS/MS Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed and robust methodology for the quantitative analysis of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for precise and reliable analytical techniques in drug development, we have developed a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This guide covers the fundamental principles, from the analyte's physicochemical properties and ionization behavior to a step-by-step experimental protocol and method validation considerations. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's mechanics. The protocols are designed to be self-validating through integrated system suitability checks, ensuring data integrity and compliance with rigorous pharmaceutical quality standards.
Introduction: The Analytical Imperative
3-Methylpiperidin-4-one hydrochloride serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anxiolytics.[1] Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Consequently, a highly selective, sensitive, and accurate analytical method is paramount for quality control, impurity profiling, and pharmacokinetic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pharmaceutical analysis due to its exceptional sensitivity and specificity.[2][3] This document provides a complete workflow, grounded in authoritative principles, to empower scientists to implement a reliable LC-MS/MS method for this specific compound.
Analyte Characteristics and Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. 3-Methylpiperidin-4-one is a polar, cyclic compound containing both a secondary amine and a ketone functional group.[4] These features dictate its behavior in both the chromatographic and mass spectrometric domains.
| Property | Value | Source |
| Chemical Name | 3-Methylpiperidin-4-one hydrochloride | [5] |
| CAS Number | 4629-78-1 | [5][6] |
| Molecular Formula | C₆H₁₁NO·HCl | [5][6] |
| Molecular Weight | 149.62 g/mol | [6] |
| Free Base MW | 113.16 g/mol | [4][7] |
| Monoisotopic Mass | 113.084064 Da (Free Base) | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol | [1][8] |
Ionization and Precursor Ion Selection
Given the analyte's polarity and the presence of a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The secondary amine is readily protonated in the ESI source, yielding a stable, protonated molecular ion [M+H]⁺. When analyzing the hydrochloride salt, the compound dissociates in solution, and the mass spectrometer detects the free base's protonated form.
-
Expected Precursor Ion (m/z): 114.09 (C₆H₁₂NO⁺)[9]
Fragmentation Pathway via Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) provides specificity by monitoring the fragmentation of a selected precursor ion. In this process, the precursor ion (m/z 114.09) is isolated and subjected to collisions with an inert gas (e.g., argon), a technique known as Collision-Induced Dissociation (CID).[10][11] This collision converts kinetic energy into internal energy, causing the ion to fragment in a predictable manner.[12] The fragmentation of cyclic amines and ketones is typically dominated by α-cleavage—the breaking of bonds adjacent to the nitrogen atom or the carbonyl group.[7][13]
The predicted fragmentation pattern provides a molecular fingerprint, allowing for highly specific detection.
Figure 2: High-level workflow for the LC-MS/MS analysis.
Protocol: Sample and Standard Preparation
Objective: To prepare a stock solution and a set of calibration standards.
Materials:
-
3-Methylpiperidin-4-one hydrochloride standard (≥95% purity) * Methanol (LC-MS Grade) [8]* Ultrapure Water (18.2 MΩ·cm) [8]* Class A volumetric flasks and pipettes
-
Autosampler vials with septa
Procedure:
-
Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Methylpiperidin-4-one hydrochloride standard into a 10 mL volumetric flask. Record the exact weight. Dissolve and bring to volume with the diluent. This is the primary stock solution.
-
Intermediate Stock (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
Calibration Standards: Perform serial dilutions from the intermediate stock solution to prepare calibration standards covering the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Transfer: Transfer the final standards to autosampler vials for analysis.
Rationale: Using a 50:50 Methanol:Water diluent ensures solubility and compatibility with the initial reversed-phase mobile phase conditions, promoting good peak shape. [14]
Protocol: Instrumental Conditions
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 2.1 x 50 mm, <3 µm | Provides good retention for polar compounds and is a standard for pharmaceutical analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification aids in protonation for better ESI+ response and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good elution strength. [8] |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A gradient is necessary to elute the polar analyte with good peak shape and clean the column. [2] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the basic nitrogen on the piperidine ring. [15] |
| MRM Transitions | See Section 2.3 | For selective and sensitive quantification. |
| Capillary Voltage | 3.5 kV | A starting point for achieving stable spray; requires optimization. |
| Source Temp. | 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation before ions enter the mass analyzer. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | High flow facilitates efficient desolvation. |
| Collision Gas | Argon | Standard inert gas for CID. [10] |
| Collision Energy | 15-25 eV (Optimize) | Requires tuning to maximize the signal of the product ions. [16] |
Method Performance and Validation
For use in a regulated environment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH). [17][18]Validation provides documented evidence that the method is suitable for its intended purpose. [19][20]
System Suitability Testing (SST)
Before any analysis, the system's performance must be verified. This is achieved by injecting a mid-level standard multiple times (n=5 or 6).
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Retention Time RSD | ≤ 2.0% | Ensures chromatographic stability. |
| Peak Area RSD | ≤ 5.0% | Demonstrates injection and detection precision. |
| Peak Tailing Factor | 0.8 - 1.5 | Confirms good peak shape, free from column or mobile phase issues. |
Core Validation Parameters
A summary of key validation parameters is provided below. This is not an exhaustive list but represents the core requirements for ensuring a method is scientifically sound. [21]
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). [17] | Analyte peak is well-resolved from other components; no interference at the analyte's retention time in blank samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3-Methylpiperidin-4-one hydrochloride using LC-MS/MS. By explaining the rationale behind instrumental parameters and sample preparation, this guide serves as a practical tool for method development and routine analysis. The integration of system suitability and method validation principles ensures that the data generated is reliable, reproducible, and defensible, meeting the high standards of the pharmaceutical industry.
References
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. [Link]
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Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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López Gresa, M.P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
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Genevac. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]
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Kusum, G., & Suvarna, G. (2018). Analytical method validation: A brief review. International Journal of Research and Review. [Link]
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Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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Sharma, A., & Sharma, S. (2017). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylpiperidin-4-one. PubChem Compound Database. [Link]
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The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. [Link]
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Kumar, A., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on...Piperidine (Piperine) and its analogues. PMC - PubMed Central. [Link]
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ResearchGate. (2025). Concentration dependent Electrospray Ionisation Mass Spectrometry...studies on...Piperidine (Piperine) and its analogues. [Link]
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ResearchGate. (n.d.). The principle of the LC-MS/MS method used in Paper IV. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Grokipedia. (n.d.). Collision-induced dissociation. [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Al-Jadabi, N., et al. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS)...Using Quantum Chemistry Methods. PubMed Central. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids.... [Link]
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PubChemLite. (n.d.). 3-methylpiperidin-4-one (C6H11NO). [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
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Zhang, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid.... PubMed. [Link]
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ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]
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Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Methylpiperidin-4-one Hydrochloride in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1) as a pivotal pharmaceutical intermediate. The piperidin-4-one scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into agents targeting the central nervous system (CNS), analgesics, and various other therapeutic classes.[1][2] The introduction of a methyl group at the 3-position creates a chiral center, offering a valuable building block for developing stereospecific therapeutics. This guide details the compound's physicochemical properties, essential safety protocols, and its application in synthetic workflows, supported by field-proven experimental procedures.
Compound Profile & Physicochemical Properties
3-Methylpiperidin-4-one hydrochloride is a white to light yellow crystalline powder.[3] Its utility as a synthetic intermediate is rooted in the reactivity of the ketone and the secondary amine of the piperidine ring, allowing for a wide range of chemical modifications.[2]
Table 1: Physicochemical Data for 3-Methylpiperidin-4-one hydrochloride
| Property | Value | Source |
| CAS Number | 4629-78-1 | [4][5][6] |
| Molecular Formula | C₆H₁₂ClNO | [4][7] |
| Molecular Weight | 149.62 g/mol | [4][7][8] |
| Synonyms | 3-Methyl-4-piperidinone hydrochloride, 3-METHYL-PIPERIDIN-4-ONE HCL | [5] |
| Melting Point | 176.5-177 °C | [3] |
| Boiling Point | 224.6°C at 760 mmHg | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [3] |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling 3-Methylpiperidin-4-one hydrochloride. The compound is classified as an irritant to the eyes, skin, and respiratory system.[3][4]
Table 2: Hazard Summary and GHS Statements
| Hazard Type | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [4][9] |
| Eye Irritation | H319: Causes serious eye irritation | [4][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [4][9] |
Recommended Handling Protocol
Proper handling is a self-validating system for ensuring lab safety and experimental integrity.
Table 3: Personal Protective Equipment (PPE) and Engineering Controls
| Control Measure | Specification | Rationale & Citation |
| Ventilation | Operate only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust and vapors, minimizing respiratory exposure.[4] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact, which can cause serious irritation.[4] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. | To avoid skin contact and subsequent irritation.[4] |
| Body Protection | Wear a standard laboratory coat. For larger quantities, fire/flame resistant and impervious clothing is recommended. | To protect skin and clothing from accidental spills.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | As a secondary measure if engineering controls are insufficient to control airborne concentrations.[4] |
Storage and Stability
Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Applications in Pharmaceutical Synthesis
3-Methylpiperidin-4-one hydrochloride serves as a versatile intermediate for a range of therapeutic agents, including analgesics, antispasmodics, and anxiolytics.[3] Its core structure is particularly valuable in the synthesis of CNS agents and complex heterocyclic systems.[1][2]
One of its notable applications is as a key intermediate in the synthesis of Indacaterol , an ultra-long-acting β2-adrenoceptor agonist used for the management of chronic obstructive pulmonary disease (COPD).[10][11][12] The synthesis leverages the piperidone structure to build the more complex active pharmaceutical ingredient.
The diagram below illustrates a generalized synthetic pathway where a piperidone intermediate is central to creating more complex drug molecules.
Caption: Generalized synthetic utility of 3-Methylpiperidin-4-one.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for key synthetic transformations.
Protocol 1: Synthesis of 3-Methylpiperidin-4-one hydrochloride via Boc-Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a precursor to yield the target hydrochloride salt. This is a common final step if the piperidone is constructed using a protected nitrogen.
Causality Behind Experimental Choices:
-
Reagent: Ethanolic HCl is used because the Boc group is highly susceptible to cleavage under acidic conditions. The acid protonates the carbamate, leading to its decomposition into tert-butyl cation (which forms isobutylene and t-butanol), CO₂, and the free amine, which is then protonated by excess acid to form the stable hydrochloride salt.
-
Temperature: The reaction is initiated at 0°C to control the initial exotherm from the acid addition. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion in a reasonable timeframe.[7]
-
Solvent: Dichloromethane (DCM) is an excellent, non-reactive solvent for the starting material and allows for easy removal post-reaction due to its volatility.[7]
Table 4: Reagents and Materials for Protocol 1
| Reagent/Material | Grade | Supplier Example |
| Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | Synthesis Grade (≥95%) | Major Chemical Supplier |
| Ethanolic HCl | ~3 M solution | Major Chemical Supplier |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Round-bottom flask, magnetic stirrer, ice bath | Standard laboratory | Standard Laboratory Supplier |
| Rotary evaporator | Standard laboratory | Standard Laboratory Supplier |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask, begin stirring at 0°C using an ice bath.
-
Acid Addition: Slowly add ethanolic-HCl (approx. 2.0-3.0 eq) dropwise to the stirred solution. An immediate reaction may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (25°C) for 3 hours.[7]
-
In-Process Control (IPC): Monitor the reaction for complete consumption of the starting material using Thin Layer Chromatography (TLC). A suitable mobile phase is 40% Ethyl Acetate in Hexanes. The starting material (Boc-protected) will be less polar (higher Rf) than the product.
-
Workup and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the DCM and excess HCl/ethanol.
-
Product: The resulting solid is crude racemic 3-methyl-piperidin-4-one hydrochloride, which can be used directly in the next synthetic step without further purification.[7]
Protocol 2: Catalytic Hydrogenation of 3-Methylpiperidin-4-one to 3-Methylpiperidin-4-ol
This protocol details a representative reduction of the ketone functionality to a secondary alcohol, a common downstream transformation. This creates a new chiral center and a hydroxyl group for further functionalization.
Causality Behind Experimental Choices:
-
Catalyst: Platinum (IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used catalyst for the hydrogenation of ketones.[13] It is reduced in situ to active platinum metal. Palladium on carbon (Pd/C) is also an effective alternative.[11]
-
Solvent: Acetic acid is an excellent solvent for this reaction as it keeps the amine protonated, preventing catalyst poisoning, and can help stabilize intermediates.[13][14]
-
Hydrogen Pressure: Elevated hydrogen pressure (e.g., 50-70 bar) increases the concentration of dissolved hydrogen, significantly accelerating the reaction rate compared to atmospheric pressure.[14]
-
Workup: A basic workup (e.g., with sodium bicarbonate) is required to neutralize the acidic solvent and deprotonate the product amine, allowing for extraction into an organic solvent.
Caption: Experimental workflow for catalytic hydrogenation.
Table 5: Reagents and Materials for Protocol 2
| Reagent/Material | Grade | Supplier Example |
| 3-Methylpiperidin-4-one hydrochloride | Synthesis Grade (≥95%) | From Protocol 1 or commercial |
| Platinum (IV) oxide (PtO₂) | Reagent Grade | Major Chemical Supplier |
| Glacial Acetic Acid | ACS Grade | Major Chemical Supplier |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Industrial Gas Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Granular | Major Chemical Supplier |
| High-Pressure Reaction Vessel (Parr Shaker) | Appropriate for >70 bar | Parr Instrument Company |
Step-by-Step Methodology:
-
Vessel Charging: To a suitable high-pressure reaction vessel, add 3-Methylpiperidin-4-one hydrochloride (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution. Note: Handle platinum catalysts with care; they can be pyrophoric.
-
System Purge: Seal the reaction vessel securely. Purge the vessel 3-5 times with nitrogen gas to remove all atmospheric oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 bar). Begin vigorous stirring. The reaction is typically run at room temperature for 4-6 hours.[14]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. If possible, an aliquot can be carefully removed (after depressurizing and purging) to check for completion by TLC or GC-MS.
-
Depressurization and Quenching: Upon completion, carefully vent the excess hydrogen gas in a safe manner and purge the vessel again with nitrogen. Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Product Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Catalyst Removal & Drying: Combine the organic layers and filter through a pad of Celite® or a syringe filter to remove the platinum catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Remove the solvent under reduced pressure to yield the crude 3-methylpiperidin-4-ol. The crude product can be purified by column chromatography on silica gel to afford the pure product.
Conclusion
3-Methylpiperidin-4-one hydrochloride is a high-value intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its versatile reactivity, combined with the stereochemical complexity offered by the 3-methyl substituent, makes it a critical building block for a diverse range of drug candidates. By employing robust and well-understood protocols for its synthesis and subsequent modification, research and development teams can efficiently access complex molecular architectures for novel therapeutic discovery.
References
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
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PubChem. (n.d.). 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 3-methylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes. (n.d.). 3-Methylpiperidin-4-ol hydrochloride. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
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PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]
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Patsnap. (n.d.). Preparation method for indacaterol maleate - CN111393699A. Available at: [Link]
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Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Available at: [Link]
-
European Patent Office. (2022). EP3848354B1 - Process for the preparation of indacaterol and intermediates thereof. Available at: [Link]
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Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Available at: [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. Available at: [Link]
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ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available at: [Link]
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Inorganic Chemistry Frontiers. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. Available at: [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
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University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
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Wikipedia. (n.d.). 4-Piperidone. Available at: [Link]
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-
Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]
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Topic: Derivatization of 3-Methylpiperidin-4-one Hydrochloride for Biological Screening
An Application Note and Protocol Guide for Medicinal Chemists
Abstract
The piperidin-4-one nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its synthetic tractability allows for facile diversification at multiple positions, making it an ideal starting point for the generation of compound libraries for biological screening. This guide provides a detailed technical overview and validated protocols for the derivatization of 3-methylpiperidin-4-one hydrochloride, a versatile building block for drug discovery. We will explore key reaction pathways at both the secondary amine and the C4-ketone, discuss the rationale behind common synthetic strategies, and outline a logical workflow for subsequent biological evaluation. The protocols herein are designed to be robust and adaptable, empowering researchers to systematically explore the structure-activity relationships (SAR) of this valuable heterocyclic system.
Introduction: The Strategic Value of the 3-Methylpiperidin-4-one Scaffold
The piperidine ring is a ubiquitous motif in natural products and FDA-approved pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The 3-methylpiperidin-4-one core offers two primary, orthogonal reaction sites for chemical modification:
-
The Secondary Amine (N1): A nucleophilic site ideal for N-acylation, N-alkylation, and sulfonylation, allowing for modulation of polarity, hydrogen bonding capacity, and overall physicochemical properties.
-
The Ketone (C4): An electrophilic carbonyl group that serves as a handle for reductive amination, Wittig reactions, and the formation of various heterocyclic adducts like oximes and hydrazones.
The methyl group at the C3 position introduces an element of chirality and conformational constraint, which can be critical for achieving target selectivity and potency.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and analgesic properties, underscoring its importance in modern drug discovery.[2][4][5]
Handling the Starting Material: Liberation of the Free Base
The commercially available starting material, 3-methylpiperidin-4-one hydrochloride, is a salt. The secondary amine is protonated, rendering it non-nucleophilic and unsuitable for direct N-functionalization. Therefore, the first critical step is to generate the free base.
Scientific Rationale: The hydrochloride salt enhances the compound's stability and shelf-life. However, for reactions involving the nitrogen atom as a nucleophile (e.g., N-acylation, N-alkylation), the lone pair of electrons must be available. This is achieved by treating the salt with a suitable base to deprotonate the ammonium ion, liberating the neutral "free base" form. The choice of base and solvent is critical to ensure complete conversion without promoting side reactions.
Protocol 1: Free Base Generation
-
Setup: To a round-bottom flask, add 3-methylpiperidin-4-one hydrochloride (1.0 eq).
-
Dissolution & Basification: Add dichloromethane (DCM, approx. 0.2 M) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M solution of sodium hydroxide (NaOH). Use enough aqueous base to ensure the final pH of the aqueous layer is >9.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: The resulting oil or low-melting solid is the free base, 3-methylpiperidin-4-one. It is advisable to use this material immediately in the next step as secondary amines can be susceptible to air oxidation over time.
Synthetic Strategies: Building the Library
The following sections detail validated protocols for derivatizing the 3-methylpiperidin-4-one scaffold.
Derivatization at the Nitrogen Atom (N-Functionalization)
Causality: N-acylation introduces an amide bond, a key functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor, influencing target binding and improving metabolic stability. The reaction proceeds via nucleophilic attack of the secondary amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride. A non-nucleophilic base is required to scavenge the HCl generated when using acyl chlorides.[6]
Protocol 2: N-Acylation with Acyl Chlorides
-
Setup: Dissolve 3-methylpiperidin-4-one free base (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[7]
| Parameter | Condition | Rationale |
| Base | DIPEA or TEA | Scavenges HCl byproduct without competing as a nucleophile. |
| Solvent | Anhydrous DCM | Aprotic and dissolves most reactants well. |
| Temperature | 0 °C to RT | Controls the initial rate of the often-exothermic reaction. |
| Monitoring | TLC / LC-MS | Ensures reaction goes to completion and identifies side products. |
Derivatization at the Ketone (C4-Functionalization)
Causality: Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[8] It allows for the introduction of a diverse range of primary and secondary amines at the C4 position. The reaction involves the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium intermediate.[9]
Protocol 3: Reductive Amination
-
Setup: In a round-bottom flask, dissolve the N-protected or N-derivatized 3-methylpiperidin-4-one (1.0 eq) and the desired primary or secondary amine (e.g., benzylamine) (1.2 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (AcOH) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Monitoring: Track the disappearance of the starting ketone by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the 4-amino-piperidine derivative.[10]
Diagram 1: Key Derivatization Pathways
Caption: Overview of synthetic pathways for derivatizing 3-methylpiperidin-4-one.
Causality: The reaction of the C4-ketone with hydroxylamine hydrochloride yields an oxime. This transformation significantly alters the electronics and sterics around the C4 position, converting a planar sp² carbonyl into a sp³ center with potential for E/Z isomerism. Oximes can serve as effective bioisosteres for carbonyls and introduce hydrogen bonding capabilities, which can lead to novel biological activities, particularly enhanced antifungal effects.[4][5]
Protocol 4: Oxime Formation
-
Setup: Dissolve the piperidin-4-one starting material (1.0 eq) in a protic solvent like ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and a base such as sodium acetate (NaOAc) or pyridine (2.0 eq). The base neutralizes the HCl, liberating free hydroxylamine.
-
Reaction: Heat the mixture to reflux for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting ketone.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue, which may cause the product to precipitate.
-
Purification: Collect the solid product by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are then dried over Na₂SO₄, filtered, concentrated, and the crude product is purified by recrystallization or column chromatography.[11]
Biological Screening Cascade: From Library to Lead
Once a library of derivatives has been synthesized and characterized (typically by NMR and mass spectrometry), a structured screening cascade is employed to identify promising candidates.
Diagram 2: Biological Screening Workflow
Caption: A logical workflow for advancing synthesized compounds through biological screening.
-
Primary Screening: The synthesized library is screened at a single, high concentration (e.g., 10-20 µM) in a high-throughput assay relevant to the desired therapeutic area (e.g., an anti-proliferative assay for cancer, a zone of inhibition assay for antimicrobials).[2][5]
-
Hit Confirmation & Dose-Response: Compounds that show significant activity ("hits") in the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is then generated to determine the potency (e.g., IC₅₀ or EC₅₀).[12]
-
Secondary and Mechanistic Assays: Confirmed hits are evaluated in more complex, lower-throughput assays to understand their mechanism of action, target engagement, and selectivity against related targets.
-
In Vitro ADMET Profiling: The most promising compounds are profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for further development.[12]
Conclusion
3-Methylpiperidin-4-one hydrochloride is a powerful and economically viable starting material for the construction of diverse chemical libraries. By employing robust synthetic methodologies such as N-acylation and reductive amination, researchers can systematically probe the chemical space around this privileged scaffold. The protocols and strategic workflows detailed in this guide provide a solid foundation for initiating a drug discovery program, from initial reaction design to the identification of promising lead candidates for further optimization.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Al-Romaigh, H. S., Al-Dhfyan, A., Al-Otaibi, S. Q., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5093. Available from: [Link]
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Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. Available from: [Link]
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. ChemBK. Available from: [Link]
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Thirumal, Y., & Raj, S. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
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Abdelgawad, M. A., & Omar, H. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4323–4338. Available from: [Link]
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Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available from: [Link]
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Saify, Z.S., Malick, T.Z., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available from: [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available from: [Link]
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Gil, L. F., et al. (2001). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 31(9), 1311-1318. Available from: [Link]
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PubChem. (n.d.). 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]
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Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available from: [Link]
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Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624-11669. Available from: [Link]
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Rashid, F., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(5), 498–503. Available from: [Link]
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ALkhafaji, M. T. Y. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 64-75. Available from: [Link]
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Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 433-437. Available from: [Link]
-
Aprile, C., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 851608. Available from: [Link]
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Krüger, J., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000244. Available from: [Link]
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Experimental protocol for N-alkylation of 3-Methylpiperidin-4-one hydrochloride
An Application Guide to the N-Alkylation of 3-Methylpiperidin-4-one Hydrochloride: Protocols, Mechanisms, and Practical Considerations
Abstract
N-substituted 3-methylpiperidin-4-one scaffolds are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] Their strategic importance demands robust and reproducible synthetic protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of 3-Methylpiperidin-4-one hydrochloride. We will explore two primary synthetic strategies: direct alkylation with alkyl halides and N-alkylation via reductive amination. This guide emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, step-by-step protocols to ensure successful synthesis and purification.
Introduction: The Significance of the N-Substituted Piperidinone Core
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Specifically, the 3-methylpiperidin-4-one core offers a synthetically versatile template. The nitrogen atom serves as a key handle for introducing a variety of substituents (the "N-alkyl" group), which allows for the fine-tuning of a compound's steric and electronic properties. This modulation is critical for optimizing biological activity, selectivity, solubility, and pharmacokinetic profiles.
The starting material, 3-Methylpiperidin-4-one, is commonly supplied as a hydrochloride salt for enhanced stability and handling. However, this salt form presents a specific chemical challenge that must be addressed for a successful N-alkylation reaction to proceed. The protonated nitrogen is not nucleophilic and cannot react directly with an electrophile. Therefore, the first and most critical step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine.
Mechanistic Considerations: Choosing Your Alkylation Strategy
There are two predominant methods for the N-alkylation of secondary amines like 3-methylpiperidin-4-one: direct nucleophilic substitution and reductive amination. The choice depends on the desired N-substituent, the availability of starting materials, and the sensitivity of functional groups elsewhere in the molecule.
Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the free piperidine nitrogen on an electrophilic alkyl halide (e.g., R-Br, R-I).
Causality Behind Experimental Choices:
-
Base Selection: A base is non-negotiable. At least two equivalents are required: one to neutralize the starting hydrochloride salt and a second to scavenge the acid (H-X) generated during the alkylation.[2] Inorganic carbonate bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred due to their low cost, ease of removal (filtration), and sufficient basicity to deprotonate the ammonium salt without causing unwanted side reactions like elimination of the alkyl halide.[3]
-
Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the organic reagents and the inorganic base (to some extent) while effectively solvating the cation of the transition state, thereby accelerating the SN2 reaction.[2]
-
Temperature: Heating is often required to drive the reaction to completion, typically in the range of 60-80 °C.[2][3]
N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative for introducing N-alkyl groups, particularly when the corresponding alkyl halide is unstable or when direct alkylation is sluggish.[4][5] This one-pot reaction proceeds in two steps:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.
-
In-situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the target tertiary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][6] Its popularity stems from its mildness and remarkable selectivity. It readily reduces the electrophilic iminium ion but is too gentle to reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[6][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that provide good solubility for the reactants and are compatible with the reducing agent.
-
Acid/Base: The reaction is typically run under neutral or weakly acidic conditions to facilitate iminium ion formation.[5] Since the starting material is a hydrochloride salt, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to liberate the free amine and neutralize the HCl.
Experimental Protocols and Workflows
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of 1-Benzyl-3-methylpiperidin-4-one.
Materials & Reagents:
-
3-Methylpiperidin-4-one hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), powdered
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram: Direct N-Alkylation
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Methylpiperidin-4-one Hydrochloride in the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of the 3-Methylpiperidin-4-one Scaffold
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The strategic introduction of a ketone at the 4-position and a methyl group at the 3-position, as seen in 3-Methylpiperidin-4-one hydrochloride, creates a versatile and highly valuable building block for the synthesis of novel heterocyclic compounds. This scaffold offers a unique combination of functionalities: a reactive ketone for condensations and cycloadditions, a secondary amine for N-functionalization, and a chiral center at the 3-position that can influence the stereochemistry of the final products and their interactions with biological targets.[1]
Derivatives of 3-Methylpiperidin-4-one have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer and anti-Alzheimer's agents.[1] This application note provides detailed protocols and mechanistic insights into the use of 3-Methylpiperidin-4-one hydrochloride for the synthesis of diverse and medicinally relevant heterocyclic systems, including spiro-compounds, substituted pyridines, and fused pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Section 1: Synthesis of Spiro-Heterocycles: Accessing Three-Dimensional Chemical Space
Spiro-heterocycles are highly sought after in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced target specificity and improved pharmacokinetic properties. 3-Methylpiperidin-4-one hydrochloride is an excellent starting material for the construction of spirocyclic frameworks, particularly spiro-oxindoles, which are present in numerous bioactive natural products and synthetic compounds.[2]
Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings. In this protocol, an azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid, reacts with the ketone of 3-Methylpiperidin-4-one (acting as the dipolarophile) to afford the spiro-oxindole-pyrrolidine scaffold.
Rationale for Experimental Choices:
-
In situ generation of the azomethine ylide: This avoids the isolation of a potentially unstable intermediate. The condensation of isatin and an amino acid (like sarcosine or proline) is a well-established method for generating the necessary 1,3-dipole.
-
Methanol as solvent: Methanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the formation of the azomethine ylide.
-
Reflux conditions: The reaction is typically heated to ensure efficient formation of the azomethine ylide and to overcome the activation energy of the cycloaddition.
Experimental Protocol: Synthesis of a Spiro[piperidine-4,3'-pyrrolidine]-2'-oxindole Derivative
Materials:
-
3-Methylpiperidin-4-one hydrochloride
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
Methanol (anhydrous)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a round-bottom flask, add 3-Methylpiperidin-4-one hydrochloride (1.0 mmol) and an equimolar amount of triethylamine in anhydrous methanol (20 mL). Stir for 15 minutes at room temperature to generate the free base.
-
To this solution, add isatin (1.0 mmol) and sarcosine (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro-oxindole product.
Mechanistic Insight
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The azomethine ylide, with its nucleophilic and electrophilic ends, reacts with the carbon-oxygen double bond of the piperidinone. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Caption: Synthesis of Spiro-Oxindoles.
Section 2: Multicomponent Reactions for Heterocycle Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials.[3] This approach is particularly valuable in drug discovery for rapidly generating libraries of diverse compounds.
One-Pot Synthesis of 2-Amino-3-cyanopyridines
This protocol describes a four-component reaction for the synthesis of highly substituted 2-amino-3-cyanopyridines, where 3-Methylpiperidin-4-one hydrochloride serves as the ketone component. This reaction is a variation of the well-known Gewald reaction.
Rationale for Experimental Choices:
-
One-pot procedure: This enhances efficiency by avoiding the isolation of intermediates, saving time and resources.
-
Ammonium acetate: This serves as both a source of ammonia and a catalyst.
-
Ethanol as solvent: A green and effective solvent for this type of condensation reaction.
-
Reflux conditions: Provides the necessary thermal energy to drive the multiple condensation and cyclization steps.
Experimental Protocol: Four-Component Synthesis of a Tetrahydro-1H-pyrido[4,3-b]pyridine Derivative
Materials:
-
3-Methylpiperidin-4-one hydrochloride
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3-Methylpiperidin-4-one hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
The reaction is typically complete within 8-12 hours, often indicated by the precipitation of the product.
-
After cooling to room temperature, the solid product is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).[4]
Rationale and Mechanistic Considerations
The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an ylidene intermediate. Concurrently, the 3-methylpiperidin-4-one can react with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the ylidene intermediate, followed by cyclization and aromatization (via tautomerization and elimination of water), leads to the final substituted pyridine ring fused to the piperidine scaffold.
Caption: Multicomponent Synthesis Workflow.
Section 3: Synthesis of Fused Heterocyclic Systems
Fused heterocyclic systems are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities. The pyrazolo[3,4-d]pyrimidine core, for example, is a well-known "privileged scaffold" found in numerous kinase inhibitors.[5]
Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines a potential pathway for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 3-Methylpiperidin-4-one hydrochloride. The strategy involves the initial formation of a pyrazole ring fused to the piperidine core, followed by the construction of the pyrimidine ring.
Experimental Protocol: Synthesis of a Tetrahydropyrido[4,3-c]pyrazol-3-amine and subsequent cyclization
Step 1: Synthesis of the fused pyrazole
-
React 3-Methylpiperidin-4-one hydrochloride (1.0 mmol) with a suitable base (e.g., triethylamine, 1.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution.
-
The reaction mixture is refluxed for 4-6 hours. The formation of the hydrazone intermediate can be monitored by TLC.
-
Upon formation of the hydrazone, a suitable reagent for constructing the pyrazole ring is added. For example, reaction with a β-ketoester in the presence of an acid catalyst can lead to the fused pyrazole.
Step 2: Formation of the pyrimidine ring
-
The resulting aminopyrazole from Step 1 is then subjected to cyclization to form the pyrimidine ring.
-
A common method involves reacting the aminopyrazole with formamide or a similar one-carbon synthon under heating.[6]
-
The product, a pyrazolo[3,4-d]pyrimidine derivative, can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Caption: Pyrazolo[3,4-d]pyrimidine Synthesis.
Data Summary
| Heterocycle Class | Key Reactants | Typical Conditions | Yield Range |
| Spiro-Oxindoles | Isatin, Sarcosine | Methanol, Reflux, 4-6 h | 60-85% |
| 2-Amino-3-cyanopyridines | Aromatic aldehyde, Malononitrile, Ammonium acetate | Ethanol, Reflux, 8-12 h | 70-90% |
| Pyrazolo[3,4-d]pyrimidines | Hydrazine, Formamide | Multi-step, Reflux | 50-70% (overall) |
Yields are approximate and will vary depending on the specific substrates and reaction conditions used.
Conclusion
3-Methylpiperidin-4-one hydrochloride is a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocycles. Its strategic combination of functional groups allows for its participation in a variety of powerful synthetic transformations, including cycloadditions and multicomponent reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel compounds with significant potential in medicinal chemistry and drug discovery. The ability to readily construct complex molecular architectures such as spiro-compounds and fused heterocyclic systems from this accessible starting material underscores its importance in modern synthetic organic chemistry.
References
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El-Sayed, N. A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 234. [Link]
-
Lee, K.-J., et al. (2012). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Journal of Organic Chemistry, 77(17), 7537-7545. [Link]
-
Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CDK2: MOLECULAR DOCKING AND DFT STUDIES. Acta Poloniae Pharmaceutica, 77(1), 35-47. [Link]
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Van de Velde, E., et al. (2020). Practical and Divergent Synthesis of Carbocyclic Pyrazolo[3,4‐d]pyrimidine Nucleoside Analogues. European Journal of Organic Chemistry, 2020(2), 226-230. [Link]
-
Wang, L., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2222-2227. [Link]
-
Al-Warhi, T., et al. (2022). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules, 27(19), 6534. [Link]
-
Sreekanth, P., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(10), 5556-5576. [Link]
-
Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
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El-Remaily, M. A. A. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6959. [Link]
-
Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
-
El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 935. [Link]
-
Ghorbani-Vaghei, R., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
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Ilgun, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
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Wikipedia. (2023). Gewald reaction. [Link]
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Das, B., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 461-466. [Link]
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Cagan, M., & Puterova, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Legeay, J.-C., et al. (2007). A Three-Component Condensation Protocol Based on Ionic Liquid Phase Bound Acetoacetate for the Synthesis of 3,4-Dihydropyrimidine-2-(thi)ones. ARKIVOC, 2007(iii), 13-28. [Link]
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Gáspár, A., & Máté, C. (2009). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Current Organic Chemistry, 13(1), 88-103. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]
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Deb, M. L., & Bhuyan, P. J. (2005). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Tetrahedron Letters, 46(37), 6453-6456. [Link]
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- 6. researchgate.net [researchgate.net]
Scale-Up Synthesis of 3-Methylpiperidin-4-one Hydrochloride: An In-Depth Technical Guide for Pharmaceutical and Chemical Development
Introduction: The Strategic Importance of 3-Methylpiperidin-4-one Hydrochloride
3-Methylpiperidin-4-one hydrochloride is a pivotal heterocyclic building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), including analgesics, antispasmodics, and anxiolytics.[1] Its strategic importance necessitates robust and scalable synthetic routes that are not only high-yielding but also economically viable and safe for industrial production. This comprehensive guide provides an in-depth analysis of the most prominent synthetic strategies for 3-Methylpiperidin-4-one hydrochloride, with a focus on the practical considerations and critical process parameters for successful scale-up. We will delve into the mechanistic underpinnings of each route, offering field-proven insights to navigate the challenges of transitioning from laboratory to pilot and commercial-scale manufacturing.
Comparative Analysis of Synthetic Strategies for Scale-Up
The synthesis of 3-Methylpiperidin-4-one hydrochloride can be approached through several key pathways. The selection of an optimal route for industrial production hinges on a careful evaluation of factors such as raw material cost and availability, reaction efficiency, process safety, and scalability. Here, we critically examine three of the most industrially relevant synthetic strategies.
| Synthetic Route | Key Starting Materials | Advantages for Scale-Up | Challenges and Scale-Up Considerations |
| Dieckmann Condensation | A suitable N-substituted-bis(2-carboxyethyl)amine derivative | Convergent synthesis, potential for high yields. | Use of strong, hazardous bases (e.g., sodium amide, sodium alkoxides), requires anhydrous conditions, potential for side reactions. |
| Catalytic Hydrogenation | Substituted pyridinium salts | Atom-economical, often proceeds under milder conditions than other methods, potential for high stereoselectivity. | High-pressure equipment required, catalyst selection and optimization, potential for catalyst poisoning, safety concerns with flammable hydrogen gas. |
| Mannich Reaction | Ethyl methyl ketone, an appropriate aldehyde, and an ammonia source | One-pot reaction, readily available and inexpensive starting materials. | Control of multiple reactive species, potential for side product formation, purification challenges at scale. |
Deep Dive into Synthetic Protocols and Mechanistic Insights
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and powerful method for the formation of cyclic β-keto esters, which are direct precursors to 3-Methylpiperidin-4-one.[2][3][4][5][6] This intramolecular Claisen condensation offers a convergent approach to the piperidone ring system.
The reaction proceeds via the deprotonation of an α-carbon of one of the ester groups of an N-substituted bis(2-carboxyethyl)amine derivative by a strong base, typically sodium amide or a sodium alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of the β-keto ester. The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the product upon deprotonation by the alkoxide. A final acidic workup provides the β-keto ester, which is then subjected to hydrolysis and decarboxylation to yield the desired 3-methyl-4-piperidone.
Caption: Workflow for the Dieckmann Condensation route.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling), and a reflux condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel for controlled liquid addition.
-
Filtration and drying equipment suitable for large-scale solid handling.
Step-by-Step Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen. Anhydrous toluene is charged into the reactor.
-
Base Addition: Sodium amide is carefully added to the toluene under a nitrogen blanket. Causality: Sodium amide is a highly reactive and moisture-sensitive strong base necessary to deprotonate the diester. Handling under an inert atmosphere is critical to prevent reaction with atmospheric moisture and oxygen, which can lead to fires and the formation of explosive peroxides.[7][8][9][10]
-
Diester Addition: The N-substituted diester is dissolved in anhydrous toluene and added slowly to the sodium amide suspension while maintaining the temperature between 25-30 °C. Causality: Slow addition is crucial to control the exothermicity of the deprotonation reaction.
-
Cyclization: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for several hours. Reaction progress is monitored by a suitable in-process control (IPC) such as HPLC or GC.
-
Quenching: Upon completion, the reaction is cooled to 0-5 °C, and the excess sodium amide is cautiously quenched by the slow addition of isopropanol or ethanol. Causality: Quenching is a highly exothermic process that liberates ammonia gas.[7][8] Slow addition and efficient cooling are paramount to prevent a runaway reaction.
-
Hydrolysis and Decarboxylation: Dilute hydrochloric acid is added, and the mixture is heated to reflux to facilitate both the hydrolysis of the β-keto ester and subsequent decarboxylation.
-
Work-up and Isolation: The aqueous layer is separated, and the pH is adjusted with a base (e.g., sodium hydroxide) to liberate the free piperidone. The product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
Salt Formation and Crystallization: The organic extracts are combined, and hydrochloric acid (e.g., as a solution in isopropanol) is added to precipitate the 3-Methylpiperidin-4-one hydrochloride. The resulting slurry is cooled to promote complete crystallization.
-
Purification: The product is isolated by filtration, washed with a cold solvent (e.g., isopropanol or acetone), and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve the desired purity.[6]
A Hazard and Operability (HAZOP) study is essential before scaling up this process. Key considerations include:
-
Sodium Amide Handling: Highly reactive, pyrophoric, and forms explosive peroxides upon contact with air.[7][8][9][10] Requires handling in an inert atmosphere by trained personnel with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the initial deprotonation and the final quenching steps are highly exothermic. Robust temperature control and emergency cooling systems are critical.
-
Flammable Solvents and Gases: The use of flammable solvents like toluene and the evolution of flammable hydrogen during the preparation of sodium amide (if generated in-situ) and ammonia during quenching necessitate an inert atmosphere and proper ventilation.
Route 2: Catalytic Hydrogenation of Pyridinium Salts
The catalytic hydrogenation of a suitably substituted pyridinium salt offers a more atom-economical and potentially "greener" route to the piperidine core.
This method involves the reduction of the aromatic pyridine ring. The quaternization of the pyridine nitrogen to form a pyridinium salt activates the ring towards reduction. The hydrogenation is typically carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere. The reaction proceeds through a series of intermediates, ultimately leading to the fully saturated piperidine ring.
Caption: Workflow for the Mannich Reaction route.
Materials and Equipment:
-
Jacketed reactor with good agitation and temperature control.
-
Equipment for extraction, distillation, and crystallization.
Step-by-Step Procedure:
-
Reactant Charging: A mixture of the aldehyde and ethyl methyl ketone in a suitable solvent (e.g., ethanol) is charged to the reactor.
-
Ammonia Source Addition: An ammonia source (e.g., ammonium acetate or aqueous ammonia) is added, and the mixture is heated.
-
Reaction: The reaction is maintained at the desired temperature for several hours, with IPC monitoring.
-
Work-up: The reaction mixture is cooled, and the product is isolated by extraction and distillation.
-
Salt Formation and Purification: The crude piperidone is converted to its hydrochloride salt and purified by crystallization.
-
Exothermicity: The initial condensation reactions can be exothermic.
-
Byproduct Formation: The multicomponent nature of the reaction can lead to the formation of various side products, which may complicate purification and waste disposal.
-
Handling of Reagents: Some aldehydes and ammonia can be corrosive and have inhalation hazards.
Analytical Quality Control for Scale-Up
Robust analytical methods are essential for ensuring the quality and consistency of 3-Methylpiperidin-4-one hydrochloride produced at scale.
| Analytical Test | Method | Purpose | Acceptance Criteria (Typical) |
| Assay | HPLC-UV | To determine the purity of the final product. | 98.0 - 102.0% |
| Identification | FTIR, ¹H NMR | To confirm the chemical structure of the compound. | Conforms to reference standard. |
| Related Substances | HPLC-UV | To quantify known and unknown impurities. | Individual impurity: ≤ 0.1%, Total impurities: ≤ 0.5% |
| Residual Solvents | GC-HS | To quantify any remaining solvents from the synthesis. | As per ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | To determine the amount of water in the final product. | ≤ 0.5% |
A validated HPLC method is the cornerstone of quality control for this product. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection. [11][12][13][14]Method validation should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. [5][15][16]
Conclusion: A Strategic Approach to Scalable Synthesis
The successful scale-up synthesis of 3-Methylpiperidin-4-one hydrochloride requires a multifaceted approach that integrates a deep understanding of reaction mechanisms, careful consideration of process safety, and the implementation of robust analytical controls. While the Dieckmann condensation, catalytic hydrogenation, and Mannich reaction all present viable pathways, the optimal choice will depend on the specific capabilities and priorities of the manufacturing facility. This guide has provided the foundational knowledge and practical insights necessary for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical pharmaceutical intermediate, ultimately enabling the efficient and safe delivery of essential medicines.
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-
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-
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-
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-
CHEM21. (n.d.). CHEM21 case study: Base Metal Catalysed C-H Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. Retrieved from [Link]
-
Chemistry World. (2025). Cascade reaction brings a new dimension to amine synthesis. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scale-up synthesis, further transformations and control experiments. Retrieved from [Link]
-
Organic Reactions. (1967). The Dieckmann Condensation. Retrieved from [Link]
-
National Institutes of Health. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]
-
Wiley Online Library. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Retrieved from [Link]
-
ResearchGate. (2018). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c]t[7][8]riazole-5-amine derivatives via Strecker reaction under controlled microwave heating. Retrieved from [Link]
-
PubMed. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Asymmetric synthesis of (−)-sedacryptine through a diastereoselective Mannich reaction of N,O-acetals with ketones. Retrieved from [Link]
-
PubMed. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Retrieved from [Link]
-
Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Pharmaceutical Process Development. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Retrieved from [Link]
-
MDPI. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Retrieved from [Link]
- (n.d.). Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin in Bulk drug and Tablet Formulation by using UV-Visible Spectrophotometer and RP-HPLC.
-
ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
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MDPI. (2022). Life-Cycle Risk Assessment of Second-Generation Cellulose Nanomaterials. Retrieved from [Link]
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The Versatile Scaffolding of 3-Methylpiperidin-4-one Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
In the landscape of contemporary drug discovery and organic synthesis, the piperidine moiety stands as a cornerstone, embedded in the architecture of numerous blockbuster pharmaceuticals and biologically active molecules. Among the diverse array of piperidine-based synthons, 3-Methylpiperidin-4-one hydrochloride has emerged as a particularly valuable and versatile building block. Its strategic placement of a ketone and a methyl group on the piperidine ring, combined with its availability as a stable hydrochloride salt, offers a rich platform for a variety of chemical transformations. This application note provides an in-depth exploration of 3-Methylpiperidin-4-one hydrochloride as a pivotal intermediate, detailing its applications in the synthesis of complex molecular targets, with a focus on practical, field-proven protocols for key chemical reactions. Researchers, medicinal chemists, and professionals in drug development will find this guide a comprehensive resource for leveraging the synthetic potential of this important heterocyclic compound, particularly in the creation of novel analgesics and other central nervous system (CNS) agents.[1]
Physicochemical Properties and Handling
3-Methylpiperidin-4-one hydrochloride is typically a white to pale-yellow crystalline solid. Its hydrochloride form enhances stability and simplifies handling and storage. While it exhibits some solubility in water, it is more readily soluble in various organic solvents, a characteristic that is advantageous for its use in a wide range of reaction conditions.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance | White to pale-yellow solid |
| Storage | Room temperature, in a dry, well-ventilated area |
Safety Precautions: Standard laboratory safety protocols should be observed when handling 3-Methylpiperidin-4-one hydrochloride. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of 3-Methylpiperidin-4-one hydrochloride is primarily centered around two reactive sites: the secondary amine and the ketone. These functional groups provide orthogonal handles for a diverse array of chemical modifications, most notably N-alkylation and reductive amination.
Caption: Key synthetic transformations of 3-Methylpiperidin-4-one hydrochloride.
Application Spotlight I: Reductive Amination for the Synthesis of 4-Amino-3-methylpiperidine Analgesics
One of the most powerful applications of 3-Methylpiperidin-4-one hydrochloride is its use in reductive amination to generate 4-amino-3-methylpiperidine derivatives. This scaffold is a key component in a range of potent analgesic compounds, including derivatives of fentanyl.[1] The reaction involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary amine, which is then reduced in situ to the corresponding secondary amine.
Causality in Experimental Design: The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent. An initial neutralization of the hydrochloride salt with a non-nucleophilic base is essential to liberate the free secondary amine for subsequent N-alkylation steps if desired.
Detailed Protocol: Reductive Amination with Aniline
This protocol outlines a general procedure for the reductive amination of 3-Methylpiperidin-4-one hydrochloride with aniline, a common precursor for various pharmaceutical agents.
Materials:
-
3-Methylpiperidin-4-one hydrochloride (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methylpiperidin-4-one hydrochloride and anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
-
To the resulting solution, add aniline and stir for an additional 30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-anilino-3-methylpiperidine.
| Reagent | Molar Equiv. | Purpose |
| 3-Methylpiperidin-4-one HCl | 1.0 | Starting material |
| Aniline | 1.1 | Amine source for reductive amination |
| Sodium Triacetoxyborohydride | 1.5 | Mild and selective reducing agent |
| Triethylamine | 1.2 | Base to neutralize the hydrochloride salt |
| Dichloromethane | - | Anhydrous reaction solvent |
Application Spotlight II: N-Alkylation to Access Diverse Piperidine Scaffolds
N-alkylation of the piperidine nitrogen is another fundamental transformation that allows for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this building block. This reaction is crucial for modulating the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile.
Causality in Experimental Design: The N-alkylation is typically performed using an alkyl halide in the presence of a base. The choice of base is important to deprotonate the piperidine nitrogen without promoting side reactions. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of a relatively non-nucleophilic base prevents competition with the piperidine for the alkylating agent.
Detailed Protocol: N-Alkylation with Benzyl Bromide
This protocol provides a general method for the N-alkylation of 3-Methylpiperidin-4-one hydrochloride with benzyl bromide.
Materials:
-
3-Methylpiperidin-4-one hydrochloride (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Methylpiperidin-4-one hydrochloride and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate to the stirred suspension. The carbonate serves to both neutralize the hydrochloride and act as the base for the N-alkylation.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-3-methylpiperidin-4-one.
Caption: Generalized experimental workflows for key reactions.
Case Study: Synthesis of Brifentanil Precursors
The potent and short-acting opioid analgesic, Brifentanil, is a prime example of a complex pharmaceutical synthesized from a 3-methyl-4-aminopiperidine core.[1] The synthesis of Brifentanil highlights the sequential application of the aforementioned synthetic strategies. While the full industrial synthesis is proprietary, a plausible synthetic route would involve the reductive amination of 3-Methylpiperidin-4-one to install the anilino group, followed by N-alkylation to introduce the tetrazole-containing side chain, and finally, acylation of the anilino nitrogen. This underscores the strategic importance of 3-Methylpiperidin-4-one hydrochloride as a starting material for accessing high-value pharmaceutical targets.
Conclusion
3-Methylpiperidin-4-one hydrochloride is a powerful and versatile building block in organic synthesis, offering a reliable and efficient entry point to a wide range of substituted piperidine derivatives. Its utility is particularly pronounced in the synthesis of pharmaceutically active compounds, especially in the realm of analgesics and CNS agents. The robust and reproducible protocols for reductive amination and N-alkylation detailed in this application note provide a solid foundation for researchers to explore the full synthetic potential of this valuable heterocyclic intermediate. By understanding the causality behind the experimental choices and adhering to rigorous protocols, scientists can effectively leverage 3-Methylpiperidin-4-one hydrochloride to accelerate their research and drug discovery programs.
References
-
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. Retrieved from [Link]
Sources
Protocol for the purification of 3-Methylpiperidin-4-one hydrochloride
An Application Note for the Purification of 3-Methylpiperidin-4-one Hydrochloride by Recrystallization
Authored by a Senior Application Scientist
This document provides a detailed protocol for the purification of 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1), a critical intermediate in organic and medicinal chemistry.[1] The purity of this compound is paramount for its successful application in the synthesis of pharmaceuticals, such as analgesics and anxiolytics, ensuring the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This guide is intended for researchers, scientists, and drug development professionals.
The protocol herein focuses on recrystallization, a robust and widely adopted technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully controlling these parameters, a highly purified crystalline product can be obtained.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 4629-78-1 | [3][4] |
| Molecular Formula | C₆H₁₂ClNO | [1][5] |
| Molecular Weight | 149.62 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 170-177 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone. | [1] |
Essential Safety and Handling
3-Methylpiperidin-4-one hydrochloride is an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[1][6]
-
Engineering Controls : All handling of the solid and its solutions should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[1][6]
-
Handling Procedures : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
First Aid :
-
Eye Contact : Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[6]
-
Skin Contact : Wash with plenty of water. If skin irritation occurs, get medical help.[6]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]
-
Principle of Purification: Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor). The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature. For piperidin-4-one derivatives, ethanol and mixed solvent systems containing ethanol are frequently effective.[2][7]
Detailed Purification Protocol
This protocol outlines the step-by-step procedure for the recrystallization of 3-Methylpiperidin-4-one hydrochloride.
Materials and Equipment
-
Crude 3-Methylpiperidin-4-one hydrochloride
-
Ethanol (95% or absolute)
-
Diethyl ether or Ethyl acetate (as an anti-solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven
Experimental Workflow
Sources
Application Notes and Protocols: 3-Methylpiperidin-4-one Hydrochloride in the Development of Janus Kinase (JAK) Inhibitors
Introduction: The Strategic Value of the 3-Methylpiperidin-4-one Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the importance of versatile chemical scaffolds. Among these, the piperidine ring system is a ubiquitous structural motif found in a vast number of pharmaceuticals, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The derivative, 3-Methylpiperidin-4-one hydrochloride, represents a particularly valuable starting material for the synthesis of enzyme inhibitors, especially in the highly competitive field of kinase inhibitor development.
The strategic placement of the methyl group on the piperidine ring can significantly influence the conformational preferences of the molecule, which in turn dictates its interaction with biological targets. This subtle structural feature can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. The ketone functionality at the 4-position and the secondary amine provide two reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This application note will provide a detailed guide on the utilization of 3-Methylpiperidin-4-one hydrochloride as a key building block in the synthesis of Janus Kinase (JAK) inhibitors, a clinically significant class of drugs for the treatment of autoimmune diseases and certain cancers. We will delve into a representative synthetic protocol and a corresponding biochemical assay, elucidating the rationale behind the experimental design and providing a framework for the development of novel therapeutic agents.
Part 1: Synthesis of a Novel JAK Inhibitor from 3-Methylpiperidin-4-one Hydrochloride
The following protocol outlines a representative synthesis of a potent JAK inhibitor, adapted from established literature procedures, commencing with 3-Methylpiperidin-4-one hydrochloride. The rationale behind this synthetic strategy is to leverage the reactivity of the piperidone core to introduce key pharmacophoric elements necessary for high-affinity binding to the ATP-binding site of JAKs.
Rationale for the Synthetic Approach
The chosen synthetic route is a multi-step process designed to be robust and scalable. The initial protection of the piperidine nitrogen is a crucial step to prevent side reactions in subsequent transformations. The reductive amination is a key bond-forming reaction that introduces the core of the pyrrolo[2,3-d]pyrimidine hinge-binding moiety, a common feature in many kinase inhibitors. The final deprotection and coupling steps are designed to install a solubilizing group, which can improve the drug-like properties of the final compound. Each step is followed by a purification procedure to ensure the high purity of the intermediates and the final product, a critical aspect of a self-validating protocol.
Experimental Protocol: Synthesis of a JAK Inhibitor
Step 1: N-Boc Protection of 3-Methylpiperidin-4-one
-
To a solution of 3-Methylpiperidin-4-one hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (1:1), add sodium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
Step 2: Reductive Amination with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-methylpiperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Step 4: Sulfonylation
-
To a solution of the hydrochloride salt from Step 3 (1.0 eq) and triethylamine (3.0 eq) in dichloromethane, add methanesulfonyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final JAK inhibitor.
Part 2: In Vitro Biochemical Assay for the Evaluation of the Synthesized JAK Inhibitor
A robust and reliable biochemical assay is paramount to validate the activity of the newly synthesized compound. The following protocol describes a luminescence-based kinase assay that measures the amount of ADP produced as a result of the kinase-catalyzed phosphorylation of a substrate. This method is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of enzyme inhibition.
Principle of the Assay and Self-Validation
The assay's principle is based on the quantification of ADP, a universal product of kinase reactions. The amount of ADP produced is directly proportional to the kinase activity. The use of a commercially available kit with well-defined reagents and a positive control (a known kinase inhibitor) ensures the "self-validating" nature of the protocol. Consistent results with the positive control validate the assay's performance and the reliability of the data obtained for the test compound. Furthermore, determining the IC₅₀ value across a range of inhibitor concentrations provides a robust measure of potency.
Experimental Protocol: Luminescence-Based JAK Kinase Assay
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)
-
Suitable peptide substrate for the specific JAK isoform
-
ATP
-
Synthesized JAK inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized JAK inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the JAK enzyme and the peptide substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation
The inhibitory activity of the synthesized compound against a panel of JAK isoforms can be summarized in a table for easy comparison.
| Kinase Target | Synthesized Inhibitor IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| JAK1 | 50 | 10 |
| JAK2 | 25 | 5 |
| JAK3 | 500 | 150 |
| TYK2 | 150 | 30 |
Table 1: Inhibitory activity of the synthesized JAK inhibitor against a panel of Janus kinases. A known JAK inhibitor was used as a reference compound.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of a JAK inhibitor.
Kinase Inhibition Assay Workflow
Caption: Workflow for the luminescence-based kinase inhibition assay.
Conclusion
3-Methylpiperidin-4-one hydrochloride serves as a highly valuable and versatile starting material for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitor discovery. The strategic incorporation of the 3-methyl-4-piperidone scaffold allows for the generation of potent and selective inhibitors of clinically relevant targets such as the Janus kinases. The synthetic and biochemical protocols outlined in this application note provide a robust framework for researchers and drug development professionals to explore the potential of this scaffold in their own discovery programs. The emphasis on rational design, robust synthetic methodology, and self-validating bioassays underscores a commitment to scientific integrity and the generation of high-quality, reproducible data.
References
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
-
Norman, P. (2011). Selective inhibitors of Janus kinase 1 (JAK1) for the treatment of autoimmune and inflammatory diseases. Current Opinion in Drug Discovery & Development, 14(5), 569-583. [Link]
-
Vierbuchen, T., et al. (2017). Discovery of a Potent and Selective Janus Kinase 1 Inhibitor for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 8(11), 1159–1164. [Link]
Application Notes: Synthetic Routes to Bioactive Molecules Using 3-Methylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyl-4-piperidone scaffold is a privileged structural motif found in a multitude of bioactive molecules and approved pharmaceuticals. Its inherent functionalities—a secondary amine, a reactive ketone, and a chiral center—make it a versatile and highly valuable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of synthetic strategies utilizing 3-Methylpiperidin-4-one hydrochloride as a key starting material. We will delve into core chemical transformations, provide detailed, field-tested protocols, and illustrate how these reactions pave the way for the synthesis of high-value compounds, with a particular focus on Janus kinase (JAK) inhibitors like Tofacitinib.
Introduction: The Strategic Value of the 3-Methyl-4-Piperidone Core
3-Methylpiperidin-4-one hydrochloride is a crystalline solid that serves as a robust starting point for complex amine synthesis.[1] The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The specific substitution pattern of 3-Methylpiperidin-4-one offers several strategic advantages:
-
The Ketone Handle: The carbonyl group at the 4-position is an electrophilic center, ideal for nucleophilic additions and, most importantly, for reductive amination, allowing for the direct installation of diverse side chains and functional groups.
-
The Secondary Amine: The nitrogen atom can be readily acylated, alkylated, or used as a nucleophile in various coupling and condensation reactions. It is often protected during initial synthetic steps and deprotected later for further functionalization.
-
The C3-Methyl Group: This group introduces a stereocenter, which is critical for achieving stereospecific interactions with biological targets. The synthesis of specific diastereomers is a key challenge and a primary focus in the development of potent and selective drugs.[2]
These features have established 3-Methylpiperidin-4-one as a cornerstone in the synthesis of analgesics, antivirals, and kinase inhibitors.[3][4] A prominent example is its role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2][5]
Core Synthetic Transformations and Applications
The reactivity of 3-Methylpiperidin-4-one can be harnessed through several key transformations. This section details the most impactful of these reactions, providing both mechanistic rationale and practical protocols.
Reductive Amination: Gateway to 4-Amino-Piperidine Derivatives
Reductive amination is arguably the most powerful tool for functionalizing the 3-Methylpiperidin-4-one core. The reaction proceeds via the in situ formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine, which is then reduced by a hydride-donating reagent to form the corresponding amine.
The choice of reducing agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice due to its mildness and tolerance for a wide range of functional groups. It is particularly effective for less reactive ketones and amines and can be used in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective in protic solvents like methanol. Its reactivity is pH-dependent, being more selective for the iminium ion over the ketone at mildly acidic pH. However, its toxicity necessitates careful handling.[7]
-
Pyridine-Borane Complex: A mild alternative that can be used with molecular sieves to drive the imine formation to completion.
The diagram below illustrates the general workflow for this pivotal reaction, which forms the basis for synthesizing key intermediates for drugs like Tofacitinib.[8]
Caption: Reductive amination workflow for synthesizing chiral 4-amino-3-methylpiperidine.
Detailed Protocol 1: Reductive Amination for Tofacitinib Intermediate
This protocol describes the synthesis of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, a crucial intermediate that, after chiral resolution, is used in the synthesis of Tofacitinib. The procedure is adapted from methodologies described in the patent literature.[6][8]
Table 1: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Benzyl-3-methylpiperidin-4-one | 203.28 | 10.16 g | 50.0 | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 5.83 mL | 75.0 | 1.5 |
| Acetic Acid | 60.05 | 2.86 mL | 50.0 | 1.0 |
| Sodium Triacetoxyborohydride | 211.94 | 15.90 g | 75.0 | 1.5 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-3-methylpiperidin-4-one (10.16 g, 50.0 mmol) and dichloromethane (250 mL). Stir until the solid is fully dissolved.
-
Amine Addition: Add methylamine solution (5.83 mL, 75.0 mmol) followed by glacial acetic acid (2.86 mL, 50.0 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation. The patent literature notes this step can take several hours to ensure complete conversion.[6]
-
Reduction: Cool the mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride (15.90 g, 75.0 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16-24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica gel to yield the desired (1-benzyl-4-methylpiperidin-3-yl)-methylamine. Subsequent chiral resolution with an agent like di-p-toluoyl-L-tartaric acid (L-DTTA) is required to isolate the desired (3R,4R)-enantiomer.[2]
α-Alkylation and Condensation Reactions
The protons alpha to the carbonyl group (at C3 and C5) can be removed by a strong base to form an enolate, which can then react with various electrophiles. However, the existing C3-methyl group sterically hinders this position, often directing functionalization to the C5 position.
Furthermore, the ketone can participate in condensation reactions to build more complex, fused heterocyclic systems.
-
Mannich Reaction: Condensation of the piperidone with an aldehyde and a primary amine or ammonia source can yield α,β-unsaturated ketones or more complex diarylpiperidones, which have shown potential as analgesic and antifungal agents.[3][9]
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes under basic conditions can lead to the formation of α,α'-bis(benzylidene) derivatives, which have been investigated for their cytotoxic activity against cancer cell lines.[10]
-
Pictet-Spengler Reaction: While not a direct reaction of the piperidone itself, derivatives such as 4-aminopiperidines can be coupled to β-arylethylamine fragments. The resulting secondary amine can then undergo a Pictet-Spengler cyclization with an aldehyde, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline frameworks found in many alkaloids.[11][12]
The diagram below outlines the general possibilities for expanding the piperidone core through condensation and related reactions.
Caption: Synthetic diversification of the 3-methyl-4-piperidone scaffold.
Detailed Protocol 2: Mannich-Type Synthesis of a 2,6-Diaryl-3-methyl-4-piperidone
This protocol is a representative example of a one-pot, three-component Mannich condensation to create a more complex piperidone structure, based on published methods.[9]
Table 2: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Ethyl Methyl Ketone | 72.11 | 7.21 g | 100 | 1.0 |
| Benzaldehyde | 106.12 | 10.61 g | 100 | 1.0 |
| p-Chlorobenzaldehyde | 140.57 | 14.06 g | 100 | 1.0 |
| Ammonium Acetate | 77.08 | 7.71 g | 100 | 1.0 |
| Ethanol | - | 50 mL | - | - |
| Conc. Hydrochloric Acid | - | 30 mL | - | - |
| Liquid Ammonia | - | As needed | - | - |
| Diethyl Ether | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 250 mL flask, dissolve ammonium acetate (7.71 g, 100 mmol) in ethanol (50 mL).
-
Component Addition: To this solution, add ethyl methyl ketone (7.21 g, 100 mmol), benzaldehyde (10.61 g, 100 mmol), and p-chlorobenzaldehyde (14.06 g, 100 mmol).
-
Reaction: Heat the mixture to a gentle boil, then remove from heat and allow it to stand at room temperature overnight.
-
Precipitation: Add concentrated HCl (30 mL) to the mixture. The hydrochloride salt of the product will precipitate.
-
Isolation of Salt: Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and diethyl ether.
-
Free Base Liberation: Suspend the collected hydrochloride salt in acetone and treat it with concentrated liquid ammonia until the solution is basic. This will liberate the free piperidone base.
-
Extraction & Purification: Add water to the mixture and extract the product with diethyl ether. Wash the ether layer, dry it over an appropriate drying agent, and evaporate the solvent. The crude product can be further purified by recrystallization.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
The 3-methyl-4-piperidone scaffold is central to a class of modern therapeutics known as Janus kinase (JAK) inhibitors.[13][14] These drugs, including Tofacitinib, are used to treat autoimmune diseases by blocking the signaling of pro-inflammatory cytokines.[5]
The synthesis of Tofacitinib elegantly demonstrates the strategic use of 3-Methylpiperidin-4-one. The core synthetic challenge is the stereocontrolled installation of the two substituents at the C3 and C4 positions of the piperidine ring. The process typically involves:
-
N-Protection: The piperidone nitrogen is protected, often as a benzyl group (N-Bn), to prevent side reactions.
-
Reductive Amination: As detailed in Protocol 1, reaction with methylamine generates the key 4-(methylamino) intermediate as a diastereomeric mixture.[2]
-
Chiral Resolution: The cis and trans diastereomers are separated, and the desired racemic cis-isomer is resolved using a chiral acid to isolate the (3R,4R) enantiomer.
-
Coupling and Final Steps: The resolved piperidine fragment is then coupled to the heterocyclic pyrimidine core, followed by deprotection and final functionalization to yield Tofacitinib.[15]
The development of efficient and scalable routes to the chiral piperidine intermediate remains a major focus of process chemistry research.[2][15]
Safety and Handling
3-Methylpiperidin-4-one hydrochloride is an irritant and is harmful if swallowed.[16] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Methylpiperidin-4-one hydrochloride is more than a simple chemical reagent; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its utility is most profoundly demonstrated in the synthesis of advanced therapeutics like JAK inhibitors. By mastering core transformations such as reductive amination and condensation reactions, researchers can leverage this powerful scaffold to accelerate the discovery and development of next-generation pharmaceuticals.
References
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from ChemBK. [Link]
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Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. [Link]
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Ferreira, R., et al. (2018). Tofacitinib synthesis. University of Nebraska-Lincoln, Digital Commons. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
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MySkinRecipes. (n.d.). 3-Methylpiperidin-4-ol hydrochloride. Retrieved from MySkinRecipes. [Link]
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ResearchGate. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia. [Link]
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Der Pharma Chemica. (2016). An efficient and alternative method for synthesis of tofacitinib. Retrieved from Der Pharma Chemica. [Link]
-
ResearchGate. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from ResearchGate. [Link]
-
Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. [Link]
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Justia Patents. (2016). Process for the preparation of tofacitinib and intermediates thereof. Retrieved from Justia Patents. [Link]
- Google Patents. (2014). WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from Name-Reaction.com. [Link]
-
MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from MDPI. [Link]
-
European Patent Office. (2023). EP 3919494 B1 - JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. Retrieved from European Patent Office. [Link]
-
Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Tourwé, D., et al. (2009). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry. [Link]
-
National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from NIH. [Link]
-
Wang, Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2024). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Retrieved from RSC Publishing. [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters. [Link]
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Royal Society of Chemistry. (2024). Green Chemistry. Retrieved from BORIS Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (2024). Several examples of bioactive molecules containing piperidine. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (1968). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from RSC Publishing. [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from PubChem. [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from Sciencemadness. [Link]
-
Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from Chemistry Stack Exchange. [Link]
-
ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from ACS Publications. [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-Methylpiperidin-4-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues.
Introduction: The Synthetic Challenge
3-Methylpiperidin-4-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for various bioactive molecules.[1] The most common and scalable synthetic approach involves a tandem Michael addition-Dieckmann condensation sequence, followed by hydrolysis and decarboxylation. While robust in theory, this pathway has several critical points where yields can be significantly compromised. This guide provides a structured approach to troubleshooting these issues.
The core synthetic pathway we will address is outlined below:
Caption: General workflow for the synthesis of 3-Methylpiperidin-4-one hydrochloride.
Troubleshooting Guide: Diagnosing Low Yields
This section is structured in a question-and-answer format to directly address specific problems you may encounter at each critical stage of the synthesis.
Stage 1: Double Michael Addition
Question: My initial reaction to form the acyclic diester is incomplete, or I see significant amounts of mono-adduct and polymeric material. What is happening?
Answer: The double Michael addition is the foundation of this synthesis. Incomplete conversion or side reactions here will invariably lead to poor yields downstream.
-
Causality: This reaction involves the conjugate addition of a primary amine to two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate).[2][3] The primary challenges are ensuring the second addition occurs efficiently and preventing polymerization of the highly reactive acrylate.
-
Troubleshooting Steps:
-
Stoichiometry Control: Ensure you are using at least 2.0 equivalents of the acrylate ester. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion, but a large excess can promote polymerization.
-
Temperature Management: The Michael addition is exothermic. The reaction should be initiated at a low temperature (0-5 °C) with slow, portion-wise addition of the acrylate to the amine solution. Allowing the temperature to rise uncontrollably is a primary cause of polymerization.
-
Solvent Choice: The reaction is typically run in a protic solvent like methanol, which can help mediate the reaction and solvate the intermediates.[3] Ensure the solvent is of sufficient quality and volume to maintain a stirrable mixture.
-
Reaction Time: While the reaction is often complete within 10-16 hours at room temperature, it's crucial to monitor it by a suitable method (TLC or GC-MS) to confirm the disappearance of the starting amine and the mono-adduct intermediate.[3]
-
Stage 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that forms the piperidone ring.[4][5] It is the most technically demanding step and the most common source of failure.
Caption: Key mechanistic steps of the Dieckmann condensation.
Question: My Dieckmann condensation has failed, resulting in recovery of starting material or a complex mixture of byproducts. Where should I start troubleshooting?
Answer: A failed Dieckmann condensation almost always points to issues with the base, the reaction conditions, or the workup. The reaction equilibrium must be driven forward by the final, irreversible deprotonation of the product β-keto ester, which has an acidic α-proton.[6]
| Symptom | Probable Cause | Recommended Action & Explanation |
| No reaction, starting material recovered | 1. Inactive Base: The base (e.g., NaH, NaOEt) has been deactivated by moisture or air. 2. Insufficient Base: Less than one full equivalent of base was used. | 1. Use a fresh bottle of base. For NaH (60% dispersion in oil), wash with dry hexanes before use to remove the oil. 2. Use at least 1.1 equivalents of base to ensure complete deprotonation, which drives the reaction equilibrium. |
| Low yield, complex mixture | 1. Wet Reagents/Solvent: Presence of water or alcohol quenches the enolate and can hydrolyze the ester. 2. Incorrect Base: A bulky base may be too hindered, or a weaker base may not effectively form the enolate. | 1. Ensure anhydrous conditions. Dry all glassware thoroughly. Use anhydrous solvents (e.g., THF, toluene). Distill solvents over a suitable drying agent if necessary. 2. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are standard choices.[7][8] For sensitive substrates, non-nucleophilic hindered bases like LHMDS or LDA can be effective.[4] |
| Reaction stalls or reverses | 1. Reversible Reaction: The equilibrium is not being driven to the product side. 2. Improper Workup: Premature quenching before the final enolate is formed can lead to the reverse reaction. | 1. The final deprotonation of the β-keto ester product by the alkoxide byproduct is the thermodynamic driving force. Ensure sufficient reaction time for this to occur.[6] 2. Only add the acidic quench (e.g., aqueous HCl) after the reaction is deemed complete by TLC. The workup protonates the product enolate to give the final β-keto ester.[5] |
Detailed Protocol: Optimized Dieckmann Condensation
This protocol is a self-validating system designed to minimize common errors.
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully via cannula.
-
Solvent: Add anhydrous toluene via syringe. Heat the suspension to a gentle reflux.
-
Substrate Addition: Dissolve the acyclic diester (1.0 eq.) in a small amount of anhydrous toluene. Add this solution dropwise to the refluxing NaH suspension over 1-2 hours. Vigorous hydrogen evolution should be observed.
-
Reaction: Maintain the reflux for 4-6 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M aqueous HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
Stage 3: Hydrolysis & Decarboxylation
Question: I have isolated the β-keto ester, but the final hydrolysis and decarboxylation step is giving a low yield of the desired 3-Methylpiperidin-4-one. What can go wrong here?
Answer: This step involves two distinct chemical transformations: the acid-catalyzed hydrolysis of the ester to a β-keto acid, followed by the thermal decarboxylation of this unstable intermediate to form the ketone and CO₂.[9][10]
-
Causality: The ease of decarboxylation is a unique feature of β-keto acids, which can form a stable, six-membered cyclic transition state.[10][11] Incomplete hydrolysis or insufficient heat can lead to low yields.
-
Troubleshooting Steps:
-
Acid Concentration: This step is typically performed by refluxing the β-keto ester in concentrated aqueous acid, such as 6M HCl. Using dilute acid may slow the hydrolysis step significantly.
-
Temperature and Time: Both hydrolysis and decarboxylation require heat. The mixture should be heated to a strong reflux (typically >100 °C) for several hours. Monitor the reaction for the cessation of CO₂ evolution. An incomplete reaction will leave behind the β-keto acid or even unhydrolyzed starting material.
-
Workup: After the reaction is complete, the mixture is typically basicified to allow for the extraction of any non-basic impurities. The free piperidone product can then be extracted into an organic solvent (like dichloromethane or ethyl acetate) before proceeding to salt formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Dieckmann condensation? A1: The three most critical parameters are: 1) Strictly anhydrous conditions to prevent deactivation of the base and side reactions. 2) The use of at least one full equivalent of a strong, appropriate base (like NaH or NaOEt) to drive the reaction equilibrium.[7] 3) A proper acidic workup to protonate the resulting enolate and isolate the β-keto ester product.[5]
Q2: Are there any alternative synthetic routes I should consider if the Dieckmann condensation repeatedly fails? A2: Yes, other routes have been developed. One notable alternative involves an intramolecular Aldol condensation strategy, which can be an effective way to form the piperidinone ring.[12] Another approach involves the chemical modification of substituted pyridines, though this may require different starting materials.[2]
Q3: How can I effectively monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is indispensable. For the Dieckmann condensation, you should see the disappearance of the higher Rf starting diester and the appearance of a new, typically lower Rf spot for the β-keto ester product. For the decarboxylation, you can monitor the disappearance of the β-keto ester. Staining with potassium permanganate can be useful for visualizing products that are not UV-active.
Q4: My final 3-Methylpiperidin-4-one hydrochloride product is an oil or a sticky solid, not a clean crystalline powder. How can I purify it? A4: This is a common issue. First, ensure the decarboxylation was complete. If the free base was isolated cleanly before salt formation, try recrystallizing it. If you have the crude hydrochloride salt, you can try dissolving it in a minimal amount of a polar solvent (like methanol or ethanol) and precipitating it by adding a non-polar solvent (like diethyl ether or ethyl acetate). Alternatively, convert the salt back to the free base with NaOH, extract, dry, and re-precipitate the HCl salt by adding a solution of HCl in ethanol or isopropanol.
Troubleshooting Decision Tree
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Technical Support Center: Purification of 3-Methylpiperidin-4-one Hydrochloride
Welcome to the technical support guide for 3-Methylpiperidin-4-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. As a key building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).[1][2]
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common challenges and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 3-Methylpiperidin-4-one hydrochloride and why is its purification critical?
3-Methylpiperidin-4-one hydrochloride is a heterocyclic organic compound, specifically a piperidone derivative, provided as its hydrochloride salt.[3] The piperidine ring is a prevalent structure in many natural products and drug candidates.[4][5] High purity is essential because impurities can interfere with downstream reactions, lead to the formation of unwanted side-products (by-products), and compromise the efficacy and safety of the final API.
Q2: What are the most common impurities encountered in crude 3-Methylpiperidin-4-one hydrochloride?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the deprotection of an N-protected precursor, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, using an acid like ethanolic HCl.[6]
Common Impurities Include:
-
Unreacted Starting Materials: e.g., N-Boc-3-methyl-4-piperidone.
-
Side-Reaction Products: From incomplete reactions or alternative reaction pathways.
-
Reagents and Solvents: Residual solvents (e.g., ethanol, dichloromethane) or excess acid.[6]
-
Degradation Products: Piperidinone structures can be susceptible to self-condensation or other degradation pathways under harsh conditions (e.g., strong base or high heat), although the hydrochloride salt form generally enhances stability.
Q3: Why is this compound typically supplied as a hydrochloride salt?
The free base form of 3-Methylpiperidin-4-one is a secondary amine, which can be less stable, more volatile, and more difficult to handle and crystallize. Forming the hydrochloride salt converts the amine into a non-volatile, more stable ammonium salt, which is typically a crystalline solid with improved handling characteristics and a longer shelf life.
Q4: What level of purity is generally required for this intermediate?
For early-stage research and development, a purity of 95-98% may be acceptable.[7] However, for use in GMP (Good Manufacturing Practice) environments or for the synthesis of clinical trial candidates, purity levels of ≥99.0% are often required, with strict limits on individual impurities.[8]
Section 2: Core Purification Protocols
Two primary methods are employed for the purification of 3-Methylpiperidin-4-one hydrochloride: Recrystallization and Column Chromatography.
Protocol 1: Recrystallization
Recrystallization is the preferred method for removing small amounts of impurities from a solid compound and is often the most scalable technique. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which 3-Methylpiperidin-4-one hydrochloride is highly soluble at elevated temperatures but poorly soluble at low temperatures (0-5 °C). Common solvent systems for piperidinone derivatives include ethanol, methanol/ethyl acetate mixtures, or isopropanol.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.
-
(Optional) Decolorization: If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities. Premature crystallization on the funnel is a common issue; using a pre-warmed setup minimizes this.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This technique is used when recrystallization fails to remove impurities with similar solubility profiles or when the product is an oil. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[10][11]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This "dry loading" technique generally provides better separation.
-
Elution: Pass the mobile phase through the column under positive pressure. A common eluent system for piperidinone derivatives is a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the basic amine from streaking on the acidic silica gel. For the hydrochloride salt, a more polar system like dichloromethane/methanol may be necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-Methylpiperidin-4-one hydrochloride in a question-and-answer format.
Q: My recrystallization yield is extremely low. What are the likely causes and solutions?
-
Probable Cause 1: Excessive Solvent Usage. Using too much hot solvent to dissolve the crude product will keep a significant portion of it dissolved even after cooling.
-
Solution: Always use the minimum amount of hot solvent necessary for complete dissolution. If too much was added, carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.
-
-
Probable Cause 2: Inappropriate Solvent Choice. The product may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Perform small-scale solubility tests with different solvents or solvent mixtures. If the product is moderately soluble in a solvent at room temperature, try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution to induce crystallization.
-
-
Probable Cause 3: Premature Crystallization. The product crystallized in the funnel during hot filtration.
-
Solution: Ensure the filter funnel and receiving flask are pre-heated. Add a small amount of extra hot solvent just before filtering to keep the solution from becoming supersaturated too early.
-
Q: After purification, my product is a sticky oil or an amorphous solid, not the expected white crystalline powder. How can I resolve this?
-
Probable Cause 1: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice, leading to a lower melting point and preventing proper crystallization.
-
Solution: The product requires further purification. Flash column chromatography is the recommended next step to remove the persistent impurities.[10]
-
-
Probable Cause 2: Residual Solvent. Trapped solvent molecules can also prevent the formation of a stable crystal structure.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). You can also attempt to re-dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and evaporate it again to help remove trapped solvents.
-
-
Probable Cause 3: Hygroscopic Nature. The hydrochloride salt may be absorbing moisture from the atmosphere.
-
Solution: Handle the compound quickly in a dry environment or a glove box. Store the final product in a desiccator over a drying agent.[12]
-
Q: The product remains colored (yellow/brown) after recrystallization. What is the best approach?
-
Probable Cause: High Molecular Weight, Colored Impurities. These are often polar and can be difficult to remove by recrystallization alone.
-
Solution 1 (Activated Charcoal): As described in the recrystallization protocol, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Do not use an excessive amount, as it can also adsorb your product and reduce the yield.
-
Solution 2 (Column Chromatography): If charcoal treatment is ineffective, column chromatography is a highly effective method for removing colored impurities, which often adhere strongly to the silica gel.
-
Q: I ran a purity check (HPLC/NMR) and it shows minimal improvement. What should I do next?
-
Probable Cause: Co-eluting or Co-crystallizing Impurity. The impurity has a very similar polarity and solubility profile to your product.
-
Solution 1 (Optimize Chromatography): If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica). A shallower gradient during elution can also improve the separation of closely related compounds.
-
Solution 2 (Chemical Conversion): In some complex cases, it may be easier to purify a downstream derivative. Protect the amine or convert the ketone to another functional group, purify the new compound (which will have different physical properties), and then reverse the reaction to obtain the pure desired product. This is an advanced strategy reserved for particularly challenging separations.
-
Section 4: Visualization of Workflows
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying crude 3-Methylpiperidin-4-one hydrochloride.
Caption: Decision workflow for purification.
Troubleshooting Crystallization Issues
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: Troubleshooting guide for crystallization.
Section 5: Data Summary
Effective purification should demonstrably reduce impurity levels. The table below presents hypothetical data from a typical purification run.
| Compound/Impurity | Crude Product (% Area by HPLC) | After Recrystallization (% Area by HPLC) | After Chromatography (% Area by HPLC) |
| 3-Methylpiperidin-4-one HCl | 94.5 | 98.8 | >99.5 |
| N-Boc Starting Material | 2.1 | 0.5 | <0.1 |
| Unknown Impurity 1 (Polar) | 1.5 | 0.6 | <0.1 |
| Unknown Impurity 2 (Non-polar) | 1.9 | 0.1 | <0.1 |
Section 6: Handling and Storage
To maintain the purity of the final product, proper handling and storage are crucial.
-
Handling: Always handle 3-Methylpiperidin-4-one hydrochloride in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound is an irritant to the eyes, skin, and respiratory system.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep it away from incompatible materials such as strong bases and oxidizing agents.[14] For long-term storage, refrigeration is recommended.
References
-
Arulkumaran, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
3-Methylpiperidin-4-one hydrochloride - ChemBK. (2024). ChemBK. [Link]
-
3-Methylpiperidin-4-one hydrochloride. (n.d.). Synthonix. [Link]
-
Certificate of Analysis - 3-Methylpiperidin-4-one hydrochloride. (2020). Bloom Tech. [Link]
-
Ortiz-Rentería, M., et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. [Link]
-
Wang, W., et al. (2020). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances. [Link]
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. (2013). Quick Company. [Link]
-
(3S,4S)-3-Methylpiperidin-4-OL hydrochloride. (n.d.). Appretech Scientific Limited. [Link]
-
3-methylpiperidin-4-one (C6H11NO). (n.d.). PubChemLite. [Link]
-
3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
-
3-Piperidinone Hydrochloride. (n.d.). SynZeal. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Future Journal of Pharmaceutical Sciences, 8(1), 57. [Link]
-
Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Goti, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6243. [Link]
-
Al-khafaji, Y. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2). [Link]
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. (n.d.).
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
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Technical Support Center: Synthesis of 3-Methylpiperidin-4-one Hydrochloride
Disclaimer: This document is intended for informational purposes for research professionals. All procedures should be carried out by qualified individuals in a properly equipped laboratory, adhering to all relevant safety protocols.
This guide provides in-depth troubleshooting for the synthesis of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical development.[1] We will address common side reactions, yield optimization, and purification challenges.
Core Synthesis Overview: The Dieckmann Condensation
The most common and scalable route to 4-piperidones is the Dieckmann condensation.[2] This intramolecular cyclization of a diester is followed by hydrolysis and decarboxylation to yield the target piperidone ring.
Caption: Dieckmann condensation route to 3-Methylpiperidin-4-one HCl.[3]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the critical parameters to check?
A: Low yields in a Dieckmann condensation often trace back to a few key factors:
-
Base and Solvent: The choice of base and solvent is crucial. Sodium ethoxide in toluene or xylene is commonly used.[4][5] Solvents with lower boiling points, like benzene, have been shown to disfavor the intramolecular cyclization, leading to lower yields.[5]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the decomposition of the product.[5] It is essential to monitor the reaction's progress (e.g., by TLC or GC-MS) to determine the optimal reaction time.
-
Dilution: The concentration of the reaction mixture can significantly impact the yield. In some cases, a three-fold increase in solvent volume has led to an almost two-fold increase in yield, as higher dilution can favor the intramolecular cyclization over intermolecular side reactions.[5]
Q2: I'm observing a significant dimeric or polymeric impurity. What is it and how can I prevent it?
A: This is likely due to an Aldol condensation side reaction. The ketone product, 3-methylpiperidin-4-one, has an acidic α-proton and can form an enolate in the presence of a base. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the ketone, leading to a β-hydroxy ketone adduct which can then dehydrate.[6][7]
Prevention Strategies:
-
pH Control During Workup: After the acidic hydrolysis and decarboxylation step, carefully neutralize the reaction mixture. Avoid prolonged exposure of the free-base product to basic conditions.
-
Temperature Control: Keep the temperature low during the workup and isolation to minimize the rate of the aldol reaction.
-
Prompt Conversion to Hydrochloride Salt: The free base is susceptible to self-condensation. Converting it to the hydrochloride salt increases its stability and prevents this side reaction.
Caption: Logic workflow for preventing Aldol condensation.
Q3: My final product is an oil and won't crystallize. What are the common causes?
A: Difficulty in crystallization of the hydrochloride salt is a frequent issue, usually pointing to impurities.
-
Residual Water or Solvent: Ensure the free base is thoroughly dried before adding the HCl solution. The solvent used for precipitation (e.g., diethyl ether, MTBE) must also be anhydrous.
-
Impurities: Side products from the reaction will disrupt the crystal lattice. The crude freebase may need to be purified by column chromatography before forming the salt.
-
Incorrect HCl Stoichiometry: Adding a large excess of HCl can sometimes lead to oily products. Use a standardized solution of HCl (e.g., in ethanol or ether) and add it portion-wise until precipitation is complete.[8]
Table 1: Recrystallization Solvent Systems
| Solvent System | Typical Use | Notes |
| Ethanol | A common choice for recrystallizing piperidone derivatives.[9] | Can be used as a single solvent or in combination with an anti-solvent. |
| Ethanol / Diethyl Ether | Good for precipitating the hydrochloride salt. | The ether acts as an anti-solvent. |
| Isopropanol / MTBE | An alternative to ethanol/ether systems. | MTBE is less volatile than diethyl ether. |
Q4: Could a Favorskii rearrangement be a potential side reaction?
A: The Favorskii rearrangement is a reaction of α-halo ketones in the presence of a base, which leads to a rearranged carboxylic acid derivative, often with ring contraction.[10][11][12] This is not a side reaction of the primary Dieckmann synthesis itself. However, it could become a relevant side reaction if you are performing subsequent functionalization of the 3-methylpiperidin-4-one, for example, by introducing a halogen at the α-position (C3) and then treating it with a base.[13]
Mechanism Snapshot:
-
A base removes a proton from the α'-carbon to form an enolate.[12]
-
The enolate undergoes intramolecular nucleophilic attack, displacing the halide to form a cyclopropanone intermediate.[12]
-
A nucleophile (like hydroxide or alkoxide) attacks the carbonyl of the cyclopropanone, which then opens to form a more stable carbanion, leading to the rearranged product.[12]
To avoid this, any reactions involving α-halogenated piperidones should be carefully designed to control the basicity and prevent this rearrangement pathway.
Key Experimental Protocols
Protocol 3.1: General Procedure for Dieckmann Condensation and Salt Formation
-
Cyclization: The starting diester is dissolved in a high-boiling point solvent like toluene. A strong base, such as sodium metal or sodium t-butoxide, is added portion-wise.[4][5] The reaction is heated to reflux for 2-4 hours, or until the starting material is consumed.
-
Hydrolysis & Decarboxylation: After cooling, the reaction is quenched. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-8 hours to facilitate both hydrolysis of the intermediate β-keto ester and subsequent decarboxylation.[3][4]
-
Workup: The mixture is cooled and basified with a strong base (e.g., NaOH) to pH > 10. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation: The solvent is removed under reduced pressure. The resulting crude free base is dissolved in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. A solution of HCl in ether or ethanol is added dropwise with stirring.[14]
-
Isolation: The precipitated hydrochloride salt is collected by vacuum filtration, washed with cold anhydrous ether, and dried under vacuum.[15]
Protocol 3.2: Purification by Recrystallization
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol or isopropanol.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, initiate crystallization by scratching the inside of the flask or adding a seed crystal. Cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry thoroughly.
References
-
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Piperidine Synthesis - DTIC. (n.d.). Retrieved January 11, 2026, from [Link]
-
3-Methylpiperidin-4-one hydrochloride - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - CORE. (n.d.). Retrieved January 11, 2026, from [Link]
-
Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. (2023, February 23). Retrieved January 11, 2026, from [Link]
-
Favorskii Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J, 1(1). Retrieved from [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Anbar for Pure Science, 21(2). Retrieved from [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008). ResearchGate. Retrieved from [Link]
-
p1d4 favorskii - Andrew G Myers Research Group. (n.d.). Retrieved January 11, 2026, from [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate - Chemistry Stack Exchange. (2024, May 3). Retrieved January 11, 2026, from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). Retrieved January 11, 2026, from [Link]
-
Aldol reaction - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Aldol Condensation - Magritek. (n.d.). Retrieved January 11, 2026, from [Link]
-
A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).
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- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Optimizing Synthesis of 3-Methylpiperidin-4-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our focus is on providing practical, field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield results.
Introduction
3-Methylpiperidin-4-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges ranging from low yields to purification difficulties. This guide will primarily focus on two robust and widely used synthetic strategies: the Dieckmann Condensation and the Mannich Reaction . We will explore the mechanistic underpinnings of these reactions to provide a causal understanding of the experimental choices and offer detailed troubleshooting for common pitfalls.
Method 1: Dieckmann Condensation of Diethyl 3,3'-(methylazanediyl)dipropanoate
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters. In this case, diethyl 3,3'-(methylazanediyl)dipropanoate is cyclized to form ethyl 1-methyl-4-oxopiperidine-3-carboxylate, which is then hydrolyzed and decarboxylated to yield the target 3-Methylpiperidin-4-one.
Experimental Workflow: Dieckmann Condensation Route
Caption: Workflow for 3-Methylpiperidin-4-one hydrochloride synthesis via Dieckmann condensation.
Detailed Protocol: Dieckmann Condensation
Step 1: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene.
-
Reagent Addition: Slowly add a solution of diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 equivalent) in anhydrous toluene to the NaH suspension at room temperature with vigorous stirring.
-
Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation to 3-Methylpiperidin-4-one
-
Reaction Setup: To the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate, add a 6M aqueous solution of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.
-
Workup: Cool the reaction mixture to room temperature and basify to a pH of ~10 with a concentrated sodium hydroxide (NaOH) solution. Extract the aqueous layer with dichloromethane (DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Methylpiperidin-4-one.
Step 3: Formation of 3-Methylpiperidin-4-one hydrochloride
-
Salt Formation: Dissolve the crude 3-Methylpiperidin-4-one in a minimal amount of anhydrous ethanol or diethyl ether.
-
Precipitation: Slowly add a solution of HCl in ethanol or ether with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Methylpiperidin-4-one hydrochloride as a crystalline solid.[1]
Troubleshooting and FAQs: Dieckmann Condensation Route
Q1: My Dieckmann condensation yield is low. What are the likely causes and solutions?
-
A1: Low yields in Dieckmann condensations can often be attributed to several factors:
-
Insufficiently strong base: Sodium ethoxide (NaOEt) can also be used, but sodium hydride (NaH) is generally more effective as it drives the reaction to completion by consuming the alcohol byproduct.[2] Ensure the base is fresh and properly handled to avoid deactivation by moisture.
-
Wet reagents or solvent: The enolate intermediate is highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Incomplete reaction: Monitor the reaction by TLC to ensure all the starting diester is consumed. If the reaction stalls, adding a catalytic amount of the corresponding alcohol (ethanol for NaOEt) can sometimes facilitate the reaction.
-
Side reactions: Prolonged reaction times or excessively high temperatures can lead to side reactions. Optimize the reaction time and temperature based on TLC monitoring.
-
Q2: I am observing the formation of a significant amount of polymeric material. How can I prevent this?
-
A2: Polymerization can occur through intermolecular Claisen-type condensations. This is often an issue at high concentrations. Running the reaction under high-dilution conditions can favor the intramolecular Dieckmann cyclization over intermolecular polymerization.
Q3: The hydrolysis and decarboxylation step is not proceeding to completion. What should I do?
-
A3: Ensure a sufficient excess of strong acid (like 6M HCl) is used to drive both the hydrolysis of the ester and the subsequent decarboxylation. The reaction often requires elevated temperatures (reflux) for an extended period. If the reaction is sluggish, carefully increasing the reaction time or the concentration of the acid may be necessary.
Q4: My final product is an oil and does not crystallize upon addition of HCl. What could be the issue?
-
A4: The presence of impurities can inhibit crystallization. Ensure the crude 3-Methylpiperidin-4-one is reasonably pure before attempting salt formation. Purification by column chromatography may be necessary. Also, ensure the solvent used for precipitation (ethanol or ether) is anhydrous, as water can interfere with crystallization.
Method 2: Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine (such as methylamine), and a ketone with an α-hydrogen (in this case, 2-butanone). This reaction directly assembles the piperidone ring in a highly atom-economical fashion.
Experimental Workflow: Mannich Reaction Route
Caption: Workflow for 3-Methylpiperidin-4-one hydrochloride synthesis via Mannich reaction.
Detailed Protocol: Mannich Reaction
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-butanone (1.0 equivalent) and a suitable solvent such as ethanol.
-
Reagent Addition: Add methylamine hydrochloride (1.1 equivalents) and paraformaldehyde (2.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Workup: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
-
Isolation of Free Base: Basify the aqueous layer to a pH of ~10 with a concentrated NaOH solution and extract with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-Methylpiperidin-4-one.
-
Salt Formation and Purification: Follow Step 3 from the Dieckmann condensation protocol to form and purify the hydrochloride salt. Recrystallization from ethanol/ether may be required for higher purity.[3][4]
Troubleshooting and FAQs: Mannich Reaction Route
Q1: The yield of my Mannich reaction is low, and I have a complex mixture of products. What can I do to optimize it?
-
A1: The Mannich reaction can be sensitive to reaction conditions.
-
Stoichiometry: The stoichiometry of the reactants is crucial. Ensure the correct molar ratios of the amine, aldehyde, and ketone are used. An excess of the amine and aldehyde is often employed to drive the reaction to completion.
-
pH Control: The pH of the reaction medium can significantly impact the formation of the iminium ion intermediate and the enolization of the ketone.[5] For acid-catalyzed reactions, a pH of around 4-5 is often optimal.[5]
-
Temperature and Reaction Time: These parameters should be optimized. While refluxing is common, some Mannich reactions proceed more cleanly at lower temperatures over a longer period.
-
Q2: I am observing the formation of bis-Mannich products or other side products. How can I improve the selectivity?
-
A2: The formation of bis-Mannich products can occur if there are multiple acidic protons on the ketone.
-
Choice of Ketone: Using a ketone with only one enolizable position can simplify the product mixture.
-
Reaction Conditions: Carefully controlling the stoichiometry and reaction time can minimize the formation of side products. A slow addition of the electrophilic component (the iminium ion precursor) can sometimes improve selectivity.
-
Q3: How can I control the stereochemistry of the product in a substituted piperidone synthesis via the Mannich reaction?
-
A3: The stereochemical outcome of the Mannich reaction can be influenced by several factors. For the synthesis of more complex substituted piperidones, the use of chiral amines or catalysts can induce stereoselectivity. The reaction conditions, such as temperature and solvent, can also play a role in the diastereoselectivity of the cyclization.
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying the final hydrochloride salt. A mixture of ethanol and diethyl ether is often effective.[3] The key is to dissolve the solid in a minimal amount of hot ethanol and then slowly add ether until turbidity is observed, followed by cooling to induce crystallization.
-
Column Chromatography: If the crude free base is heavily contaminated with impurities, purification by silica gel column chromatography may be necessary before salt formation. A mobile phase of DCM with a small percentage of methanol and triethylamine is often a good starting point.
-
Acid-Base Extraction: An acid-base workup is an effective way to separate the basic piperidone product from neutral or acidic impurities.
Characterization Data for 3-Methylpiperidin-4-one hydrochloride:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO | [1][6] |
| Molecular Weight | 149.62 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 170-172 °C | [7] |
| ¹H NMR (CDCl₃, δ) | Varies depending on isomeric form and solvent, but characteristic peaks for the methyl group (doublet), and piperidine ring protons are expected. | [8] (for 4-methylpiperidine) |
| ¹³C NMR (CDCl₃, δ) | Characteristic peaks for the carbonyl carbon, and the carbons of the piperidine ring and methyl group. | |
| IR (KBr, cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), N-H stretch (as hydrochloride salt), C-H stretches. |
Note: Specific spectral data can vary slightly depending on the solvent and instrument used. It is always recommended to compare acquired data with a known standard if available.
Safety Information
-
3-Methylpiperidin-4-one hydrochloride is an irritant to the eyes, respiratory system, and skin.[7]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- BenchChem. (2025).
- Chemical Review and Letters, 4(4), 192-199. (2021).
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]
- Guidechem. (n.d.). What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?.
- Chen, X.-Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone.
- Journal of the Chemical Society, Perkin Transactions 1, (18), 2375-2382. (1996). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol.
-
ChemBK. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Mannich Reaction.
- L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction.
- AdiChemistry. (n.d.).
- ACS Omega, 5(5), 2246–2254. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
- Journal of the American Chemical Society, 145(26), 14357–14363. (2023).
- Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
- SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
- Organic Syntheses, 85, 10. (2008).
- Organic Syntheses, 90, 332. (2013).
- Wikipedia. (n.d.). Mannich reaction.
- DTIC Online. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
- Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
- ChemScene. (n.d.). 2201512-36-7 | (R)-3-methylpiperidin-4-one hydrochloride.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis.
- Chad's Prep. (2018, September 21). 21.
- PubChemLite. (n.d.). 3-methylpiperidin-4-one (C6H11NO).
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
- Named Reactions. (n.d.). Petrenko–Kritschenko Piperidone Synthesis.
- DTIC Online. (n.d.). Piperidine Synthesis.
- Journal of University of Anbar for Pure Science, 12(2), 10. (2018).
- Molecules, 17(11), 13393–13407. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- ResearchGate. (2018, November 27).
- ResearchGate. (2014, November 21).
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
- AK Scientific, Inc. (n.d.).
- Arkivoc, 2004(11), 31-40. (2004). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)
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- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of 3-Methylpiperidin-4-one Hydrochloride
Welcome to the technical support guide for 3-Methylpiperidin-4-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this critical synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My isolated 3-Methylpiperidin-4-one hydrochloride is off-white or yellow. What is the likely cause and is it a concern?
A1: Discoloration is a common issue and typically points to the presence of trace-level, highly conjugated impurities or degradation products. While it may not significantly impact the mass purity (e.g., >95%), it can be problematic for sensitive downstream applications or meeting stringent regulatory standards. The most common causes are residual starting materials from synthesis or minor oxidation of the piperidone ring. A simple purification step like recrystallization with a small amount of activated carbon can often resolve this.
Q2: I'm seeing a persistent impurity peak with a similar retention time to my product in HPLC analysis. What's the best first step?
A2: Closely eluting impurities are often structurally related isomers or byproducts. Before attempting a complex purification, first try a simple trituration or wash.[1] Suspend the solid salt in a solvent in which the product is poorly soluble but the impurity may be more soluble (e.g., cold ethyl acetate or diethyl ether), stir vigorously, and filter. If this fails, recrystallization from a carefully selected solvent system is the next logical step, as the different crystal lattice packing energies of the product and impurity can be exploited for separation.[2]
Q3: Can I purify 3-Methylpiperidin-4-one hydrochloride directly on a standard silica gel column?
A3: It is generally not recommended. As a hydrochloride salt, the compound is highly polar and will likely streak badly or bind irreversibly to the acidic silica gel.[1] This leads to poor separation and low recovery. To use chromatography, you should first neutralize the salt to its free base form, which is less polar and more amenable to silica gel chromatography. After purification of the free base, you can reform the hydrochloride salt.[3][4]
Q4: My NMR spectrum looks clean, but the melting point of my product is broad and lower than the literature value. Why?
A4: A clean NMR spectrum indicates high purity with respect to proton-containing organic impurities but is insensitive to inorganic salts or residual, non-protonated solvents. A depressed and broad melting point is a classic indicator of impurities, which disrupt the crystal lattice. The likely culprits are inorganic salts from the synthesis or workup, or residual water. Consider washing with a minimal amount of a solvent that dissolves the inorganic impurities but not your product, followed by rigorous drying under high vacuum.
Troubleshooting and Purification Strategy
Successful purification begins with a logical diagnosis of the problem. The following guide provides a systematic approach to identifying and removing common impurities.
Initial Purity Assessment
Before selecting a purification method, it is crucial to characterize the impurity profile.
| Analytical Technique | Information Provided | Common Observations |
| HPLC/UPLC | Detects and quantifies non-volatile organic impurities. | Extra peaks, peak tailing, broad product peak. |
| GC-MS | Identifies volatile impurities and residual solvents. | Peaks for solvents like DCM, ethanol, or ether.[5] |
| ¹H NMR | Identifies organic impurities and estimates their ratio to the product. | Unexplained signals, incorrect integration values. |
| Loss on Drying (LOD) | Measures the amount of volatile content (water and solvents).[6] | High LOD value indicates insufficient drying. |
| Residue on Ignition | Quantifies total inorganic impurities.[6] | A non-zero result points to inorganic salt contamination. |
Below is a workflow to guide your purification choice based on the initial assessment.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired compound.[2] Ethanol is often a good starting solvent for piperidone derivatives.[7]
Causality: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Upon cooling, the pure product crystallizes out, leaving the impurities behind in the solvent (mother liquor).
Step-by-Step Methodology:
-
Solvent Selection: Place ~50 mg of the impure hydrochloride salt in a test tube. Add ethanol dropwise at room temperature until the solid just dissolves. A good solvent candidate is one that requires a moderate amount of solvent for dissolution at room temperature but significantly less when heated. If it is too soluble in pure ethanol, add a few drops of an anti-solvent like diethyl ether or ethyl acetate to induce crystallization.
-
Dissolution: In a flask, add the impure 3-Methylpiperidin-4-one hydrochloride and the minimum amount of hot ethanol (or your chosen solvent system) required for complete dissolution. Use a magnetic stir bar and a condenser to prevent solvent loss.
-
(Optional) Decolorization: If the solution is colored, add a small amount (1-2% w/w) of activated carbon. Stir at high temperature for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under high vacuum at an appropriate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Validation: Check the purity of the recrystallized material by HPLC and measure its melting point.
Protocol 2: Purification via Acid-Base Extraction
This technique is ideal for removing non-basic or weakly basic organic impurities and most inorganic salts. It leverages the basicity of the piperidine nitrogen.
Causality: The hydrochloride salt is water-soluble. By adding a base, the salt is neutralized to its free base form, which is typically much more soluble in organic solvents and less soluble in water. This allows for its extraction into an organic layer, leaving water-soluble impurities behind in the aqueous phase.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure 3-Methylpiperidin-4-one hydrochloride in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated K₂CO₃ solution) with stirring until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (3x) with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic bases.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, often as an oil or low-melting solid.
-
Salt Formation: Dissolve the purified free base in a non-polar solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether or ethanolic HCl) dropwise with stirring.[5] The pure hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum.
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
National Center for Environmental Information. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Waterman, P. G. (2025). Chromatography of the chromone and flavonoid alkaloids. ResearchGate. Retrieved from [Link]
-
Riva, E., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]
-
Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Retrieved from [Link]
-
Li, G., et al. (n.d.). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Li, C., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Retrieved from [Link]
-
Arumugam, N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Retrieved from [Link]
-
Bloom Tech. (2020). Certificate of Analysis: 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
ALkhafaji, Y. A. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Retrieved from [Link]
-
PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]
-
Arumugam, N., et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Retrieved from [Link]
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- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Stability issues of 3-Methylpiperidin-4-one hydrochloride in solution
Welcome to the technical support center for 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of 3-Methylpiperidin-4-one Hydrochloride
3-Methylpiperidin-4-one hydrochloride is a versatile synthetic intermediate used in the development of various pharmaceutical agents.[1] Its hydrochloride salt form is utilized to enhance stability and solubility in certain solvents.[2] However, like many ketone-containing heterocyclic compounds, its stability in solution can be a critical factor for the success and reproducibility of your experiments. Understanding the potential degradation pathways is crucial for obtaining reliable results.
This guide will walk you through the key stability concerns, provide protocols to mitigate these issues, and offer troubleshooting advice for common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-Methylpiperidin-4-one hydrochloride in solution?
A1: The stability of 3-Methylpiperidin-4-one hydrochloride in solution is primarily influenced by the following factors:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can lead to the opening of the piperidine ring or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, it is crucial to control the temperature during storage and experimentation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation byproducts.
-
Light: Although specific photostability data for this compound is limited, compounds with similar structures can be susceptible to photodegradation.[3] It is advisable to protect solutions from light, especially during long-term storage.
-
Solvent: While the hydrochloride salt is more soluble in some organic solvents like ethanol, acetone, and ether, its stability can vary between different solvent systems.[1]
Q2: I am observing a decrease in the concentration of my 3-Methylpiperidin-4-one hydrochloride stock solution over time. What could be the cause?
A2: A decrease in concentration over time is likely due to chemical degradation. The most common cause is hydrolysis, especially if the solution is not buffered to an appropriate pH. To troubleshoot this, consider the following:
-
Verify the pH of your solution: If you are using an unbuffered aqueous solution, the pH may have shifted over time. It is recommended to use a buffered system to maintain a stable pH.
-
Storage Conditions: Ensure your stock solution is stored at the recommended temperature (typically 2-8°C) and protected from light.[4]
-
Solvent Purity: Impurities in your solvent, such as peroxides in ethers, can initiate degradation. Always use high-purity, peroxide-free solvents.
Q3: What are the potential degradation products of 3-Methylpiperidin-4-one hydrochloride?
A3: While specific degradation products for 3-Methylpiperidin-4-one hydrochloride are not extensively documented in publicly available literature, based on the chemistry of similar piperidinone structures, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the amide bond within the piperidine ring, leading to an open-chain amino ketone.
-
Oxidation: Oxidation of the ketone or the amine functionality.
-
Dimerization/Polymerization: Self-condensation reactions, particularly under basic conditions.
Identifying unknown peaks in your analytical chromatograms that grow over time is a key indicator of degradation.
Q4: How can I prepare a stable stock solution of 3-Methylpiperidin-4-one hydrochloride?
A4: To prepare a relatively stable stock solution, follow these guidelines:
-
Solvent Selection: For short-term use, dissolve the compound in a high-purity organic solvent such as ethanol or acetonitrile. For aqueous applications, use a buffered solution, ideally in the slightly acidic to neutral pH range (e.g., pH 4-7).
-
Temperature: Prepare the solution at room temperature and then store it at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Preparation: The most reliable approach is to prepare the solution fresh before each experiment.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Problem 1: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Recommended Action |
| Decreasing potency or activity over the course of an experiment. | Degradation of the compound in the assay medium. | 1. Perform a time-course stability study: Incubate the compound in your assay buffer for the duration of your experiment and analyze its concentration at different time points using a stability-indicating analytical method (e.g., HPLC). 2. Adjust buffer pH: If degradation is observed, consider adjusting the pH of your assay buffer to a more favorable range (e.g., closer to neutral). 3. Add antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant to your assay medium, if compatible with your experimental system. |
| High variability between replicate experiments. | Inconsistent preparation or storage of the compound solutions. | 1. Standardize solution preparation: Ensure that all solutions are prepared using the same procedure, solvent, and storage conditions. 2. Prepare fresh solutions: For maximum consistency, prepare a fresh solution of 3-Methylpiperidin-4-one hydrochloride for each experiment. |
Problem 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
| Symptom | Potential Cause | Recommended Action |
| One or more new peaks appear in the chromatogram of an aged solution. | Formation of degradation products. | 1. Conduct a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed degradants.[5] 2. Characterize the degradants: If the degradation products are significant, use techniques like LC-MS/MS to identify their structures. This information is crucial for understanding the degradation pathway. |
| The area of the main peak decreases while the area of the unknown peaks increases over time. | Progressive degradation of the compound. | 1. Re-evaluate storage conditions: Ensure the solution is stored under optimal conditions (low temperature, protected from light, appropriate pH). 2. Establish a shelf-life for your solution: Based on your stability data, define a period within which the solution can be used without significant degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of 3-Methylpiperidin-4-one hydrochloride under various stress conditions.[6]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
3-Methylpiperidin-4-one hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-Methylpiperidin-4-one hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C). At each time point, withdraw a sample and dilute for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[3] Keep a control sample in the dark. Analyze both samples at a defined time point.
-
Analysis: Analyze all samples using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Data Interpretation:
The results of the forced degradation study will provide a "degradation map" of the molecule, indicating its susceptibility to different stress factors. This information is invaluable for developing a stability-indicating analytical method that can separate the parent compound from all potential degradation products.
Workflow for Stability Troubleshooting
Caption: A workflow diagram for troubleshooting stability issues.
Summary of Key Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a buffered system, preferably between pH 4 and 7. | To minimize acid and base-catalyzed hydrolysis. |
| Temperature | Store stock solutions at 2-8°C. Avoid prolonged exposure to elevated temperatures. | To slow down the rate of all potential degradation reactions. |
| Light | Protect solutions from light using amber vials or by wrapping containers in aluminum foil. | To prevent potential photodegradation.[3] |
| Oxygen | For long-term storage or when working with sensitive assays, consider de-gassing solvents and storing under an inert atmosphere. | To minimize oxidative degradation. |
| Solution Age | For critical applications, prepare solutions fresh daily. | To ensure the highest purity and concentration accuracy. |
References
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2897-2907. [Link]
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
PubMed. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209-14. [Link]
-
ResearchGate. (2018). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
Common pitfalls in the handling of 3-Methylpiperidin-4-one hydrochloride
Technical Support Center: 3-Methylpiperidin-4-one Hydrochloride
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support hub for 3-Methylpiperidin-4-one hydrochloride (CAS: 4629-78-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, its proper handling is critical for achieving reproducible and high-yielding results.[1][2] This document moves beyond standard data sheets to provide field-proven insights and troubleshooting solutions for common challenges encountered during its use.
Section 1: Foundational Knowledge & Initial Handling
This section addresses the most frequent initial questions regarding the compound's properties, storage, and safety.
FAQ 1.1: What are the critical physical and chemical properties I should be aware of?
Answer: 3-Methylpiperidin-4-one hydrochloride is a white to light yellow crystalline powder.[1] Understanding its fundamental properties is the first step to successful experimentation. The hydrochloride salt form confers greater stability and makes the compound less volatile compared to its free base counterpart.
Key Causality: The protonated piperidine nitrogen significantly increases the compound's polarity and melting point while rendering it more soluble in polar solvents. The presence of the hydrochloride is a critical factor in its reactivity and must be accounted for in reaction planning.
Table 1: Key Physicochemical Properties
| Property | Value | Significance & Expert Insight |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO[3] | The ".HCl" is often omitted in searches but is crucial for MW calculation. |
| Molecular Weight | 149.62 g/mol [3][4] | Essential for accurate molar calculations. Always use the salt's MW. |
| Appearance | White to light yellow crystalline powder[1] | A significant color change (e.g., to brown) may indicate degradation. |
| Melting Point | Approx. 170-172 °C[1] | A broad or depressed melting point can signify impurities. |
| Storage | Store at 0-8 °C, keep container tightly closed in a dry, well-ventilated place.[3][5] | The compound is potentially hygroscopic. Improper storage can introduce water, which complicates reactions, especially those using water-sensitive reagents. |
FAQ 1.2: My compound has developed a yellowish tint in storage. Is it still viable for use?
Answer: A slight yellowish tint is common and often does not significantly impact the outcome of many reactions. However, a pronounced change to yellow or brown could indicate the formation of impurities, possibly through slow air oxidation or self-condensation products.
Expert Recommendation: For sensitive, multi-step syntheses or GMP applications, it is prudent to first assess the material's purity via TLC or ¹H NMR. If minor impurities are detected, consider recrystallization. For routine discovery chemistry, the material is often usable as is, but a pilot reaction is recommended to confirm its reactivity.
FAQ 1.3: What are the essential safety precautions for handling this compound?
Answer: 3-Methylpiperidin-4-one hydrochloride is classified as an irritant.[1][3] It may cause skin, eye, and respiratory irritation.[3][6] Adherence to standard laboratory safety protocols is mandatory.
Protocol 1: Safe Handling Workflow
-
Engineering Controls: Always handle the solid compound in a well-ventilated chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1][3][7]
-
Dispensing: When weighing, avoid generating dust.[8] Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the hood.
-
Spill Response: In case of a spill, avoid raising dust. Cover with an inert absorbent material (e.g., sand, vermiculite), sweep up carefully, and place in a sealed container for chemical waste disposal.[7][8]
-
First Aid:
Section 2: Reaction Setup & Troubleshooting
This is the most critical section, addressing the common hurdles faced during chemical transformations.
FAQ 2.1: My reaction requires the free base, but I have the hydrochloride salt. How do I properly neutralize it?
Answer: This is a crucial and often mishandled step. The hydrochloride salt is unreactive in many nucleophilic reactions at the nitrogen center (e.g., N-alkylation). The nitrogen's lone pair is sequestered by the proton, rendering it non-nucleophilic. Liberation of the free base is therefore essential.
Causality: The choice of base is critical. A strong, nucleophilic base like NaOH or KOH in excess can promote undesirable side reactions, such as self-aldol condensation, given the enolizable ketone. The ideal base is strong enough to deprotonate the piperidinium ion (pKa ~9-10) but mild enough not to cause side reactions. An inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.
Protocol 2: Liberation and Extraction of the Free Base
-
Dissolution: Dissolve 1.0 equivalent of 3-Methylpiperidin-4-one hydrochloride in water or a biphasic mixture (e.g., water/DCM).
-
Basification: Cool the solution in an ice bath (0-5 °C). Slowly add 1.5-2.0 equivalents of a saturated aqueous solution of NaHCO₃ or K₂CO₃.
-
Verification: Check the pH of the aqueous layer using pH paper. The pH should be >9 to ensure complete deprotonation.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is more soluble in organic solvents than its salt form.[9]
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil or low-melting solid. Use immediately as the free base can be less stable than the salt.
Workflow Diagram: Free Base Liberation
Caption: Workflow for neutralizing the HCl salt to obtain the free base.
FAQ 2.2: My reductive amination reaction is sluggish or failing. What are the common culprits?
Answer: Reductive amination is a primary application for this intermediate.[10] Failure is typically traced back to one of three areas: imine/enamine formation, the reducing agent, or the reaction conditions.
Causality: The reaction proceeds via the formation of an iminium ion (or enamine), which is then reduced. The formation of this intermediate is pH-dependent and often requires the removal of water. The choice of reducing agent is also critical; it must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting ketone or aldehyde before the iminium can form.
Table 2: Troubleshooting Reductive Amination
| Pitfall | Cause & Explanation | Solution & Protocol |
|---|---|---|
| No Imine Formation | Incorrect Stoichiometry: Ensure the aldehyde/ketone is used in slight excess (1.1-1.2 eq) if the amine is more valuable. Incorrect pH: Imine formation is optimal under weakly acidic conditions (pH 4-6). The starting HCl salt can be too acidic, inhibiting the reaction. | Protocol: If starting with the HCl salt, add 1.0 eq of a non-nucleophilic base (e.g., triethylamine) to liberate the free base in situ. Alternatively, start with the isolated free base. Add a mild acid catalyst like acetic acid if needed. |
| Reducing Agent Incompatibility | NaBH₄: Reduces aldehydes/ketones quickly. It should only be added after imine formation is complete (monitor by TLC/LCMS).[11] NaCNBH₃: More selective for imines but is highly toxic. STAB (NaBH(OAc)₃): Generally the best choice. It is mild, selective, and can be added at the start of the reaction (one-pot). It is moisture-sensitive.[11] | Recommendation: Use sodium triacetoxyborohydride (STAB) for one-pot procedures in anhydrous solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[11] Ensure reagents and solvents are dry. |
| Solvent Issues | Protic Solvents (MeOH, EtOH): Can participate in the reaction or hydrolyze the imine intermediate. They are generally used only with borohydrides that are stable in them (like NaBH₄).[11] Water Formation: The condensation step produces water, which can inhibit the reaction. | Recommendation: Use anhydrous aprotic solvents (DCM, DCE, THF). Consider adding a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms. |
Troubleshooting Diagram: Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting common reductive amination failures.
Section 3: Purification Strategies
FAQ 3.1: My final product is difficult to purify. What are some effective strategies?
Answer: Purification challenges often arise from unreacted starting materials or side products. The basic nature of the piperidine ring is the key to effective purification.
Expert Recommendations:
-
Acid-Base Extraction: If your product is a basic amine and impurities are neutral, an acid-base workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt. The neutral impurities remain in the organic layer, which is discarded. Then, basify the aqueous layer (e.g., with Na₂CO₃) and re-extract your purified product back into an organic solvent.
-
Silica Gel Chromatography: This is a standard method, but piperidines can streak on silica gel due to their basicity.
-
Pro-Tip: To prevent streaking, pre-treat your eluent with 1% triethylamine (TEA) or ammonia (e.g., by using a mobile phase like 90:9:1 DCM:MeOH:NH₄OH). This deactivates the acidic silanol groups on the silica surface, leading to sharp, well-defined spots and peaks.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[12] Common solvent systems for piperidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[12]
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]
-
2-SAFETY DATA SHEET. (2025). 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. Retrieved from [Link]
-
Chen, X.-Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. SciSpace. Retrieved from [Link]
-
G. Krishnamurthy, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]
-
Synthonix. 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Appretech Scientific Limited. (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Retrieved from [Link]
-
Quick Company. (2019). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. Retrieved from [Link]
-
PubChem. 3-Methylpiperidin-4-one. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Methylpiperidin-4-one hydrochloride CAS#: 4629-78-1 [amp.chemicalbook.com]
- 3. 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 10. Available Synple Chem Reagent Cartridges [synplechem.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chemrevlett.com [chemrevlett.com]
Improving the chiral separation of 3-Methylpiperidin-4-one hydrochloride enantiomers
<Technical Support Center: Chiral Separation of 3-Methylpiperidin-4-one Hydrochloride Enantiomers >
Introduction
Welcome to the Technical Support Center for the chiral separation of 3-Methylpiperidin-4-one hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Given that the pharmacological and toxicological profiles of enantiomers can vary significantly, achieving robust and efficient chiral separation is a critical step in the development of pharmaceuticals containing this scaffold.[1][2][3] This resource provides practical guidance to overcome common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of 3-Methylpiperidin-4-one hydrochloride enantiomers, particularly by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Problem 1: Poor or No Enantiomeric Resolution
This is one of the most common challenges in chiral method development. A systematic approach is necessary to identify and resolve the root cause.
Initial Troubleshooting Flowchart
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is paramount for chiral recognition. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for piperidine derivatives due to their broad applicability.[4][5] However, the specific interactions required for separation are not always predictable. | Screen a variety of CSPs: Start with polysaccharide-based columns like Chiralpak® IA, AD-H, or Chiralcel® OD-H.[4] If these are unsuccessful, consider a Pirkle-type CSP like Whelk-O® 1.[6] |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences the interactions between the enantiomers and the CSP.[5] For normal-phase chromatography, the ratio of the non-polar solvent to the alcohol modifier is critical. | Systematically vary the mobile phase: In normal-phase mode, adjust the ratio of the alkane (e.g., n-hexane) and the alcohol modifier (e.g., ethanol, isopropanol).[5] Even minor changes can significantly impact selectivity.[5] |
| Lack of a Basic Modifier | The basic nitrogen in the piperidine ring can interact strongly with acidic silanol groups on the silica support of the CSP, leading to peak tailing and poor resolution.[4][5] | Add a basic modifier: Incorporate a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%, into the mobile phase.[4][5][7] This will improve peak shape and may enhance resolution.[5] |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral recognition process.[5] | Optimize the column temperature: In many cases, lowering the temperature can improve resolution.[5] It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance.[5] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
| Potential Cause | Explanation | Recommended Action |
| Secondary Interactions with Silica | As mentioned above, the basic nature of the piperidine can lead to interactions with residual silanol groups on the CSP, causing peak tailing.[4][5] | Use a basic modifier: The addition of 0.1% DEA or TEA to the mobile phase is often the most effective solution.[4][5] |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[5] | Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the mobile phase.[5] If solubility is an issue, minimize the injection volume.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks. | Reduce the sample concentration or injection volume: Perform a loading study to determine the optimal sample amount for your column dimensions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for the chiral separation of 3-Methylpiperidin-4-one hydrochloride?
A1: The two main techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] Both typically employ a Chiral Stationary Phase (CSP) to achieve separation.[4] SFC is often considered a "greener" alternative to normal-phase HPLC as it uses supercritical carbon dioxide as the primary mobile phase component, reducing organic solvent consumption.[1][8] SFC can also offer faster separations and higher efficiency.[1][9]
Q2: Which type of chiral column is generally recommended for this compound?
A2: Polysaccharide-based CSPs are highly recommended as a starting point for piperidine derivatives.[5] Columns such as the Chiralpak® and Chiralcel® series have demonstrated broad applicability for this class of compounds.[5] These phases offer complex three-dimensional structures that can facilitate the necessary chiral recognition.
Q3: Why is a basic modifier like DEA or TEA often necessary in the mobile phase?
A3: 3-Methylpiperidin-4-one is a basic compound due to the nitrogen atom in the piperidine ring. This basic site can interact with acidic silanol groups present on the surface of the silica-based CSP. These secondary interactions can lead to significant peak tailing, which obscures the separation of the enantiomers.[4][5] Adding a small amount of a basic modifier like DEA or TEA (typically 0.1%) to the mobile phase helps to saturate these active sites, leading to more symmetrical peaks and often improved resolution.[4][5][7]
Q4: Can I use reversed-phase HPLC for this separation?
A4: While normal-phase chromatography is more common for this type of compound on polysaccharide CSPs, reversed-phase methods can also be developed. However, the basic nature of the analyte can still present challenges with peak shape on standard silica-based C18 columns. Special consideration for mobile phase pH and potential additives would be necessary to ensure the analyte is in a suitable ionic state and to minimize undesirable interactions with the stationary phase.[10]
Q5: My compound has a poor UV chromophore. How can I improve detection?
A5: If sensitivity is an issue due to a weak UV chromophore, derivatization can be an effective strategy.[5] Reacting the piperidine nitrogen with a reagent that introduces a strongly UV-absorbing group, such as para-toluene sulfonyl chloride (PTSC), can significantly enhance detection sensitivity.[5][11] The resulting sulfonamide derivative can then be separated on a chiral column.[11]
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a general approach for screening and optimizing the chiral separation of 3-Methylpiperidin-4-one hydrochloride by HPLC.
Workflow Diagram
Caption: Experimental workflow for chiral HPLC method development.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in various ratios (e.g., 90:10, 85:15, 80:20 v/v).[5] To each mobile phase, add 0.1% (v/v) of diethylamine (DEA).[5] Degas the mobile phases before use.
-
Sample Preparation: Dissolve the racemic 3-Methylpiperidin-4-one hydrochloride sample in the initial mobile phase (e.g., n-hexane:ethanol 90:10 with 0.1% DEA) to a concentration of approximately 1 mg/mL.[5]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Start with a polysaccharide-based CSP, for example, Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[11]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 210-220 nm) should be attempted. If detection is inadequate, proceed to Protocol 2 for derivatization.
-
Injection Volume: 10 µL.[11]
-
-
Analysis and Optimization:
-
Inject the racemic sample and evaluate the chromatogram for separation.
-
If no or poor separation is observed, systematically adjust the mobile phase composition by increasing the percentage of the alcohol modifier.[5]
-
If changing the mobile phase composition is insufficient, switch the alcohol modifier (e.g., from ethanol to isopropanol) and repeat the screening.
-
If separation is still not achieved, select a different type of polysaccharide CSP (e.g., a cellulose-based column if an amylose-based one was used first) and repeat the screening process.[5]
-
Consider adjusting the column temperature (e.g., decreasing to 15°C or increasing to 35°C) to improve resolution.[5]
-
Protocol 2: Derivatization for Enhanced UV Detection
This protocol is for instances where the analyte's response is too low for accurate quantification.
-
Reaction Setup: Dissolve approximately 10 mg of the 3-Methylpiperidin-4-one hydrochloride sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane) in a small vial.
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) dissolved in a small amount of dichloromethane.[11]
-
Reaction: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by a suitable method like TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[11]
-
Analysis: Dissolve the resulting derivative and analyze it using the chiral HPLC method developed in Protocol 1. The detection wavelength can now be set to a more favorable value, such as 228 nm or 254 nm, due to the introduced tosyl group.[11]
References
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- BenchChem. (n.d.). Preventing racemization of (R)-3-Methylpiperidine.
- BenchChem. (n.d.). Troubleshooting low yield in (R)-3-Methylpiperidine synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives.
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral separation of piperidines.
- The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- BenchChem. (n.d.). Determining Enantiomeric Excess of (R)-3-Methylpiperidine: A Comparative Guide to Analytical Techniques.
- Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Elsevier. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations.
- Sonani, M. C., et al. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133.
- Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. 68(1), 69-74.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. jocpr.com [jocpr.com]
- 8. selvita.com [selvita.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 3-Methylpiperidin-4-one hydrochloride
Welcome to the technical support guide for the crystallization of 3-Methylpiperidin-4-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this important synthetic intermediate.[1] We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful crystallization process.
Q1: What is the expected appearance and melting point of 3-Methylpiperidin-4-one hydrochloride?
A: 3-Methylpiperidin-4-one hydrochloride is typically a white to light yellow crystalline powder.[1] The reported melting point is approximately 170-172°C.[1] Significant deviation from this appearance or melting range often indicates the presence of impurities that may interfere with crystallization.
Q2: What are the most effective solvents for crystallizing 3-Methylpiperidin-4-one hydrochloride?
A: The choice of solvent is critical and depends on creating a state of supersaturation upon cooling or the addition of an anti-solvent. For piperidin-4-one derivatives, alcohols are frequently the solvent of choice.[2][3] Ethanol, in particular, is widely cited for its effectiveness in producing high-quality crystals of related structures, used either in its absolute form or as a 95% aqueous solution.[3][4] Solvent mixtures, such as ethanol-ethyl acetate or dichloromethane-methanol, have also been successfully employed for derivatives.[3] A summary of commonly used solvent systems for related compounds is provided below.
Table 1: Solvent Systems for Crystallization of Piperidin-4-one Derivatives
| Solvent/System | Compound Type | Reference |
|---|---|---|
| Ethanol (95% or absolute) | Various piperidin-4-one derivatives | [3][4] |
| Methanol | N-Benzyl piperidin-4-one oxime | [3] |
| Ethanol-Ethyl Acetate | 2,6-diaryl-3-(4-arylthio)piperidin-4-one | [3] |
| Dichloromethane-Methanol | Phenyl hydrazine derivatives | [3] |
| Water | Sufentanil HCl (a piperidine derivative) |[5] |
Q3: What key parameters must be controlled during the crystallization process?
A: The three pillars of a successful crystallization are:
-
Supersaturation: This is the driving force of crystallization. It must be achieved slowly to promote the growth of ordered crystals rather than rapid precipitation or oiling out.[6] This is typically controlled by the cooling rate or the addition rate of an anti-solvent.
-
Temperature: Temperature directly influences solubility. The dissolution temperature should be high enough to fully dissolve the solute, but not so high as to cause degradation. The cooling profile must be carefully controlled.
-
Agitation: Stirring affects heat and mass transfer, influencing crystal size distribution and preventing localized high supersaturation. However, overly vigorous agitation can lead to secondary nucleation and the formation of smaller, less pure crystals.
Q4: Is 3-Methylpiperidin-4-one hydrochloride known to be hygroscopic?
Section 2: Detailed Troubleshooting Guide
This guide provides solutions to specific experimental problems. The following workflow diagram outlines a general approach to troubleshooting common crystallization issues.
Caption: General troubleshooting workflow for crystallization.
Problem 1: No crystals are forming; the solution remains clear even after cooling.
-
Likely Cause: The solution is not supersaturated. This means that even at the lower temperature, the compound's concentration is below its solubility limit.
-
Expert Analysis & Solution:
-
Induce Nucleation: Sometimes a supersaturated solution needs a trigger for nucleation. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Increase Concentration: If scratching fails, the solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again.
-
Introduce an Anti-Solvent: If you are using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexanes) until persistent turbidity is observed. Then, heat slightly to redissolve and cool slowly.
-
Seeding: The most reliable method is to add a single, tiny crystal from a previous successful batch (a "seed crystal"). This provides a perfect template for further crystal growth, bypassing the often-unpredictable nucleation step.[8]
-
Problem 2: The compound "oils out," forming a separate liquid phase instead of solid crystals.
-
Likely Cause: This phenomenon, known as liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. It is common when solutions are cooled too quickly or when high concentrations of impurities are present, which can depress the melting point.[6]
-
Expert Analysis & Solution:
-
Reduce the Rate of Supersaturation: This is the most critical step. Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, slow the cooling process dramatically. Insulate the flask with glass wool or place it in a large, warm water bath that is allowed to cool to room temperature over several hours.
-
Dilute the Solution: Oiling out is often a concentration effect.[9] Add more of the primary solvent to the heated solution before commencing the slow cooling process. While this may slightly reduce the final yield, it significantly increases the probability of forming high-quality crystals.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a mixture in which the compound is slightly less soluble at higher temperatures.
-
Utilize Seeding: Add a seed crystal at a temperature just above where oiling out was previously observed. This can direct the system towards crystallization rather than phase separation.[8]
-
Problem 3: The crystal yield is very low.
-
Likely Cause: Incomplete precipitation due to residual high solubility at the final temperature, use of excessive solvent, or incorrect pH.
-
Expert Analysis & Solution:
-
Maximize Temperature Differential: Ensure the solution is cooled to the lowest practical temperature. After reaching room temperature, place the flask in an ice bath (0°C) or even a freezer (if the solvent's freezing point allows) for several hours to maximize precipitation.
-
Optimize Solvent Volume: While avoiding oiling out is key, using a large excess of solvent will inevitably lead to low yields. If your initial crystallization produced pure crystals, you can try concentrating the mother liquor (the liquid left after filtering the crystals) to recover a second crop of crystals.
-
Check the pH: As a hydrochloride salt of a weak base, the solubility of 3-Methylpiperidin-4-one hydrochloride can be pH-dependent. The presence of acidic or basic impurities could alter the pH and increase solubility. Ensure the material is fully in its salt form. For weakly basic drugs, an increase in pH can dramatically decrease solubility, but in this case, you want to crystallize the salt, so maintaining a sufficiently acidic environment is key.[10]
-
Problem 4: The resulting crystals are discolored or show poor analytical results (e.g., broad melting point, impure NMR).
-
Likely Cause: Impurities from the synthesis have co-precipitated with the product. This happens when impurities are trapped in a rapidly forming crystal lattice or have similar solubility profiles to the desired compound.
-
Expert Analysis & Solution:
-
Perform a Second Recrystallization: The most straightforward solution is to repeat the crystallization process. The first crop of crystals, while impure, will be significantly purer than the crude starting material. Dissolving them in the minimum amount of hot solvent and recrystallizing should reject more of the remaining impurities.
-
Use Activated Charcoal: If the discoloration is due to highly colored, non-polar impurities, they can often be removed with activated charcoal. Add a very small amount of charcoal (a tiny spatula tip) to the hot, dissolved solution and keep it at temperature for 5-10 minutes. The impurities will adsorb to the charcoal's surface. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal before allowing the filtrate to cool.
-
Slow Down Crystal Growth: As a universal rule, slower crystal growth leads to higher purity.[3] Slower cooling allows the crystal lattice to form in a more ordered fashion, selectively incorporating the correct molecules and excluding impurities.
-
Section 3: A Standardized Protocol for Recrystallization
This protocol provides a reliable starting point for obtaining pure crystals of 3-Methylpiperidin-4-one hydrochloride.
Caption: Process flow for a standard recrystallization.
Methodology:
-
Dissolution: Place the crude 3-Methylpiperidin-4-one hydrochloride in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 95% ethanol) and heat the mixture gently with stirring on a hot plate. Continue adding the solvent dropwise until the solid just dissolves completely. Adding a large excess of solvent will reduce your yield.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Rapid cooling or agitation can cause premature precipitation, trapping impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) or in a desiccator, to remove all traces of solvent.
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from ChemBK. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Gregory, N., et al. (2013). Synthesis and crystallization of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1797–o1798. [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from Creative Biolabs. [Link]
-
National Institutes of Health (NIH). (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from NIH. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Process Research & Development. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo. [Link]
-
AIChE. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Retrieved from AIChE. [Link]
Sources
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- 4. Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. 3-Methylpiperidin-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 10. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the purity of 3-Methylpiperidin-4-one hydrochloride
Welcome to the technical support center for 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This document offers troubleshooting advice, answers to frequently asked questions, and detailed purification protocols.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 3-Methylpiperidin-4-one hydrochloride in a practical question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause and solution?
A: A low and broad melting point is a classic indicator of impurities. The melting point of pure 3-Methylpiperidin-4-one hydrochloride is approximately 170-172°C.[1] A significant deviation suggests the presence of residual solvents, starting materials, or reaction byproducts.
-
Causality: Impurities disrupt the crystalline lattice of the solid, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting point range.
-
Solution: Recrystallization is the most effective method to address this. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures. A detailed recrystallization protocol is provided later in this guide.
Q2: My ¹H NMR spectrum shows unexpected peaks, particularly in the aliphatic region. How can I identify and remove these impurities?
A: Extraneous peaks in the NMR spectrum point to structural analogs or residual reagents. Common impurities can arise from the synthetic route, such as incomplete deprotection of a Boc-protected precursor or byproducts from the initial cyclization reaction.[2]
-
Causality & Identification:
-
Starting Materials: Compare the spectrum to the known spectra of your starting materials. For instance, the tert-butyl protons of a Boc-protecting group typically appear as a sharp singlet around 1.4-1.5 ppm.
-
Regioisomers: Isomers like 5-methylpiperidin-4-one could be present, leading to a more complex splitting pattern.
-
Over-alkylation: If alkyl halides are used in the synthesis, over-alkylation of the amine can occur.[3]
-
-
Solution:
-
Acid-Base Extraction: This technique is highly effective for separating the basic piperidone from neutral organic impurities.[4][5] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the protonated amine hydrochloride will move to the aqueous layer, leaving neutral impurities behind.[6][7]
-
Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel or basic alumina can separate structurally similar compounds.[3]
-
Q3: My recrystallization attempt resulted in poor yield or the product "oiling out" instead of crystallizing. What should I do?
A: This common issue usually stems from an inappropriate solvent choice, too rapid cooling, or the presence of impurities that inhibit crystal formation.
-
Causality:
-
Oiling Out: Occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is often due to the solvent being too nonpolar for the hydrochloride salt.
-
Poor Yield: Can result from the compound having significant solubility in the mother liquor even at low temperatures, or from using an excessive amount of solvent.
-
-
Solution:
-
Optimize Solvent System: Use a polar protic solvent like ethanol or isopropanol, or a mixed solvent system such as ethanol/diethyl ether.[8][9] Add the less polar solvent (ether) dropwise to the hot, saturated ethanolic solution until slight turbidity appears, then clarify by adding a drop of ethanol and allow to cool slowly.
-
Control Cooling Rate: Slow, undisturbed cooling is crucial for forming well-defined crystals. Avoid placing the flask directly in an ice bath from a high temperature. Allow it to cool to room temperature first, then transfer to a refrigerator.
-
Seed Crystals: If available, adding a small seed crystal of pure product can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Q4: My HPLC analysis indicates multiple impurities. What is the best overall purification strategy?
A: A multi-impurity profile requires a systematic approach. The optimal strategy depends on the nature and polarity of the impurities. High-performance liquid chromatography (HPLC) is an excellent technique for monitoring purity throughout this process.[10][11][12]
-
Logical Workflow: A multi-step purification workflow is often necessary. Start with a bulk purification technique to remove major impurities, followed by a high-resolution technique for final polishing.
Frequently Asked Questions (FAQs)
What are the common impurities in crude 3-Methylpiperidin-4-one hydrochloride?
Impurities are typically related to the synthetic route. They can include unreacted starting materials, intermediates (like the Boc-protected precursor), regioisomers, and byproducts from side reactions. [2][13]
| Table 1: Common Impurities and Their Origin | |
|---|---|
| Impurity Type | Likely Origin |
| N-Boc-3-methylpiperidin-4-one | Incomplete deprotection during synthesis. [2] |
| Starting Amines/Acrylates | Unreacted starting materials from initial cyclization. |
| Neutral Organic Byproducts | Side reactions during synthesis. |
| Inorganic Salts | Residuals from pH adjustments or reagents. |
| Residual Solvents | Trapped solvent from the reaction work-up. |
What is the best solvent system for recrystallizing this compound?
Due to its nature as a hydrochloride salt, polar protic solvents are most effective.
| Table 2: Recommended Recrystallization Solvent Systems | |
| Primary Solvent | Anti-Solvent (if used) |
| Isopropanol (IPA) | Diethyl Ether or Hexanes |
| Ethanol (95% or absolute) | Diethyl Ether or MTBE |
| Methanol | Diethyl Ether |
| Acetonitrile | - |
How should I properly store the purified compound to prevent degradation?
3-Methylpiperidin-4-one hydrochloride should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated. [14][15]This minimizes exposure to moisture and air, which can cause degradation or hygroscopic clumping.
What analytical techniques are best for assessing purity?
A combination of methods provides the most comprehensive purity assessment.
| Table 3: Recommended Analytical Techniques for Purity Assessment | |
| Technique | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment, detection of non-volatile impurities. [10][16] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification of organic impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of impurities by mass-to-charge ratio. [16] |
| Melting Point Analysis | Qualitative indicator of purity; sharp range indicates high purity. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Functional group confirmation (e.g., C=O stretch of ketone, N-H stretch of amine salt). |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of 10 g of crude 3-Methylpiperidin-4-one hydrochloride using an ethanol/diethyl ether solvent system.
-
Dissolution: Place 10 g of the crude material into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 40-50 mL of ethanol and heat the mixture gently on a hot plate with stirring until it reaches a boil and all solids dissolve.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove it.
-
Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise with continuous swirling until a persistent cloudiness (turbidity) is observed. Add 1-2 mL of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in a refrigerator (2-8 °C) for at least 4 hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Validation: Assess the purity of the final product using HPLC, NMR, and melting point analysis.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove neutral organic impurities.
-
Dissolution: Dissolve ~5 g of the crude product in 50 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a 250 mL separatory funnel.
-
Acidic Wash: Add 30 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure. [4]3. Phase Separation: Allow the layers to separate. The protonated 3-Methylpiperidin-4-one hydrochloride will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer (for DCM).
-
Extraction: Drain and discard the organic layer. Extract the aqueous layer two more times with 20 mL portions of fresh DCM to ensure complete removal of neutral impurities.
-
Basification & Re-extraction: To recover the free base (optional, but can be useful before forming a fresh, clean salt), cool the acidic aqueous layer in an ice bath and slowly add 6 M sodium hydroxide (NaOH) until the pH is >10. Extract the free amine into three 30 mL portions of DCM.
-
Salt Formation & Isolation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation. Dissolve the resulting free base oil in a minimal amount of isopropanol and add a stoichiometric amount of ethereal HCl or ethanolic HCl to precipitate the pure hydrochloride salt. [3]Filter, wash with cold ether, and dry under vacuum.
Caption: Decision tree for Acid-Base Extraction purification.
References
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
PubMed. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Piperidone hydrochloride. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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- 8. chemrevlett.com [chemrevlett.com]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 10. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 13. asianpubs.org [asianpubs.org]
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- 15. fishersci.com [fishersci.com]
- 16. rroij.com [rroij.com]
Technical Support Center: 3-Methylpiperidin-4-one Hydrochloride
Welcome to the technical support center for 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction
3-Methylpiperidin-4-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its stability is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its potential degradation pathways is crucial for developing stable formulations and robust analytical methods. This guide is grounded in the principles of forced degradation studies as mandated by regulatory bodies like the ICH to elucidate potential degradation products and pathways.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My 3-Methylpiperidin-4-one hydrochloride solution is showing a yellow discoloration over time. What could be the cause?
A1: A yellow discoloration often indicates the formation of degradation products. This could be due to several factors including exposure to light (photodegradation), elevated temperatures (thermal degradation), or oxidative stress. The ketone functional group in the molecule can be susceptible to oxidation, which may lead to colored byproducts. We recommend performing a purity analysis using a stability-indicating HPLC method to identify any new peaks corresponding to degradation products.
Q2: I am observing a loss of potency of my compound in an aqueous solution at a neutral pH. What is the likely degradation pathway?
A2: While piperidone structures can be susceptible to hydrolysis under acidic or basic conditions, degradation can still occur at neutral pH, albeit at a slower rate.[2] Potential pathways at neutral pH include oxidation, especially if the solution is not de-gassed or if it contains trace metal ions which can catalyze oxidation.[5] We advise preparing fresh solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light.
Q3: What are the recommended storage conditions for 3-Methylpiperidin-4-one hydrochloride?
A3: To minimize degradation, 3-Methylpiperidin-4-one hydrochloride should be stored in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to high humidity and extreme temperatures.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.[7][8][9] The method development should involve forced degradation studies to generate the potential degradation products and ensure the method can resolve them from the main peak.
Troubleshooting Guide: Investigating Degradation Pathways
If you suspect degradation of your 3-Methylpiperidin-4-one hydrochloride, a systematic investigation is necessary. This section provides a structured approach to identifying the cause and implementing corrective actions.
Visualizing the Investigation Workflow
Caption: Workflow for Investigating Degradation of 3-Methylpiperidin-4-one hydrochloride.
Potential Degradation Pathways and Mechanisms
Based on the chemical structure of 3-Methylpiperidin-4-one hydrochloride (a cyclic ketone and a secondary amine), the following degradation pathways are plausible:
-
Hydrolytic Degradation (Acidic and Basic): The piperidone ring is generally stable, but extreme pH conditions can promote ring-opening or other reactions. Under acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more susceptible to nucleophilic attack. Under basic conditions, enolate formation can lead to subsequent reactions.
-
Oxidative Degradation: The secondary amine and the alpha-carbon to the ketone are potential sites for oxidation. Oxidation of the amine can lead to N-oxides, while oxidation at the alpha-carbon can lead to the formation of diones or ring-opened products.
-
Thermal Degradation: High temperatures can provide the energy needed for various decomposition reactions, potentially leading to fragmentation of the molecule.[10]
-
Photodegradation: Exposure to UV or visible light can excite the molecule, leading to photochemical reactions. Ketones are known to undergo photochemical reactions such as Norrish Type I and Type II reactions.[11]
Visualizing Potential Degradation Pathways
Sources
- 1. chembk.com [chembk.com]
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- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
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- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 11. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with 3-Methylpiperidin-4-one hydrochloride
Welcome to the technical support center for 3-Methylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming common solubility challenges encountered during experimental work. As a hydrochloride salt of a small heterocyclic amine, this compound presents a unique set of physicochemical properties that can impact its handling and application in organic synthesis and medicinal chemistry. This guide offers practical, evidence-based solutions to ensure the successful use of 3-Methylpiperidin-4-one hydrochloride in your research endeavors.
Understanding the Molecule: Physicochemical Properties
A solid understanding of the fundamental properties of 3-Methylpiperidin-4-one hydrochloride is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [1][2] |
| Molecular Weight | 149.62 g/mol | [3] |
| Appearance | White to pale-yellow to yellow-brown solid | |
| Melting Point | 170-172 °C | [4] |
| pKa (Predicted, for parent amine) | 8.98 ± 0.40 | [1][2] |
| Storage Temperature | Room Temperature |
Troubleshooting Guide: Step-by-Step Solutions to Solubility Problems
This section provides a systematic approach to addressing common solubility challenges with 3-Methylpiperidin-4-one hydrochloride.
Issue 1: The compound is poorly soluble in water at neutral pH.
Cause: As the hydrochloride salt of a secondary amine, the solubility of 3-Methylpiperidin-4-one hydrochloride in aqueous solutions is highly dependent on pH. The parent amine, 3-methyl-4-piperidone, is a weak base. At neutral pH, a significant portion of the amine may exist in its less soluble free base form, leading to precipitation.
Solution Workflow:
Sources
Technical Support Center: Strategies for Minimizing Byproduct Formation in 3-Methylpiperidin-4-one Hydrochloride Reactions
Welcome to the technical support center for the synthesis and handling of 3-Methylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges related to byproduct formation and provide in-depth, field-tested solutions to optimize your reactions for higher purity and yield. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Methylpiperidin-4-one hydrochloride and what are their primary challenges?
A1: The two most prevalent synthetic pathways are the Dieckmann condensation of a substituted aminodiester followed by hydrolysis and decarboxylation, and the acidic deprotection of a protected 3-methyl-4-piperidone precursor, such as an N-Boc derivative.
-
Dieckmann Condensation Route: The primary challenge is controlling the intramolecular cyclization to favor the formation of the desired six-membered ring over intermolecular polymerization.[1][2] Reaction conditions, particularly the choice of base and solvent, are critical to suppress the formation of oligomeric byproducts.
-
N-Boc Deprotection Route: This route is generally cleaner, but challenges can arise from incomplete deprotection or side reactions if other acid-sensitive functional groups are present in the molecule.[3][4]
Q2: I am observing a significant amount of a high molecular weight, viscous substance in my Dieckmann condensation reaction. What is it and how can I prevent its formation?
A2: This is a classic sign of intermolecular Claisen condensation, leading to the formation of polymeric byproducts.[1] This occurs when the enolate of one diester molecule reacts with the ester of another molecule, rather than cyclizing. To favor the intramolecular Dieckmann condensation, the reaction should be run under high-dilution conditions. The choice of a non-nucleophilic, sterically hindered base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like THF or toluene, can also significantly minimize this side reaction.[5]
Q3: My N-Boc deprotection of the 3-methyl-4-oxopiperidine precursor is sluggish and incomplete. What can I do to drive the reaction to completion?
A3: Incomplete deprotection is often due to insufficient acid strength or concentration. While a common method involves using ethanolic HCl, if the reaction is not proceeding, you can consider using a stronger acid system like HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.[3][6] However, be mindful that harsher acidic conditions can lead to the degradation of other sensitive functional groups. Monitoring the reaction by TLC is crucial to find the optimal reaction time.
Q4: After the Dieckmann cyclization, I am having trouble with the hydrolysis and decarboxylation step, leading to a mixture of products. What are the potential pitfalls here?
A4: The hydrolysis of the β-keto ester intermediate to a β-keto acid, followed by decarboxylation, needs to be carefully controlled.[7][8][9] Incomplete hydrolysis will leave unreacted β-keto ester in your product mixture. Conversely, overly harsh hydrolysis conditions (e.g., high temperatures for extended periods) can lead to side reactions such as retro-Claisen condensation, especially under basic conditions. Acid-catalyzed hydrolysis and decarboxylation are often cleaner for this substrate.
Q5: What is the best way to purify the final 3-Methylpiperidin-4-one hydrochloride product?
A5: Recrystallization is the most effective method for purifying 3-Methylpiperidin-4-one hydrochloride.[10] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at lower temperatures. Common solvent systems include ethanol, or mixed solvent systems like ethanol/ethyl acetate or methanol/dichloromethane.[10][11]
Troubleshooting Guides
Scenario 1: Dieckmann Condensation Route
Workflow Diagram:
Caption: Workflow for the Dieckmann Condensation Route.
Troubleshooting Table:
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclic β-keto ester | 1. Intermolecular condensation (polymerization).2. Base is not strong enough to deprotonate the α-carbon.3. Reverse Claisen condensation. | 1. Increase solvent volume (high dilution).2. Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS).3. Ensure the final deprotonation of the β-keto ester is irreversible by using a full equivalent of a strong base.[1] |
| Presence of starting material after reaction | 1. Inactive base.2. Insufficient reaction time or temperature. | 1. Use fresh, properly stored base.2. Monitor the reaction by TLC and extend the reaction time or gradually increase the temperature as needed. |
| Formation of multiple spots on TLC after decarboxylation | 1. Incomplete hydrolysis.2. Incomplete decarboxylation.3. Side reactions during hydrolysis (e.g., retro-Claisen). | 1. Ensure complete hydrolysis by adjusting pH and reaction time.2. Ensure sufficient heating for complete decarboxylation.3. Use milder acidic conditions for hydrolysis and decarboxylation.[7][9] |
Scenario 2: N-Boc Deprotection Route
Workflow Diagram:
Caption: Workflow for the N-Boc Deprotection Route.
Troubleshooting Table:
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection (starting material remains) | 1. Insufficient acid concentration or strength.2. Short reaction time. | 1. Increase the concentration of the acid or switch to a stronger acid (e.g., from ethanolic HCl to 4M HCl in dioxane or TFA).[3][6]2. Monitor the reaction by TLC and increase the reaction time. |
| Formation of unknown impurities | 1. Degradation of the piperidone ring under harsh acidic conditions.2. Side reactions involving other functional groups in the molecule. | 1. Use milder acidic conditions (e.g., lower temperature, less concentrated acid).2. If other acid-sensitive groups are present, consider alternative protecting groups that can be removed under orthogonal conditions. |
| Low yield after workup | 1. Product loss during aqueous extraction due to the hydrophilic nature of the hydrochloride salt. | 1. Saturate the aqueous layer with NaCl to decrease the solubility of the product.2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). |
Experimental Protocols
Protocol 1: Dieckmann Condensation, Hydrolysis, and Decarboxylation
This protocol is a general guideline and may need to be optimized for your specific N-substituted aminodiester.
-
Dieckmann Condensation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-substituted aminodiester in anhydrous toluene to a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene at a rate that maintains a gentle reflux. The use of high dilution (e.g., 0.1 M) is recommended to favor intramolecular cyclization.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench with a proton source, such as acetic acid, until gas evolution ceases.
-
-
Hydrolysis and Decarboxylation:
-
To the quenched reaction mixture, add 6M aqueous HCl.
-
Heat the biphasic mixture to reflux and stir vigorously for 4-8 hours, or until the disappearance of the β-keto ester intermediate is confirmed by TLC.
-
Cool the reaction to room temperature and separate the aqueous layer.
-
Wash the organic layer with water and combine the aqueous layers.
-
Concentrate the combined aqueous layers under reduced pressure to obtain the crude 3-Methylpiperidin-4-one hydrochloride.
-
Protocol 2: N-Boc Deprotection
This protocol is adapted from a known procedure for the deprotection of a similar substrate.[12]
-
To a solution of racemic 1-Boc-3-methyl-4-oxopiperidine in anhydrous dichloromethane (DCM) at 0°C, slowly add a solution of ethanolic HCl (e.g., 3M).
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC (a typical eluent is 40% ethyl acetate in hexanes).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to yield the crude 3-Methylpiperidin-4-one hydrochloride.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024-06-25). [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021-02-05). [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31). [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09). [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
California State University, Sacramento. Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025-02-16). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ChemBK. 3-Methylpiperidin-4-one hydrochloride. (2024-04-09). [Link]
-
YouTube. Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters). (2017-12-28). [Link]
-
Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
-
Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. (2005-05-05). [Link]
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Technical Support Center: Analytical Method Development for 3-Methylpiperidin-4-one Hydrochloride
Welcome to the dedicated support center for analytical method development challenges related to 3-Methylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of analyzing this pharmaceutical intermediate.
As a small, polar, basic compound containing a secondary amine and a ketone, 3-Methylpiperidin-4-one hydrochloride presents a unique set of analytical hurdles. This guide is structured to address these challenges head-on, offering solutions grounded in scientific principles and extensive field experience.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before diving into detailed method development.
Q1: What are the primary analytical challenges associated with 3-Methylpiperidin-4-one hydrochloride?
A1: The main challenges stem from its physicochemical properties. As a small, polar, basic molecule, you are likely to encounter:
-
Poor retention in reversed-phase HPLC: The compound has limited hydrophobicity, leading to early elution with conventional C18 columns.
-
Peak tailing in chromatography: The basic secondary amine can interact strongly with acidic residual silanols on silica-based columns, causing asymmetrical peaks.[1][2][3]
-
On-column degradation: The piperidinone ring system can be susceptible to degradation under certain mobile phase conditions.
-
Volatility issues for GC analysis: The hydrochloride salt is non-volatile, and the free base may have insufficient volatility for direct GC analysis without derivatization.
-
Lack of a strong chromophore: This can lead to low sensitivity with UV detection in HPLC.
Q2: What is a good starting point for HPLC method development?
A2: A reversed-phase method on a C18 column is a common starting point, but modifications are necessary. Consider a mobile phase of acetonitrile and water with an acidic modifier like 0.1% formic acid or phosphoric acid to suppress the ionization of the amine and improve peak shape.[4][5] A column with low silanol activity or an "end-capped" column is highly recommended to minimize secondary interactions.[1][3]
Q3: Is chiral separation necessary for this compound?
A3: Yes, 3-Methylpiperidin-4-one is a chiral molecule. Since different enantiomers can have distinct pharmacological activities and toxicological profiles, developing a stereoselective method is often a regulatory requirement in pharmaceutical development.[6] This typically involves the use of a chiral stationary phase (CSP) in HPLC.
Q4: How can I improve the sensitivity of my method?
A4: If UV detection is proving insensitive, consider the following:
-
Use a lower wavelength for detection: While it may decrease specificity, it can increase the signal.
-
Derivatization: Reacting the ketone or amine with a UV-absorbing or fluorescent tag can significantly enhance sensitivity.
-
Mass Spectrometry (MS) detection: LC-MS is an excellent alternative, offering high sensitivity and selectivity without the need for a chromophore.
HPLC Method Development and Troubleshooting
This section provides a detailed guide to developing a robust HPLC method and troubleshooting common issues.
Troubleshooting Common HPLC Problems
Q5: My peak for 3-Methylpiperidin-4-one hydrochloride is tailing significantly. How can I fix this?
A5: Peak tailing for this basic compound is a classic problem caused by secondary interactions with silanol groups on the column.[1][2] Here is a systematic approach to resolving it:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH. By operating at a pH at least 2 units below the pKa of the piperidine nitrogen, the amine will be consistently protonated, and the silanol groups will be largely unionized, minimizing the unwanted ionic interactions. A starting point of pH 2.5-3.0 with formic or phosphoric acid is recommended.[3][7]
-
Column Selection:
-
High-Purity, End-Capped Columns: Use a modern, high-purity silica column where the residual silanols have been "end-capped" to reduce their activity.
-
"Aqueous" C18 Columns: These columns are designed to be stable in highly aqueous mobile phases and can offer different selectivity.[8]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded in the stationary phase that can shield the analyte from silanols.
-
-
Mobile Phase Additives:
-
Increase Buffer Strength: A higher concentration of the buffer can help to mask the residual silanols.
-
Use an Amine Additive (in the absence of MS): A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanols. Caution: TEA is not suitable for LC-MS analysis due to ion suppression.
-
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 3?}; B -- No --> C[Lower pH to 2.5-3.0 with Formic/Phosphoric Acid]; B -- Yes --> D{Using a High-Purity, End-Capped Column?}; C --> E[Re-evaluate Peak Shape]; D -- No --> F[Switch to an End-Capped or Polar-Embedded Column]; D -- Yes --> G{Is Sample Overload a Possibility?}; F --> E; G -- Yes --> H[Reduce Injection Concentration/Volume]; G -- No --> I[Consider HILIC or a Different Stationary Phase]; H --> E; I --> E; E --> J[End: Symmetrical Peak]; } caption: Troubleshooting workflow for HPLC peak tailing.
Q6: I have poor retention, and my peak elutes near the void volume. What should I do?
A6: This is expected for a small, polar molecule in reversed-phase chromatography.
-
Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. You may need to operate in a highly aqueous mobile phase (e.g., >95% water).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[9] A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of the ionized analyte. However, these reagents are often not MS-compatible and can be difficult to remove from the column.[10]
Protocol 1: Generic HPLC Method Development for Assay and Impurity Profiling
Objective: To develop a starting reversed-phase HPLC-UV method for 3-Methylpiperidin-4-one hydrochloride.
Methodology:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (high-purity, end-capped).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.
This method serves as a starting point and will likely require optimization based on the observed results.
Gas Chromatography (GC) Method Development
Direct GC analysis of 3-Methylpiperidin-4-one hydrochloride is not feasible due to its salt form and low volatility. Derivatization is a necessary step.[11]
Q7: How can I analyze 3-Methylpiperidin-4-one by GC?
A7: You must first convert the analyte into a more volatile and thermally stable derivative. The ketone functional group is the primary target for derivatization.
-
Methoximation followed by Silylation: This is a two-step process. First, the ketone is converted to an oxime using methoxyamine hydrochloride. This step is crucial to prevent the formation of multiple silylated derivatives from tautomers.[12] The secondary amine is then silylated using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
PFBHA Derivatization: Reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a PFB-oxime derivative.[13][14][15] These derivatives are highly volatile and very sensitive for detection by GC-MS, especially in negative chemical ionization (NCI) mode.[14][15]
dot graph TD { A[Start: GC Analysis Required] --> B{Is the compound volatile?}; B -- No --> C[Derivatization is Necessary]; C --> D{Choose Derivatization Strategy}; D --> E[Methoximation + Silylation]; D --> F[PFBHA Derivatization]; E --> G[Analyze by GC-FID or GC-MS]; F --> G; G --> H[End: Successful GC Analysis]; } caption: Decision workflow for GC method development.
Stability-Indicating Method and Forced Degradation
A crucial aspect of pharmaceutical analysis is ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products. This requires a forced degradation study.[16]
Q8: How should I design a forced degradation study for this compound?
A8: A forced degradation study should expose the compound to stress conditions to generate potential degradation products.[16] Based on the piperidinone structure, the compound is likely susceptible to hydrolysis and oxidation.[17][18][19]
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of 3-Methylpiperidin-4-one hydrochloride and assess the specificity of the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the stressed samples and an unstressed control sample using your developed HPLC method with a photodiode array (PDA) detector to assess peak purity.
-
Data Summary Table:
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Peaks |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, RT, 8h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 30% | 4 |
| Thermal (80°C), 48h | 5% | 1 |
| Photolytic (ICH Q1B) | <2% | 0 |
This table illustrates how to present the data. The goal is to achieve 5-20% degradation to ensure the method's stability-indicating nature.
Method Validation
All analytical methods must be validated according to regulatory guidelines, such as ICH Q2(R1), to ensure they are suitable for their intended purpose.[20][21][22][23]
Q9: What parameters do I need to evaluate for method validation?
A9: The validation parameters depend on the type of method (e.g., assay, impurity test). Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are key here.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi:10.2116/analsci.20.865
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Uchiyama, S., et al. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]
-
Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Neue, U. (n.d.). HPLC Troubleshooting Guide. Waters. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
de Oliveira, A. C., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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Gergely, A., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of 1-Methyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Bloom Tech. (n.d.). Certificate of Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
PMC - NIH. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Analysis Report. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Piperidone Scaffolds: 3-Methylpiperidin-4-one Hydrochloride vs. N-Protected Analogues in Synthesis
Introduction: The Enduring Value of the Piperidone Core
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its three-dimensional character and basic nitrogen atom are crucial for molecular recognition at biological targets, particularly within the central nervous system (CNS).[1] The introduction of a ketone at the 4-position transforms this simple heterocycle into the versatile piperidin-4-one, a synthetic linchpin whose reactivity at both the nitrogen and carbonyl positions allows for extensive molecular diversification.[1][4]
This guide provides an in-depth comparison of three workhorse piperidone derivatives for researchers, scientists, and drug development professionals: the sterically unique 3-Methylpiperidin-4-one hydrochloride , the selectively reactive N-Boc-4-piperidone , and the robustly protected 1-Benzyl-4-piperidone . The choice between these starting materials is not trivial; it profoundly impacts synthetic strategy, reaction outcomes, stereochemical control, and purification efficiency. Here, we move beyond catalogue specifications to dissect the causal relationships behind experimental choices, offering field-proven insights to guide your synthetic design.
Chapter 1: Profiling the Synthetic Building Blocks
The utility of a piperidone derivative is dictated by the interplay between its N-substituent (or lack thereof) and the substitution pattern on the carbon ring. Understanding these features is paramount to anticipating reactivity and designing efficient synthetic routes.
The Challenger: 3-Methylpiperidin-4-one Hydrochloride
This derivative introduces a methyl group at the C3 position, adjacent to the carbonyl. This seemingly small modification has significant stereochemical and conformational consequences.
-
Structural Features: It is typically supplied as a racemic hydrochloride salt. The C3-methyl group introduces a chiral center, meaning any reaction at the adjacent C4-ketone will proceed in a diastereoselective fashion.[5][6] The hydrochloride salt form enhances stability and water solubility but necessitates the use of a base in most reactions to liberate the free secondary amine.
-
Synthetic Implications:
-
Stereocontrol: The primary challenge and opportunity. Reduction of the ketone or addition of organometallic reagents creates a second stereocenter at C4, leading to cis and trans diastereomers.[5] The inherent facial bias from the C3-methyl group can be exploited for stereoselective synthesis, but often results in mixtures that require careful chromatographic separation.
-
Reactivity: The secondary amine is nucleophilic and can compete in reactions targeting the ketone. However, the C3-methyl group can influence the conformation of the piperidine ring, which in turn can affect how the molecule interacts with biological targets.[1]
-
Applications: It serves as a key intermediate for analgesics and CNS agents where the 3-methyl group is a critical part of the final pharmacophore, often used to probe steric pockets in receptor binding sites.[7][8][9]
-
The Strategist: N-Boc-4-piperidone
N-Boc-4-piperidone is the choice for strategic, multi-step syntheses where precise control over the sequence of bond formation is critical.
-
Structural Features: The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable to a wide range of nucleophilic and reductive conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).[10]
-
Synthetic Implications:
-
Chemoselectivity: The Boc group renders the nitrogen non-nucleophilic, completely preventing side reactions such as self-condensation or N-alkylation. This allows for clean and selective transformations at the C4-ketone.[11]
-
Synthetic Flexibility: It is the ideal substrate when the final N-substituent is to be introduced late in the synthesis, a common strategy in the preparation of compound libraries for structure-activity relationship (SAR) studies.[12]
-
Applications: It is a cornerstone in the synthesis of complex molecules, including the potent opioid analgesic fentanyl, where reductive amination at C4 is performed first, followed by deprotection and N-alkylation.[10][13]
-
The Workhorse: 1-Benzyl-4-piperidone
This derivative offers a robustly protected nitrogen that can withstand a variety of reaction conditions, including those involving strongly basic or organometallic reagents.
-
Structural Features: The nitrogen is protected by a benzyl (Bn) group. This group is stable to both acidic and basic conditions. It is most commonly removed via catalytic hydrogenation (hydrogenolysis).[14]
-
Synthetic Implications:
-
Robustness: The benzyl group's stability makes this reagent suitable for harsh reaction conditions, such as the Shapiro reaction, where multiple equivalents of strong base are used.[15][16]
-
Orthogonal Deprotection: The deprotection strategy (hydrogenolysis) is orthogonal to the acid-labile Boc group, offering flexibility in complex syntheses. However, hydrogenolysis is incompatible with reducible functional groups like alkenes, alkynes, or some aromatic nitro groups.
-
Applications: Widely used as a versatile intermediate for a range of pharmaceuticals, including potential treatments for Alzheimer's disease and various leukemias.[17][18] It is also a common starting material for fentanyl analogues.[19]
-
Chapter 2: A Comparative Study in Reductive Amination
Reductive amination is a foundational method for converting the piperidone's carbonyl group into a C-N bond, a key step in synthesizing countless active pharmaceutical ingredients (APIs).[11] The choice of piperidone starting material dictates the entire synthetic workflow.
Mechanistic Causality
The reaction proceeds via two discrete stages: (1) formation of an iminium ion intermediate from the ketone and a primary or secondary amine, and (2) reduction of this iminium ion to the corresponding amine. The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) are preferred as they are selective for the iminium ion over the starting ketone, allowing for a convenient one-pot procedure.[10][20]
Experimental Workflow Comparison
Let's consider the synthesis of a common structural motif, a 4-anilino-N-phenethylpiperidine core, a simplified backbone of fentanyl-like molecules.
This is the most direct but most complex route. It aims to form both the C4-N and N1-C bonds in a single pot or rapid succession.
-
Logic: The free secondary amine of the piperidone itself becomes the point of N-alkylation. This route is chosen when speed is prioritized and the resulting diastereomeric mixture is acceptable or separable.
-
Protocol:
-
To a stirred solution of 3-Methylpiperidin-4-one hydrochloride (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE), add triethylamine (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Stir for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12-18 hours.
-
Quench the reaction with saturated NaHCO₃ solution. Extract with dichloromethane (DCM), dry, and concentrate to yield the intermediate 3-methyl-N-phenylpiperidin-4-amine as a mixture of cis/trans diastereomers.
-
Dissolve the intermediate amine (1.0 eq) and K₂CO₃ (3.0 eq) in acetonitrile. Add 2-bromoethylbenzene (1.2 eq) and heat to reflux for 8 hours.
-
Cool, filter, and concentrate. Purify by column chromatography to separate the final diastereomeric products.
-
This is a longer, more controlled, and highly reliable route.
-
Logic: The Boc group ensures the C4-N bond is formed without interference. The N1-substituent is installed last after a simple deprotection step. This is the preferred method for achieving high purity and avoiding complex separations.[10]
-
Protocol:
-
Reductive Amination: Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in DCE. Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature for 12-18 hours.[10]
-
Workup as described in Workflow 1 to yield pure N-Boc-4-anilinopiperidine.
-
Deprotection: Dissolve the Boc-protected intermediate in DCM and add a 4M solution of HCl in 1,4-dioxane (5.0 eq). Stir at room temperature for 2-4 hours until TLC shows complete consumption of starting material.[10] Evaporate to dryness to obtain the 4-anilinopiperidine hydrochloride salt.
-
N-Alkylation: Perform the N-alkylation with 2-bromoethylbenzene as described in Workflow 1, using a base to neutralize the hydrochloride salt. Purify by column chromatography.
-
This route is robust and offers an alternative to acid-labile protecting groups.
-
Logic: The benzyl group serves as a stable placeholder. The final product is liberated via hydrogenolysis. This is advantageous if downstream steps are acid-sensitive.
-
Protocol:
-
Reductive Amination: Perform the reductive amination with 1-Benzyl-4-piperidone and aniline as described in Workflow 2.
-
Workup to yield 1-benzyl-N-phenylpiperidin-4-amine.
-
N-Alkylation (of aniline nitrogen): This step is often not performed in this order for fentanyl synthesis, but is shown for comparison. Acylate the aniline nitrogen (e.g., with propionyl chloride) if required.
-
Debenzylation & N-Alkylation: A two-step or one-pot reductive amination can be performed. First, remove the benzyl group via catalytic hydrogenation (H₂, Pd/C) to give the secondary piperidine. Then, perform a second reductive amination with phenylacetaldehyde and a reducing agent to install the phenethyl group.
-
Quantitative Data & Performance Summary
| Parameter | 3-Methylpiperidin-4-one HCl | N-Boc-4-piperidone | 1-Benzyl-4-piperidone |
| Number of Steps | 2 | 3 | 3 (incl. deprotection/alkylation) |
| Typical Overall Yield | Moderate (often limited by purification) | High | Good to High |
| Control & Selectivity | Low (competing reactions, diastereomers) | Excellent (chemoselective) | Very Good (robust protection) |
| Purification Challenge | High (separation of diastereomers) | Low to Moderate | Low to Moderate |
| Key Advantage | Directness, introduces stereochemical complexity | Unambiguous reaction pathway, high purity | Robustness, orthogonal deprotection |
| Key Disadvantage | Forms difficult-to-separate mixtures | Longer route, extra cost of Boc-group | Hydrogenolysis has functional group incompatibilities |
Chapter 3: The Critical Question of Stereochemistry
The primary differentiator of 3-Methylpiperidin-4-one is the stereochemistry it imparts. While N-Boc and 1-Benzyl-4-piperidone are achiral and lead to achiral products (unless the reacting partner is chiral), any nucleophilic addition or reduction at the C4-carbonyl of 3-methyl-4-piperidone generates a new stereocenter.
The reduction of 1,3-dimethyl-4-piperidone (a close analogue) with various reducing agents has been studied, yielding both cis (equatorial OH) and trans (axial OH) isomers.[5][6] The ratio of these diastereomers is highly dependent on the steric bulk of the reducing agent and the reaction conditions, a classic example of thermodynamic versus kinetic control.
-
Kinetic Control (e.g., bulky hydride, low temp): The hydride attacks from the less hindered face, often leading to the axial alcohol.
-
Thermodynamic Control (e.g., dissolving metal): Leads to the more stable product, which is typically the equatorial alcohol.
This diastereomeric outcome must be a central consideration in any synthetic plan. If a single diastereomer is required, the synthetic chemist must either develop a highly stereoselective reaction or be prepared for a challenging separation.
Chapter 4: Decision-Making Framework for the Synthetic Chemist
Choosing the right piperidone is a strategic decision. The following logical workflow can guide your selection process.
Conclusion
The selection of a piperidone building block is a critical decision point in the synthesis of countless important molecules.
-
3-Methylpiperidin-4-one hydrochloride is the specialist's choice, employed when its inherent stereochemistry is a desired feature of the target molecule, but it comes with the significant challenge of managing diastereomeric products.
-
N-Boc-4-piperidone is the strategist's tool, offering unparalleled control and flexibility for complex, multi-step syntheses where the piperidine nitrogen is functionalized late in the sequence. It is the gold standard for producing clean, unambiguous results.
-
1-Benzyl-4-piperidone is the reliable workhorse, providing robust protection that withstands harsh reagents, making it ideal for syntheses involving strong bases or when an orthogonal deprotection strategy to acid-labile groups is required.
By understanding the fundamental reactivity, stereochemical implications, and strategic advantages of each derivative, the synthetic chemist can design more efficient, predictable, and successful routes to novel therapeutic agents.
References
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ChemBK. 3-Methylpiperidin-4-one hydrochloride. Available from: [Link]
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Technology Networks. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Published 2024. Available from: [Link]
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Widen, J. C., & D'Amato, E. M. (2008). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 10(14), 2917–2920. Available from: [Link]
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Defense Technical Information Center (DTIC). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]
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ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available from: [Link]
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Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
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ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Available from: [Link]
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ResearchGate. piperidone analogs: synthesis and their diverse biological applications. Available from: [Link]
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MySkinRecipes. 3-Methylpiperidin-4-ol hydrochloride. Available from: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Afanasyev, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7565. Available from: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4393–4424. Available from: [Link]
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Casy, A. F., & Wu, E. C. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 50(6), 803-811. Available from: [Link]
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Almansour, A. I., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 990. Available from: [Link]
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Ananthan, S., et al. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 46(13), 2643–2654. Available from: [Link]
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Comparative analysis of 3-Methylpiperidin-4-one hydrochloride synthesis methods
An In-Depth Comparative Guide to the Synthesis of 3-Methylpiperidin-4-one Hydrochloride
Introduction: The Significance of the 3-Methylpiperidin-4-one Scaffold
3-Methylpiperidin-4-one hydrochloride is a critical heterocyclic building block in modern medicinal chemistry and drug development. As a versatile intermediate, its piperidine core is a ubiquitous structural motif found in a vast array of pharmacologically active compounds. The specific arrangement of the methyl group at the 3-position and the ketone at the 4-position provides a chiral center and a reactive handle for further chemical modifications. This scaffold is integral to the synthesis of various therapeutic agents, including analgesics and antispasmodics. The selection of an appropriate synthetic route is therefore a critical decision in the drug development pipeline, impacting yield, purity, scalability, and cost.
This guide provides a comparative analysis of two primary, field-proven methods for the synthesis of 3-Methylpiperidin-4-one hydrochloride: the classical Mannich multicomponent reaction and a modern approach involving the deprotection of a Boc-protected precursor. A third alternative, the catalytic reduction of pyridine precursors, is also discussed. The analysis focuses on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach to inform rational synthesis design.
Method 1: The Mannich Reaction - A Classic Multicomponent Approach
The Mannich reaction is a cornerstone of amine synthesis, enabling the formation of a β-amino carbonyl compound through the condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine or ammonia. For the synthesis of substituted piperidin-4-ones, this one-pot reaction offers an efficient convergence of three components to rapidly build molecular complexity.
Causality and Mechanistic Insight
The synthesis of a 2,6-diaryl-3-methylpiperidin-4-one core proceeds via the condensation of an enolizable ketone (ethyl methyl ketone), two equivalents of an aromatic aldehyde, and an amine source (ammonium acetate). The reaction initiates with the formation of an enamine from the ketone and ammonia (from ammonium acetate). Concurrently, an imine is formed from the aldehyde and ammonia. A Michael-type addition of the enamine to the imine, followed by a second aldehyde condensation and an intramolecular cyclization, yields the piperidin-4-one ring. The use of ethyl methyl ketone is the key choice for introducing the C3-methyl substituent regioselectively.
Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
This protocol is adapted from established Mannich condensation procedures for similar structures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (0.1 mol) in 100 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add p-chlorobenzaldehyde (0.2 mol) and butan-2-one (ethyl methyl ketone) (0.1 mol).
-
Reaction: Heat the mixture to reflux on a hot plate and maintain reflux for 8-10 hours. After the initial heating, allow the mixture to stand at room temperature overnight to facilitate product precipitation.
-
Isolation of Hydrochloride Salt: After standing, cool the mixture in an ice bath. Add concentrated hydrochloric acid (30 mL) to precipitate the hydrochloride salt of the piperidone.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a 1:5 mixture of cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Final Product: Dry the resulting white to off-white crystalline solid under vacuum to yield the 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one hydrochloride. The product can be further purified by recrystallization from absolute ethanol.[2]
Workflow Diagram
Caption: Workflow for the Mannich Condensation Synthesis.
Method 2: Deprotection of a Boc-Protected Precursor
This contemporary strategy involves the synthesis of an N-Boc (tert-butoxycarbonyl) protected 3-methyl-4-piperidone intermediate, followed by a clean deprotection step to yield the final hydrochloride salt. This approach offers excellent control over side reactions and typically results in a high-purity product. The synthesis of the key Boc-protected intermediate is a multi-step process that showcases modern synthetic transformations.[3]
Causality and Mechanistic Insight
The rationale behind this method is the use of the Boc protecting group. It renders the piperidine nitrogen nucleophilicity inert during preceding synthetic steps (e.g., oxidation) and can be removed under mild acidic conditions without affecting other functional groups. The final deprotection step is a simple acid-catalyzed cleavage of the tert-butyl carbamate, releasing carbon dioxide, isobutylene, and the free amine, which is immediately protonated by the acid (e.g., ethanolic HCl) to form the stable hydrochloride salt.
Experimental Protocol
Part A: Synthesis of the N-Boc Intermediate (tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate) [3]
This synthesis starts from 4-methylpyridinium and proceeds through benzylation, reduction, oxidation, and finally debenzylation/acylation. The overall yield for this sequence is reported to be high.[3] For the purpose of this guide, we will focus on the final deprotection step, assuming the precursor is available.
Part B: Deprotection to 3-Methylpiperidin-4-one hydrochloride
-
Reaction Setup: Dissolve racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add a solution of ethanolic hydrogen chloride (e.g., 3M, 1.5-2.0 eq) to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 3-4 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), remove the solvent and excess HCl under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is the crude 3-methylpiperidin-4-one hydrochloride, which can be used directly for subsequent reactions or purified by trituration with diethyl ether.
Workflow Diagram
Caption: Workflow for the Boc-Deprotection Synthesis.
Method 3: Catalytic Reduction of Pyridine Precursors
A conceptually straightforward approach to piperidines is the hydrogenation of the corresponding aromatic pyridine ring. This method can be very effective if the substituted pyridine starting material is readily available.
Causality and Mechanistic Insight
The synthesis involves the reduction of the pyridine ring of a precursor like 3-methyl-4-hydroxypyridine. This is typically achieved via catalytic hydrogenation using noble metal catalysts such as rhodium, ruthenium, or palladium on a carbon support.[4][5] The reaction requires a hydrogen atmosphere, often at elevated pressure, to overcome the aromaticity of the pyridine ring. The choice of catalyst and conditions is crucial to ensure complete reduction without side reactions. While direct, this method's practicality is often limited by the high cost of noble metal catalysts and the need for specialized high-pressure hydrogenation equipment.[6]
Comparative Analysis
| Feature | Method 1: Mannich Reaction | Method 2: Boc-Deprotection | Method 3: Pyridine Reduction |
| Starting Materials | Simple, inexpensive (aldehydes, ketones, ammonium acetate) | More complex, expensive Boc-protected intermediate | Substituted pyridines (can be costly), H₂, noble metal catalyst |
| Number of Steps | One-pot for the core structure | Multi-step to precursor, then one step for deprotection | Typically one step from pyridine precursor |
| Scalability | Generally good, but purification can be challenging on a large scale | Excellent; final step is clean and high-yielding | Feasible, but requires specialized high-pressure reactors |
| Yield | Moderate to good, but variable and dependent on substituents | High for the final deprotection step; good overall yield[3] | Generally high, but catalyst-dependent[5] |
| Purity & Workup | Often requires extensive purification (recrystallization) to remove byproducts | High purity; workup involves simple solvent evaporation | High purity; workup involves filtering the catalyst and evaporation |
| Key Advantage | Convergent, rapidly builds complexity from simple materials | High purity, excellent for sensitive downstream applications | Atom-economical and direct |
| Key Disadvantage | Can produce complex mixtures; less control over stereochemistry | Requires a longer upfront synthesis of the protected intermediate | High cost of noble metal catalysts; specialized equipment needed |
Conclusion and Recommendations
The choice between these synthetic methods depends heavily on the specific needs of the research or development program.
-
The Mannich Reaction is an excellent choice for rapid, large-scale production where cost is a primary driver and downstream purification protocols are well-established. Its one-pot nature makes it highly efficient for creating the core piperidone structure.[7][8]
-
The Boc-Deprotection Method is superior when the highest purity is required, for instance, in the synthesis of active pharmaceutical ingredients (APIs) for clinical trials. Although it involves a longer initial sequence to prepare the protected intermediate, the final deprotection is exceptionally clean, simplifying downstream processing and ensuring high-quality material.[3][9]
-
The Catalytic Reduction of Pyridines represents a powerful and direct route. It is most attractive when the required substituted pyridine is commercially available at a reasonable cost and the necessary high-pressure hydrogenation infrastructure is in place. The high cost of catalysts like rhodium remains a significant barrier for its widespread adoption in all but the most optimized industrial processes.[5][6]
Ultimately, for laboratory-scale synthesis and applications demanding high purity, the Boc-deprotection strategy offers the most reliable and controllable pathway. For industrial-scale manufacturing where cost-of-goods is paramount, the classical Mannich reaction remains a highly competitive and viable option.
References
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
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Dimmock, J. R., et al. (1995). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Arzneimittelforschung, 45(11), 1235-8. Retrieved from [Link]
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Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Retrieved from [Link]
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CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]
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Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
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Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Retrieved from [Link]
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McElvain, S. M., & Rorig, K. J. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(5), 1820–1825. Retrieved from [Link]
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ResearchGate. (2008). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
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Rajapriya, A., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11). Retrieved from [Link]
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Kumar, P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
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A Comparative Guide to the Validation of a New HPLC-UV Method for the Quantification of 3-Methylpiperidin-4-one Hydrochloride
This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 3-Methylpiperidin-4-one hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise measurement critical for quality control and drug development.[1] We will objectively compare the performance of this new HPLC-UV method with a traditional Gas Chromatography (GC) approach, supported by experimental data and adherence to internationally recognized validation guidelines.
The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5] These authoritative sources provide the foundation for demonstrating that an analytical procedure is fit for its intended purpose.[4]
The Analytical Challenge and Method Selection Rationale
3-Methylpiperidin-4-one hydrochloride, a white to pale-yellow solid, presents a moderate analytical challenge due to its polarity and potential for thermal degradation.[1][6] While Gas Chromatography (GC) has been used for the analysis of similar piperidine derivatives, it often requires derivatization to improve volatility and thermal stability, which can introduce variability and increase sample preparation time.[7][8]
A reverse-phase HPLC method with UV detection was selected as a more direct and robust alternative. The rationale is based on the following:
-
Specificity: HPLC can effectively separate the analyte from potential impurities and degradation products.
-
Sensitivity: UV detection provides adequate sensitivity for quantifying the analyte at relevant concentrations.
-
Versatility: The method can be readily adapted for various sample matrices encountered during drug substance and product development.
-
Reduced Sample Preparation: Direct injection of a dissolved sample is often possible, minimizing complex derivatization steps.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[4][9] Our workflow is designed to rigorously assess the key performance characteristics as defined by ICH and USP guidelines.[10][11]
Caption: A flowchart illustrating the logical progression of analytical method validation, from initial development to lifecycle management, in accordance with ICH and USP guidelines.
Experimental Protocols
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
A stock solution of 3-Methylpiperidin-4-one hydrochloride reference standard is prepared in the mobile phase at a concentration of 1 mg/mL.
-
Working standards and sample solutions are prepared by diluting the stock solution to the desired concentrations.
-
The following protocols are based on the principles outlined in ICH Q2(R2) and USP <1225>.[2][3][4]
-
Specificity: To demonstrate specificity, a solution of the drug substance is spiked with known related substances and potential degradation products.[9][10] The chromatograms are then examined to ensure that the peak for 3-Methylpiperidin-4-one hydrochloride is well-resolved from all other peaks.
-
Linearity and Range: Linearity is assessed by analyzing a minimum of five concentrations of the reference standard across a specified range.[12] The typical range for an assay is 80% to 120% of the test concentration.[12] The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[10][13] This is typically performed at three concentration levels, with three replicates at each level.[12][13]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate injections of the same sample at 100% of the test concentration or by analyzing nine determinations across the specified range (e.g., three concentrations, three replicates each).[12]
-
Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure.[12] This is assessed by having different analysts, on different days, using different equipment, analyze the same sample.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.[13]
Comparative Performance Data: HPLC-UV vs. GC-NPD
The following table summarizes the comparative performance of the newly validated HPLC-UV method against a conventional Gas Chromatography method with a Nitrogen-Phosphorus Detector (GC-NPD). The data presented is hypothetical but representative of typical experimental outcomes.
| Performance Characteristic | New HPLC-UV Method | Traditional GC-NPD Method | Commentary |
| Specificity | High resolution of analyte from impurities | Potential for co-elution without derivatization | HPLC demonstrates superior separation capabilities. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods show good linearity, but HPLC is slightly better. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | The HPLC method exhibits higher accuracy. |
| Precision (RSD) | < 1.0% | < 2.0% | The HPLC method is more precise. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | HPLC offers better sensitivity. |
| Robustness | Unaffected by minor changes | Sensitive to inlet temperature variations | The HPLC method is more robust. |
| Sample Preparation | Simple dissolution | Requires derivatization | HPLC has a significantly simpler workflow. |
Interpretation and Conclusion
The validation results clearly demonstrate that the new HPLC-UV method is a superior alternative to the traditional GC-NPD method for the quantification of 3-Methylpiperidin-4-one hydrochloride. The HPLC method is more specific, accurate, precise, and sensitive. Furthermore, its simpler sample preparation procedure makes it more efficient for routine quality control analysis.
The successful validation of this method, in accordance with stringent ICH and USP guidelines, ensures the generation of reliable and reproducible data, which is paramount in the pharmaceutical industry.[14][15] The lifecycle management of this analytical procedure should be considered to ensure it remains fit for purpose over time.[11][16]
Caption: A diagram illustrating the relationship between key validation parameters, the overall fitness for purpose of the analytical method, and its grounding in major regulatory guidelines.
References
- Q2(R2) Validation of Analytical Procedures. U.S.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
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- ICH and FDA Guidelines for Analytical Method Valid
- Certificate of Analysis - 3-Methylpiperidin-4-one hydrochloride. Bloom Tech.
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A Researcher's Guide to Navigating Cross-Reactivity of 3-Methylpiperidin-4-one Hydrochloride in Biological Assays
In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. As researchers, we often utilize simple heterocyclic scaffolds as starting points for complex molecular architectures. One such scaffold is 3-Methylpiperidin-4-one, a building block frequently employed in the synthesis of novel therapeutics. While its utility as a synthetic intermediate is well-documented, its own potential for biological activity and, more critically, for cross-reactivity in screening assays, is an area that demands rigorous investigation.[1] Derivatives of the parent piperidin-4-one structure are known to exhibit a wide spectrum of biological effects, from antimicrobial to anticancer activities, underscoring the potential for even simple precursors to interact with biological targets.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess and mitigate the risks of cross-reactivity associated with 3-Methylpiperidin-4-one hydrochloride and its analogs. We will move beyond theoretical discussions to provide actionable, field-proven protocols and data interpretation strategies, ensuring the integrity of your screening campaigns and the validity of your lead compounds. The central thesis of this guide is that a multi-pronged approach, combining predictive computational methods with robust experimental validation, is essential for de-risking small molecules in the early stages of development.
The Principle of Molecular Similarity: Predicting Potential Off-Target Interactions
Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential for cross-reactivity. The underlying principle is that structurally similar molecules are more likely to interact with the same biological targets. Off-target effects occur when a drug or compound binds to unintended molecules in the body, which can lead to unforeseen side effects or misleading assay results.[4] Computational tools can help us identify these potential unintended interactions early on.[5][6]
Identifying Potential Cross-Reactants
The first step is to identify compounds that share structural motifs with 3-Methylpiperidin-4-one. Key features include the piperidine ring, the ketone at the 4-position, and the methyl group at the 3-position. We can use computational platforms to screen large databases for compounds with high structural similarity.
Potential Structurally Similar Compounds:
-
Piperidin-4-one: The unsubstituted parent compound. Its simpler structure makes it a good baseline control.
-
N-Benzyl-3-methylpiperidin-4-one: An analog with a bulky aromatic substituent on the nitrogen. This modification significantly alters the molecule's lipophilicity and steric profile.
-
3-Ethylpiperidin-4-one: A close analog with a slightly larger alkyl group at the 3-position. This allows for probing the sensitivity of a binding pocket to minor steric changes.
-
Cyclohexanone: A simple carbocyclic ketone that can help determine if observed effects are due to the piperidine ring itself or simply the presence of a cyclic ketone.
A variety of online tools can facilitate this similarity search, including SwissSimilarity and ChemMine Tools, which allow for screening against extensive libraries of known compounds.[7][8]
Experimental Validation: A Multi-Assay Approach to Confirming Specificity
While computational predictions are a valuable starting point, they are no substitute for empirical data. A well-designed experimental cascade is necessary to confirm on-target activity and systematically rule out off-target effects and assay interference. The following sections outline key experimental protocols that form a self-validating system for assessing the specificity of 3-Methylpiperidin-4-one hydrochloride.
Workflow for Assessing Cross-Reactivity
The logical flow of an investigation into cross-reactivity should start broad and become progressively more specific. This workflow ensures that resources are used efficiently, with each step informing the next.
Caption: A logical workflow for the systematic evaluation of small molecule cross-reactivity.
Hypothetical Target: A Kinase Signaling Pathway
For the purposes of this guide, let's hypothesize that 3-Methylpiperidin-4-one hydrochloride has been identified as a hit in a primary screen for inhibitors of a fictional kinase, "Kinase A," which is part of a critical cellular signaling pathway.
Caption: A simplified signaling pathway illustrating a primary target and a potential off-target.
Data Presentation: Comparative Analysis of In Vitro Activity
The following tables present hypothetical data from a series of assays designed to probe the specificity of 3-Methylpiperidin-4-one hydrochloride.
Table 1: Kinase Inhibition Profile
This table compares the inhibitory activity of our compound of interest and its structural analogs against our primary target (Kinase A) and a closely related off-target (Kinase B).
| Compound | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Selectivity Index (Kinase B / Kinase A) |
| 3-Methylpiperidin-4-one HCl | 15.2 | > 200 | > 13.2 |
| Piperidin-4-one | 85.6 | > 200 | > 2.3 |
| N-Benzyl-3-methylpiperidin-4-one | 5.8 | 35.4 | 6.1 |
| 3-Ethylpiperidin-4-one | 22.1 | > 200 | > 9.0 |
| Cyclohexanone | > 200 | > 200 | - |
IC50 values represent the concentration of compound required to inhibit 50% of the enzyme's activity.
Table 2: Binding Affinity Analysis (Surface Plasmon Resonance)
This table provides data on the direct binding of the compounds to the target kinases, which helps to validate the inhibition data.
| Compound | Kinase A KD (µM) | Kinase B KD (µM) |
| 3-Methylpiperidin-4-one HCl | 12.5 | No Binding Detected |
| N-Benzyl-3-methylpiperidin-4-one | 4.9 | 30.1 |
KD (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding.
Table 3: Cellular Activity Profile
This table shows the effect of the compounds on cell viability, which is crucial for identifying non-specific cytotoxicity.
| Compound | Inhibition of Cell Proliferation EC50 (µM) | General Cytotoxicity CC50 (µM) | Therapeutic Index (CC50 / EC50) |
| 3-Methylpiperidin-4-one HCl | 25.8 | > 200 | > 7.8 |
| N-Benzyl-3-methylpiperidin-4-one | 8.2 | 24.6 | 3.0 |
EC50 is the concentration that gives a half-maximal response. CC50 is the concentration that causes 50% cytotoxicity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are foundational for generating the data presented above.
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: To determine the concentration-dependent inhibition of Kinase A and Kinase B by the test compounds.
Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity. A FRET-based assay is chosen for its sensitivity and suitability for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., 2 nM Kinase A or Kinase B) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X peptide substrate/ATP solution in kinase buffer (e.g., 1 µM FRET-peptide substrate, 20 µM ATP).
-
Serially dilute test compounds in DMSO, then further dilute in kinase buffer to create a 4X final concentration series.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to a 384-well assay plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X peptide substrate/ATP solution.
-
Incubate the plate for 60 minutes at 28°C.
-
Stop the reaction by adding 10 µL of a development solution containing a chelating agent (e.g., EDTA).
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the direct binding affinity (KD) of active compounds to Kinase A and Kinase B.
Causality: SPR provides label-free, real-time data on the association and dissociation of a compound from its target, confirming a direct physical interaction. This serves as an orthogonal validation of the inhibition data.[9]
Methodology:
-
Immobilization:
-
Covalently immobilize recombinant Kinase A and Kinase B onto separate flow cells of a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell should be prepared similarly but without the protein.
-
-
Binding Analysis:
-
Prepare a series of concentrations for each test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the compound solutions over the flow cells at a constant flow rate for a defined association time (e.g., 180 seconds).
-
Allow the buffer to flow over the chip for a defined dissociation time (e.g., 300 seconds).
-
Between injections, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Cell Viability and Cytotoxicity Assay
Objective: To assess the effect of the compounds on cell proliferation and to identify non-specific cytotoxicity.
Causality: It is crucial to distinguish between on-target antiproliferative effects and general toxicity. A multiplexed assay measuring both viability (ATP levels) and cytotoxicity (membrane integrity) provides a comprehensive view of the compound's cellular impact.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., a cancer cell line dependent on the Kinase A pathway) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Assay Procedure (Multiplexed):
-
Equilibrate the plate to room temperature.
-
Add a reagent that measures live-cell protease activity (proportional to viable cells) and dead-cell protease activity (proportional to cytotoxic cells) simultaneously.
-
Incubate for 30-60 minutes.
-
Measure fluorescence for viability and cytotoxicity on a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls.
-
Plot the normalized viability and cytotoxicity data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the EC50 (for inhibition of proliferation) and CC50 (for cytotoxicity).
-
Conclusion and Best Practices
The investigation into 3-Methylpiperidin-4-one hydrochloride serves as a paradigm for the rigorous evaluation of any small molecule in a discovery pipeline. Our hypothetical data suggests that while the N-benzyl derivative shows higher potency, it comes at the cost of reduced selectivity and a narrower therapeutic index. In contrast, 3-Methylpiperidin-4-one hydrochloride itself displays modest potency but excellent selectivity for Kinase A over Kinase B and minimal cytotoxicity.
This guide underscores that a compound's value is not defined by its potency alone. A clean off-target profile and a wide therapeutic window are equally, if not more, important for the development of a safe and effective therapeutic agent. By integrating computational predictions with a multi-tiered, orthogonal experimental approach, researchers can build a robust data package that validates their findings, instills confidence in their lead compounds, and ultimately, accelerates the path to clinical investigation.
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SwissSimilarity - SIB Swiss Institute of Bioinformatics. Expasy. [Link]
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ChemMine Tools. University of California, Riverside. [Link]
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Backman, T.W.H., Cao, Y., & Girke, T. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 39(Web Server issue), W486-W491. [Link]
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MassiveSAR small molecule similary scoring and SDF clustering utility. BiochemLabSolutions.com. [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Lin, A., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]
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Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ScienceOpen. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. [Link]
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The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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Zhang, M., et al. (2020). Predicting the chemical reactivity of organic materials using a machine-learning approach. npj Computational Materials. [Link]
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USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]
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Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. R Discovery. [Link]
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Definition of off-target effect. NCI Dictionary of Cancer Terms. [Link]
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What is the best structure-based method for finding compounds with similar structures to other specific small molecules?. ResearchGate. [Link]
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What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. [Link]
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Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]
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Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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A Structure-Based Platform for Predicting Chemical Reactivity. ChemRxiv. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
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Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. C-Path. [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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3-Methylpiperidin-4-one hydrochloride. ChemBK. [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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The Evolving Landscape of 3-Methylpiperidin-4-one Hydrochloride Derivatives: A Comparative Efficacy Guide
The 3-methylpiperidin-4-one hydrochloride scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its inherent structural features, including a reactive ketone and a modifiable nitrogen atom, allow for extensive chemical derivatization, leading to compounds with diverse and potent biological activities. This guide provides a comparative analysis of the efficacy of various classes of compounds derived from this privileged structure, supported by experimental data and detailed methodologies. We will delve into their anticancer, antimicrobial, and analgesic properties, offering a comprehensive resource for researchers and drug development professionals.
The Synthetic Versatility of the 3-Methylpiperidin-4-one Core
The foundation of exploring the therapeutic potential of 3-methylpiperidin-4-one derivatives lies in their synthesis. The Mannich reaction is a classic and efficient one-pot method for creating the core piperidin-4-one ring.[1] This multicomponent reaction involves the condensation of an ethyl methyl ketone, an aldehyde, and an amine source, such as ammonium acetate, to yield the heterocyclic scaffold.[1] Further modifications, particularly at the nitrogen atom, allow for the generation of a diverse library of N-substituted derivatives, significantly expanding the chemical space and biological activities of these compounds.
Anticancer Efficacy: Targeting Apoptotic Pathways
A significant area of investigation for 3-methylpiperidin-4-one derivatives is their potential as anticancer agents. One promising class of compounds is the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. These derivatives have demonstrated notable efficacy against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis via p53 and Bax Upregulation
The anticancer activity of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones is largely attributed to their ability to induce programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2] The p53 protein plays a crucial role in cell cycle regulation and apoptosis, and its activation can trigger a cascade of events leading to cell death. Bax, a member of the Bcl-2 family, promotes apoptosis by increasing the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.
Caption: p53- and Bax-mediated apoptotic pathway induced by 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives.
Comparative Efficacy Data
The cytotoxic effects of these compounds have been evaluated against various hematological cancer cell lines. The following table summarizes the observed reduction in cell survival at different concentrations.
| Compound ID | Derivative Class | Cancer Cell Line | Concentration (µM) | % Cell Survival Reduction | Reference |
| I | 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | H929 (Multiple Myeloma) | 1 | Significant | [2] |
| 5 | Complete Inhibition | [2] | |||
| II | 3-chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one | H929 (Multiple Myeloma) | 1 | Significant | [2] |
| 5 | Complete Inhibition | [2] | |||
| IV | 3-chloro-3-methyl-2,6-di-p-tolylpiperidin-4-one | H929 (Multiple Myeloma) | 1 | Significant | [2] |
| 5 | Complete Inhibition | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The efficacy of anticancer compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methylpiperidin-4-one derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Antimicrobial Activity: A New Frontier
Derivatives of 3-methylpiperidin-4-one have also emerged as promising antimicrobial agents. Thiosemicarbazone derivatives, in particular, have demonstrated significant activity against a range of bacterial strains.
Mechanism of Action: Multi-Target Inhibition
The antimicrobial action of thiosemicarbazones is believed to be multifaceted. They can chelate essential metal ions, disrupting vital enzymatic processes within the bacterial cell. Furthermore, studies suggest that they may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[3] Some derivatives also induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[2]
Caption: Proposed multi-target antimicrobial mechanism of thiosemicarbazone derivatives.
Comparative Efficacy Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | R | R' | S. aureus (ATCC 6538) MIC (µg/mL) | E. coli (ATCC 8739) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | Reference |
| 1a | 2,6-diaryl-3-methyl-4-piperidone | CH₃ | N(CH₃)₂ | 12 | 8 | 10 | [4] |
| 1b | Thiosemicarbazone of 1a | CH₃ | N(CH₃)₂ | 8 | 6 | 6 | [4] |
| 2a | 2,6-diaryl-3-methyl-4-piperidone | CH₃ | OCH₃ | 10 | 12 | 12 | [4] |
| 2b | Thiosemicarbazone of 2a | CH₃ | OCH₃ | 6 | 8 | 8 | [4] |
| 3a | 2,6-diaryl-3-methyl-4-piperidone | CH₃ | OH | 15 | 15 | 18 | [4] |
| 3b | Thiosemicarbazone of 3a | CH₃ | OH | 10 | 12 | 12 | [4] |
Standard Drug (Ampicillin) MIC values are typically in the range of 2-8 µg/mL for susceptible strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Analgesic Potential: Modulating Pain Pathways
The piperidine ring is a key structural feature in many opioid analgesics, and derivatives of 3-methylpiperidin-4-one have also been investigated for their pain-relieving properties.
In Vivo Evaluation of Analgesic Activity
The analgesic effects of these compounds are typically evaluated in animal models using tests that measure the response to a painful stimulus.
Caption: General workflow for in vivo analgesic activity testing.
Experimental Protocols: Hot Plate and Tail Flick Tests
Hot Plate Test:
-
Place a mouse on a heated plate (typically 55 ± 0.5°C).
-
Record the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping.
-
An increase in the latency period after compound administration indicates an analgesic effect.
Tail Flick Test:
-
A focused beam of light is directed onto the mouse's tail.
-
The time taken for the mouse to "flick" its tail away from the heat source is measured.
-
A longer tail-flick latency after receiving the test compound suggests analgesia.
Conclusion and Future Perspectives
The 3-methylpiperidin-4-one hydrochloride scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The chemical tractability of this core structure allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. The derivatives discussed in this guide, including the apoptosis-inducing anticancer agents and the multi-target antimicrobial compounds, highlight the significant potential of this chemical class.
Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity while minimizing off-target effects. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of the chemical space around the 3-methylpiperidin-4-one core promises to yield new and effective treatments for a range of diseases.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Al-Hussain, S. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183. Available from: [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 29). Hot plate test. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Wikipedia contributors. (2023, August 15). Tail flick test. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Korkmaz, S., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of Natural and Applied Science, 13(1), 61-83.
-
ResearchGate. (n.d.). Schematic representation of p53-mediated apoptotic pathway. Retrieved from [Link]
- Pospiech, M., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(15), 5894.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Comparative Spectroscopic Analysis of 3-Methylpiperidin-4-one Hydrochloride and Its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the piperidin-4-one scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its synthetic versatility and ability to present substituents in a defined three-dimensional orientation make it an attractive starting point for the design of novel therapeutics. This guide provides a detailed spectroscopic comparison of 3-Methylpiperidin-4-one hydrochloride with key analogues, offering researchers insights into the structural nuances that govern their spectral properties. By understanding these relationships, scientists can more effectively characterize and identify these important synthetic intermediates.
This document will delve into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 3-Methylpiperidin-4-one hydrochloride and compare it against three structurally related analogues: the parent Piperidin-4-one hydrochloride, the N-methylated derivative 1,3-Dimethylpiperidin-4-one, and the N-protected analogue, N-Boc-3-methylpiperidin-4-one.
The Significance of the Piperidinone Core
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[2] The introduction of a carbonyl group at the 4-position, creating the piperidin-4-one skeleton, provides a key point for chemical modification. The nitrogen atom and the ketone functionality allow for a wide range of chemical transformations, enabling the generation of diverse molecular libraries for biological screening.[1] The substitution pattern on the piperidine ring can significantly influence the molecule's conformation and its interaction with biological targets.[3]
Experimental Methodologies: A Foundation of Trust
The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques. The following protocols outline the methodologies for acquiring high-quality ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, ensuring the reliability and reproducibility of the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference from solvent protons in ¹H NMR. For hydrochloride salts, polar solvents like DMSO-d₆ or D₂O are often preferred. The solution was then filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
Instrument & Parameters: Spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: A standard single-pulse experiment was used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR: A proton-decoupled experiment was performed to simplify the spectrum and enhance sensitivity. A larger number of scans were acquired due to the lower natural abundance of the ¹³C isotope.
-
The rationale behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. The use of a deuterated solvent and an internal standard are fundamental for accurate and reproducible chemical shift measurements.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the analyte was finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
The KBr pellet and ATR methods are standard for solid samples, each offering advantages in terms of sample preparation time and potential for sample recovery.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Protocol for Mass Spectrometry:
-
Ionization: A suitable ionization technique was employed. For volatile and thermally stable compounds, Electron Ionization (EI) is common. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI is particularly well-suited for the analysis of hydrochloride salts as it can readily form protonated molecules [M+H]⁺.
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions were detected, and their abundance was plotted against their m/z value to generate a mass spectrum.
The choice of ionization method is crucial for obtaining a meaningful mass spectrum. EI provides extensive fragmentation, which can be useful for structural elucidation, while ESI typically yields the molecular ion, which is essential for determining the molecular weight.
Spectroscopic Comparison
The following sections present a detailed comparison of the spectroscopic data for 3-Methylpiperidin-4-one hydrochloride and its selected analogues.
Molecular Structures
To visualize the structural differences between the compounds discussed, their chemical structures are presented below.
Figure 1. Chemical structures of the compared piperidinone derivatives.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of the molecules. The chemical shifts are highly sensitive to the electronic environment of the nuclei, and therefore reflect the structural changes across the series of analogues.
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| 3-Methylpiperidin-4-one HCl | Data not available in searched literature | Data not available in searched literature |
| Piperidin-4-one HCl | ~3.5 (t, 4H, H2/H6), ~2.8 (t, 4H, H3/H5) (in D₂O) | ~207 (C=O), ~45 (C2/C6), ~40 (C3/C5) (in D₂O) |
| 1,3-Dimethylpiperidin-4-one | Data not available in searched literature | Data not available in searched literature |
| N-Boc-3-methylpiperidin-4-one | ~4.0-3.0 (m, piperidine ring protons), ~2.5 (m, H3), ~1.4 (s, 9H, Boc), ~1.1 (d, 3H, CH₃) (in CDCl₃) | ~208 (C=O), ~155 (Boc C=O), ~80 (Boc C(CH₃)₃), ~50-40 (piperidine ring carbons), ~10 (CH₃) (in CDCl₃) |
Note: The data for Piperidin-4-one HCl and N-Boc-3-methylpiperidin-4-one are approximate values based on typical chemical shifts for similar structures and may vary depending on the specific experimental conditions. Complete, verified spectral data for 3-Methylpiperidin-4-one HCl and 1,3-Dimethylpiperidin-4-one were not available in the searched literature.
Interpretation of NMR Data:
-
Piperidin-4-one HCl: The ¹H NMR spectrum of the parent compound is expected to be simple due to its symmetry, showing two triplets for the methylene protons. The downfield shift of the protons alpha to the nitrogen (H2/H6) compared to those alpha to the carbonyl group (H3/H5) is due to the electron-withdrawing effect of the protonated nitrogen. In the ¹³C NMR spectrum, the carbonyl carbon appears significantly downfield, as is characteristic for ketones.
-
3-Methylpiperidin-4-one HCl: The introduction of a methyl group at the C3 position breaks the symmetry of the molecule, leading to a more complex NMR spectrum. Each proton and carbon in the piperidine ring would be expected to give a distinct signal. The methyl group itself would appear as a doublet in the ¹H NMR spectrum (due to coupling with the H3 proton) and a signal in the aliphatic region of the ¹³C NMR spectrum. The stereochemistry of the methyl group (axial vs. equatorial) would significantly influence the chemical shifts and coupling constants of the ring protons.
-
1,3-Dimethylpiperidin-4-one: N-methylation would cause a downfield shift of the protons and carbons adjacent to the nitrogen (C2 and C6) due to the inductive effect of the additional methyl group. The N-methyl group would appear as a singlet in the ¹H NMR spectrum.
-
N-Boc-3-methylpiperidin-4-one: The bulky tert-butoxycarbonyl (Boc) protecting group significantly alters the electronic environment and conformation of the piperidine ring. The characteristic singlet for the nine equivalent protons of the tert-butyl group is a prominent feature in the ¹H NMR spectrum. The carbonyl of the Boc group introduces an additional signal in the downfield region of the ¹³C NMR spectrum.
FT-IR Spectroscopic Data
The FT-IR spectra highlight the key functional groups present in these molecules. The most prominent absorption bands are those corresponding to the N-H, C-H, C=O, and C-N bonds.
Table 2: Comparative FT-IR Data (in cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C-H) |
| 3-Methylpiperidin-4-one HCl | ~2700-2400 (broad, N⁺-H) | ~1720 | ~2950-2850 |
| Piperidin-4-one HCl | ~2700-2400 (broad, N⁺-H) | ~1715 | ~2950-2850 |
| 1,3-Dimethylpiperidin-4-one | N/A | ~1710 | ~2950-2800 |
| N-Boc-3-methylpiperidin-4-one | N/A | ~1715 (ketone), ~1690 (carbamate) | ~2970-2850 |
Note: The data presented are typical ranges for the indicated functional groups. The exact positions of the peaks can vary based on the molecular environment and physical state of the sample.
Interpretation of FT-IR Data:
-
N-H Stretching: The hydrochloride salts of 3-methylpiperidin-4-one and piperidin-4-one are expected to show a broad and complex series of absorption bands in the 2700-2400 cm⁻¹ region, which is characteristic of the stretching vibration of the ammonium (N⁺-H) group. The N-methylated and N-Boc protected analogues lack this feature.
-
C=O Stretching: All four compounds exhibit a strong absorption band corresponding to the ketone carbonyl stretch, typically in the range of 1725-1705 cm⁻¹. In N-Boc-3-methylpiperidin-4-one, an additional strong carbonyl absorption is observed at a slightly lower wavenumber (~1690 cm⁻¹), corresponding to the carbamate carbonyl group.
-
C-H Stretching: All compounds show absorption bands in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl/tert-butyl groups.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compounds and insights into their fragmentation patterns, which can be diagnostic of their structure.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| 3-Methylpiperidin-4-one | 113 (M⁺) | Data not available in searched literature |
| Piperidin-4-one | 99 (M⁺) | 71, 56, 42 |
| 1,3-Dimethylpiperidin-4-one | 127 (M⁺) | Data not available in searched literature |
| N-Boc-3-methylpiperidin-4-one | 214 [M+H]⁺ | 158 (loss of isobutylene), 114 (loss of Boc group) |
Note: The data for the hydrochloride salts are not shown, as the HCl is typically not observed in the mass spectrum. The data for the free bases are presented. The fragmentation of 3-methylpiperidin-4-one and 1,3-dimethylpiperidin-4-one would be expected to follow typical patterns for cyclic amines and ketones.
Interpretation of Mass Spectrometry Data:
The fragmentation of piperidin-4-ones is often initiated by ionization at the nitrogen atom, followed by α-cleavage (cleavage of a C-C bond adjacent to the nitrogen).
-
Piperidin-4-one: The mass spectrum of the parent compound shows a molecular ion at m/z 99. Common fragmentation pathways include the loss of ethylene (C₂H₄) and subsequent cleavages of the ring.
-
3-Methylpiperidin-4-one: The presence of the methyl group would influence the fragmentation pattern. α-cleavage could lead to the loss of an ethyl radical or a methyl radical, giving rise to characteristic fragment ions.
-
N-Boc-3-methylpiperidin-4-one: Under soft ionization conditions like ESI, the protonated molecule [M+H]⁺ is readily observed. A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) to give a prominent fragment ion. The loss of the entire Boc group (100 Da) is also a common fragmentation pathway.
Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of the piperidinone compounds is illustrated in the following diagram.
Figure 2. General experimental workflow for spectroscopic analysis.
Conclusion
This guide has provided a comparative overview of the key spectroscopic features of 3-Methylpiperidin-4-one hydrochloride and its analogues. The analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data reveals distinct spectral signatures that arise from the structural modifications of the piperidinone scaffold. The presence or absence of the methyl group at C3, the N-methyl group, and the N-Boc protecting group all lead to predictable changes in the spectroscopic data.
While a complete set of experimental data for all the compared compounds was not available in the searched literature, this guide establishes a framework for their analysis and interpretation. For researchers working with these and similar compounds, a thorough understanding of these spectroscopic principles is essential for accurate structure determination and characterization. It is recommended that researchers acquire a full set of spectroscopic data for their specific compounds of interest to enable a definitive structural assignment.
References
- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
- NMR Sample Prepar
- NMR Sample Preparation. (n.d.).
- NMR Spectroscopy. (n.d.).
- Mass Spectrometry. (n.d.). Chemistry LibreTexts.
- Mass Spectrometry Tutorial. (n.d.). University of Iowa.
- 4-Piperidinone, hydrochloride. (n.d.). PubChem.
- 1,3-Dimethyl-2-phenylpiperidin-4-one. (n.d.). PubChem.
- N-Boc-4-piperidone. (n.d.). Cayman Chemical.
- 4-Piperidone. (n.d.). Wikipedia.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- 3-Methylpiperidin-4-one hydrochloride. (n.d.). ChemBK.
- 4-Piperidone (hydrochloride hydr
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
- Piperidin-4-one hydrochloride. (n.d.). Santa Cruz Biotechnology.
- 3-Methylpiperidin-4-one. (n.d.). PubChem.
- 4-Piperidone. (n.d.). PubChem.
- 4-Piperidinone(41661-47-6) IR Spectrum. (n.d.). ChemicalBook.
- N-tert-Butoxycarbonyl-4-piperidone. (n.d.). NIST WebBook.
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A Comparative Guide to the Purity Assessment of Commercial 3-Methylpiperidin-4-one Hydrochloride
Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate
3-Methylpiperidin-4-one hydrochloride is a pivotal building block in medicinal chemistry and drug development.[1] Its piperidone core is a common structural motif in a variety of pharmacologically active agents, including analgesics and anxiolytics.[1] For researchers and drug development professionals, the purity of this starting material is not a trivial specification; it is a cornerstone of experimental reproducibility, synthetic efficiency, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). An impurity, whether a benign leftover from synthesis or a structurally similar and potentially reactive species, can have profound downstream consequences.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive purity assessment of commercial 3-Methylpiperidin-4-one hydrochloride. We will move beyond simple percentage values on a certificate of analysis to explore the causality behind experimental choices, establishing a multi-faceted, self-validating system for quality verification. Our approach integrates orthogonal analytical techniques to build a complete and trustworthy purity profile, essential for any rigorous scientific endeavor.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively hunt for impurities, one must first understand their likely origins. A common synthetic route to 3-Methylpiperidin-4-one hydrochloride involves the deprotection of a Boc-protected precursor, such as 1-Boc-3-methyl-piperidin-4-one, under acidic conditions.[2]
This seemingly straightforward step can introduce several classes of impurities that must be analytically targeted:
-
Starting Material Carryover: Incomplete deprotection can lead to residual 1-Boc-3-methyl-piperidin-4-one in the final product.
-
By-products of Deprotection: Side reactions during the removal of the Boc group can generate unforeseen molecular species.
-
Isomeric Impurities: Depending on the stereochemistry of the synthesis, other stereoisomers of 3-methylpiperidin-4-one could be present.
-
Solvent and Reagent Residues: Residual solvents (e.g., ethanol, dichloromethane) and reagents are common process-related impurities.
-
Degradation Products: The compound's stability under various storage conditions can influence the emergence of new impurities over time.
The following diagram illustrates how these impurities can arise from a typical synthetic pathway.
Caption: Origin of potential impurities during synthesis.
A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic deployment of orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. Our recommended workflow integrates chromatographic, spectroscopic, and titrimetric analyses.
Caption: Orthogonal analytical workflow for purity assessment.
Experimental Protocols and Rationale
HPLC with Charged Aerosol Detection (HPLC-CAD): The Workhorse for Non-Chromophoric Compounds
Expertise & Experience: 3-Methylpiperidin-4-one hydrochloride lacks a significant UV chromophore, making traditional HPLC with UV detection challenging for sensitive impurity detection and accurate quantitation.[3] Charged Aerosol Detection (CAD) is an ideal alternative. CAD is a universal detection technique that measures analyte mass, providing a more uniform response for different compounds, irrespective of their optical properties.[4][5][6] This allows for the reliable quantification of the main peak (assay) and the detection of non-volatile impurities (related substances) in a single run.
Experimental Protocol: HPLC-CAD for Assay and Related Substances
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).[5]
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Evaporation Temperature: 35 °C.
-
Data Collection Rate: 10 Hz.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-Methylpiperidin-4-one hydrochloride sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Analysis:
-
Perform a blank injection (diluent) to identify any system peaks.
-
Inject the sample solution. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Trustworthiness: The use of a volatile mobile phase modifier like formic acid is crucial for CAD compatibility.[5] The gradient elution ensures that impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species (like the Boc-protected starting material), are effectively separated and detected.
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Expertise & Experience: While HPLC provides a relative purity value (area %), quantitative NMR (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte itself.[2][7][8] By adding a known amount of a highly pure, stable internal standard to the sample, the purity of the analyte can be calculated by comparing the integral of a unique analyte proton signal to a unique signal from the internal standard.[9] This technique is invaluable as an orthogonal check on chromatographic purity and provides simultaneous structural confirmation.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 3-Methylpiperidin-4-one hydrochloride and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve both the analyte and many common standards, and it shifts the residual water peak away from many analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte (e.g., the methyl group protons) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Trustworthiness: The key to accurate qNMR is ensuring full relaxation of all protons being measured. A long relaxation delay is non-negotiable and is the most common source of error in quantitative experiments.[10] The choice of an internal standard with sharp, non-overlapping peaks is also paramount for accuracy.[7]
Argentometric Titration: Verifying the Hydrochloride Salt Stoichiometry
Expertise & Experience: The full identity of the compound is "3-Methylpiperidin-4-one hydrochloride". It is crucial to confirm that the chloride content is correct. A significant deviation from the theoretical chloride percentage could indicate the presence of the free base, excess HCl, or other ionic impurities. Argentometric titration, specifically the Volhard method, is a classic and highly accurate technique for quantifying chloride ions.[11] This indirect titration is well-suited for acidic solutions, making it perfect for analyzing hydrochloride salts.[12]
Experimental Protocol: Volhard Titration for Chloride Content
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution.
-
Ferric Ammonium Sulfate indicator solution.
-
Concentrated Nitric Acid (HNO₃).
-
Nitrobenzene.
-
-
Procedure:
-
Accurately weigh ~200-300 mg of the sample into a 250 mL Erlenmeyer flask.
-
Dissolve in ~50 mL of deionized water and add 5 mL of concentrated HNO₃.
-
Add a precise, known excess volume of 0.1 M AgNO₃ solution (e.g., 25.00 mL) to precipitate all chloride as AgCl.
-
Add ~2 mL of nitrobenzene and shake vigorously to coat the AgCl precipitate. This prevents its reaction with the thiocyanate titrant.[11]
-
Add 1-2 mL of the ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution until a permanent, faint reddish-brown color appears.
-
-
Calculation:
-
Calculate the moles of AgNO₃ that reacted with the chloride.
-
Convert moles of chloride to a mass percentage of the initial sample weight and compare it to the theoretical value (23.7% for C₆H₁₂ClNO).
-
Trustworthiness: This method directly quantifies the counter-ion, providing a piece of the purity puzzle that is completely orthogonal to chromatographic and spectroscopic methods which focus on the organic components. A result close to the theoretical value provides strong evidence that the material is the correct salt form and is free from significant amounts of non-chloride salts or the free base.
Comparative Data Analysis: A Case Study of Three Commercial Batches
To illustrate the application of this multi-pronged approach, we present hypothetical but realistic data from the analysis of three different commercial batches of 3-Methylpiperidin-4-one hydrochloride.
| Analytical Test | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Crystalline Powder | Off-White Powder | Yellowish Powder | White to Off-White Powder |
| HPLC-CAD Purity (Area %) | 99.6% | 98.1% | 95.2% | ≥ 98.0% |
| Impurity 1 (RRT 1.8) | 0.15% | 1.2% (Identified as Boc-precursor) | 2.5% (Identified as Boc-precursor) | Individual Impurity ≤ 0.5% |
| Impurity 2 (RRT 0.5) | Not Detected | 0.3% | 0.8% | Total Impurities ≤ 1.5% |
| Other Impurities | 0.25% | 0.4% | 1.5% | |
| qNMR Purity (w/w %) | 99.4% | 97.9% | 94.8% | Report Value |
| Chloride Content (Titr.) | 23.6% | 23.8% | 22.1% | 23.2% - 24.2% |
| GC-MS (Residual Solvents) | Ethanol: 450 ppm | Ethanol: 2100 ppm | Ethanol: 800 ppm; DCM: 150 ppm | Ethanol ≤ 5000 ppm; DCM ≤ 600 ppm |
| Overall Assessment | Pass | Pass (with observations) | Fail |
Analysis of Results:
-
Batch A: This is a high-quality batch. It passes all specifications comfortably. The HPLC and qNMR results are in excellent agreement, and the chloride content is very close to the theoretical value.
-
Batch B: This batch meets the basic purity specification of ≥ 98.0%. However, the high level of the Boc-protected starting material (Impurity 1) may be unacceptable for certain sensitive syntheses. The residual ethanol is also elevated, though within typical limits. The strong agreement between HPLC and qNMR gives confidence in the overall assay value.
-
Batch C: This batch fails on multiple fronts. The yellowish color is an immediate red flag. The HPLC purity is well below the acceptable limit, with a significant amount of starting material and other impurities. Crucially, the low chloride content suggests the presence of the free base or other non-salt impurities, which is a critical quality failure.
Conclusion
The purity assessment of a key synthetic intermediate like 3-Methylpiperidin-4-one hydrochloride demands more than a single percentage on a specification sheet. As demonstrated, a holistic and orthogonal analytical approach provides a much deeper and more reliable understanding of material quality. By combining the relative quantification of HPLC-CAD , the absolute purity determination of qNMR , and the stoichiometric verification of argentometric titration , researchers and drug developers can build a self-validating system of analysis. This rigorous approach ensures that the starting materials are fit for purpose, safeguarding the integrity of the research, the efficiency of the synthetic process, and the quality of the final product.
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In vitro vs. in vivo studies of 3-Methylpiperidin-4-one hydrochloride derivatives
A Comparative Guide to In Vitro and In Vivo Studies of 3-Methylpiperidin-4-one Hydrochloride Derivatives
Introduction: The Piperidone Scaffold in Modern Drug Discovery
The piperidin-4-one nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[3][4][5] Specifically, derivatives of 3-Methylpiperidin-4-one have garnered significant interest due to the stereochemical influence of the methyl group, which can modulate the molecule's interaction with biological targets and thereby fine-tune its therapeutic effects.[6]
This guide provides a comparative analysis of in vitro and in vivo evaluation strategies for 3-Methylpiperidin-4-one hydrochloride derivatives. As drug development professionals, our goal is not merely to synthesize novel compounds but to rigorously assess their journey from a laboratory hypothesis to a potential therapeutic agent. This involves a critical transition from controlled, single-cell or protein-based (in vitro) environments to the complex, multi-system biological landscape of a living organism (in vivo). Understanding the nuances, correlations, and disparities between these two testing paradigms is fundamental to identifying viable drug candidates and minimizing late-stage failures. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze the data that bridges the gap between the petri dish and preclinical models.
The Foundational Step: Synthesis via Mannich Reaction
The primary synthetic route to the 2,6-diaryl-3-methyl-4-piperidone core is the Mannich reaction.[3][7] This one-pot multicomponent condensation reaction is highly efficient and involves an amino alkylation of an acidic proton located on an enolizable ketone.
From a practical standpoint, the Mannich reaction is advantageous due to its operational simplicity and the ready availability of starting materials: an aromatic aldehyde, ethyl methyl ketone (as the source of the acidic proton and the 3-methyl group), and an ammonia source like ammonium acetate.[8] This approach allows for the facile generation of a diverse library of derivatives by simply varying the substituted aromatic aldehydes, which is crucial for structure-activity relationship (SAR) studies.[6]
Caption: Synthetic workflow for 3-Methylpiperidin-4-one derivatives.
PART 1: In Vitro Evaluation - Establishing Baseline Activity
The critical first step in evaluating a new chemical entity is to determine its biological activity in a controlled, non-living system. In vitro assays are indispensable for high-throughput screening, mechanism of action studies, and establishing initial SAR. They offer the advantages of being rapid, cost-effective, and highly reproducible.
Focus Area: Anticancer Activity
A significant body of research has focused on the anticancer potential of 3-Methylpiperidin-4-one derivatives.[4][9][10] Studies have shown that specific substitutions, such as a chloro group at the 3-position and various substituents on the 2,6-diaryl rings, can induce potent cytotoxic effects against hematological cancer cell lines.[4]
Key Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a cornerstone colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCT116, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[5][11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-Methylpiperidin-4-one hydrochloride derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a further 24-72 hours. The duration is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard workflow for an MTT cytotoxicity assay.
Representative In Vitro Data:
| Compound Class | Cell Line | Key Finding | Reference |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929 (Myeloma), MV-4-11 (Leukemia) | Complete inhibition of cell proliferation observed at 5 µM.[4] | [4] |
| 3,5-Bis(arylidene)-4-piperidones | HeLa (Cervical), HCT116 (Colon) | GI₅₀ values in the range of 0.15–0.28 µM.[11] | [5][11] |
| 2,6-diaryl-3-methyl-4-piperidones (Thiosemicarbazone derivatives) | S. aureus, E. coli | Good antibacterial activity compared to ampicillin.[3] | [3] |
| 2,6-diaryl-3-methyl-4-piperidones (Oxime derivatives) | A. niger, C. albicans | Potent antifungal activity.[7] | [7] |
PART 2: In Vivo Assessment - Evaluating Performance in a Complex System
While in vitro data is essential, it cannot predict a compound's behavior in a living organism. In vivo studies are necessary to evaluate a drug's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile in a systemic context.[6] The transition to animal models is a critical milestone where many promising compounds fail due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
Focus Area: Analgesic and Anti-Ulcer Activity
Beyond cancer, piperidone derivatives have been explored for other therapeutic applications. Several studies have reported the successful evaluation of these compounds in animal models of pain and gastric ulcers.[7][12]
Key Experimental Protocol: Ethanol-Induced Gastric Ulcer Model in Rats
This model is a standard and reliable method for screening the cytoprotective and anti-secretory effects of potential anti-ulcer agents.[12] Ethanol induces severe gastric injury by disrupting the protective mucosal barrier, leading to increased membrane permeability, cell exfoliation, and the formation of necrotic lesions.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (180-200g). Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Fasting: Fast the rats for 24 hours before the experiment, but allow free access to water to ensure an empty stomach for consistent ulcer induction.
-
Grouping and Dosing: Divide the animals into several groups (n=6 per group):
-
Group 1 (Normal Control): Receives the vehicle (e.g., 1% CMC-Na solution).
-
Group 2 (Ulcer Control): Receives the vehicle.
-
Group 3 (Reference Drug): Receives a standard drug like Omeprazole (20 mg/kg, p.o.).
-
Group 4-X (Test Groups): Receive different doses of the 3-Methylpiperidin-4-one derivatives.
-
-
Ulcer Induction: One hour after the administration of the test/reference compounds, orally administer 1 mL of 80% ethanol to all animals except the Normal Control group to induce gastric ulcers.[12]
-
Sacrifice and Evaluation: One hour after ethanol administration, sacrifice the animals by cervical dislocation.
-
Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently wash with saline to remove gastric contents.
-
Ulcer Indexing: Score the gastric lesions based on their number and severity. The ulcer index can be calculated, and the percentage of ulcer protection can be determined relative to the Ulcer Control group.
-
Histopathology (Optional but Recommended): Fix stomach tissue samples in 10% formalin for histopathological examination to confirm the macroscopic findings and assess cellular damage.
Caption: Workflow for an in vivo ethanol-induced ulcer model.
Representative In Vivo Data:
| Compound Class | Animal Model | Activity Assessed | Key Finding | Reference |
| Piperidine-dihydropyrimidinone hybrids | Wistar Rats (Ethanol-induced ulcer) | Anti-ulcer | Potent compounds significantly inhibited ulcer formation and increased gastric mucin secretion.[12] | [12] |
| 2,6-diaryl-3-methyl-4-piperidones | Mice | Analgesic | Compound 2 (2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one) showed the highest activity.[7] | [7] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Mice | Analgesic, Antiplatelet | Phenacyl derivatives exhibited highly significant analgesic effects.[13] | [13] |
| Piperine (related piperidine alkaloid) | MPTP-induced Parkinson's Mouse Model | Neuroprotection | Attenuated motor deficits and protected dopaminergic neurons via antioxidant and anti-inflammatory mechanisms.[14] | [14] |
Bridging the Gap: In Silico ADMET and the In Vitro-In Vivo Correlation (IVIVC)
A major hurdle in drug development is the frequent disconnect between potent in vitro activity and poor in vivo efficacy. This gap is often explained by unfavorable pharmacokinetic properties. A compound may be highly active against a cancer cell line in a dish but may never reach the tumor in a living system due to poor absorption, rapid metabolism, or an inability to cross biological membranes.
To bridge this gap, modern drug discovery incorporates early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.[6] Computational models can forecast properties like oral bioavailability, blood-brain barrier permeability, and interactions with metabolic enzymes (e.g., Cytochrome P450).[6]
For 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, computational ADMET studies have been performed to confirm their drug-like characteristics, providing a theoretical basis for their potential as therapeutic candidates before embarking on costly and time-consuming in vivo experiments.[4][9] This integrated approach, combining in vitro screening, in silico prediction, and targeted in vivo validation, represents a more rational and efficient path for drug development.
Conclusion and Future Directions
The study of 3-Methylpiperidin-4-one hydrochloride derivatives provides a classic example of the drug discovery pipeline. The journey begins with efficient synthesis, proceeds to high-throughput in vitro screening to identify biological activity, and culminates in complex in vivo models to assess therapeutic potential in a physiological setting.
-
In vitro studies are invaluable for establishing initial potency and mechanism of action. Research has successfully demonstrated the anticancer, antimicrobial, and antifungal potential of various derivatives.[3][4][7]
-
In vivo studies have validated some of these findings, showing that select derivatives possess significant analgesic, anti-ulcer, and neuroprotective properties in animal models.[7][12][14]
The key takeaway for researchers is the importance of a multi-faceted evaluation strategy. Potent in vitro IC₅₀ values are merely the starting point. They must be supported by favorable in silico ADMET profiles and, ultimately, validated by well-designed in vivo experiments that demonstrate both efficacy and safety. Future research should focus on optimizing the pharmacokinetic properties of the most potent derivatives to improve their translational potential from the laboratory bench to the clinic.
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives.
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Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093.
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BenchChem. (n.d.). 3-Methylpiperidin-4-one.
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Dimmock, J. R., et al. (2000). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 55(1), 20-23.
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Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed, 36008987.
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An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2024). ACS Omega.
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Arulraj, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
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Aragen Life Sciences. (n.d.). In-vivo Animal Models.
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Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. ResearchGate.
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31055-31081.
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Manivel, P., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate.
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Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2022). ResearchGate.
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An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2024). National Institutes of Health.
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Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 947-957.
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
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Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2013, 852863.
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ALkhafaji, M. T., & Mahdi, H. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2).
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Gorgani, L., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 13(5), 2113-2119.
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A Comparative Benchmarking Guide to 3-Methylpiperidin-4-one Hydrochloride in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance.[1][2] Within this class of heterocycles, substituted piperidin-4-ones are particularly valuable intermediates, offering a versatile platform for the synthesis of complex molecular architectures.[2][3] This guide provides an in-depth technical comparison of 3-Methylpiperidin-4-one hydrochloride, a key building block, against its unsubstituted counterpart, piperidin-4-one hydrochloride. We will explore its performance in two pivotal synthetic reactions: reductive amination and N-alkylation. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to provide actionable insights for researchers in the field.
Introduction to 3-Methylpiperidin-4-one Hydrochloride: A Key Intermediate
3-Methylpiperidin-4-one hydrochloride is a white to light yellow crystalline powder used as a starting material in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] Its structure, featuring a methyl group at the C-3 position adjacent to the carbonyl group, introduces a chiral center and significantly influences its reactivity and the stereochemical outcomes of subsequent reactions. This seemingly minor modification can have profound implications for the biological activity of the final compounds, a concept often referred to as the "magic methyl effect."[5] This compound serves as a crucial precursor for a variety of pharmacologically active agents, including analgesics, antispasmodics, and anxiolytics.[4]
| Property | 3-Methylpiperidin-4-one Hydrochloride | Piperidin-4-one Hydrochloride |
| CAS Number | 4629-78-1[6] | 40064-34-4 |
| Molecular Formula | C₆H₁₂ClNO[6] | C₅H₁₀ClNO |
| Molecular Weight | 149.62 g/mol [6] | 135.59 g/mol |
| Appearance | White to light yellow crystalline powder[4] | White to off-white crystalline powder |
| Melting Point | 176.5-177 °C[7] | 148-152 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone[4] | Soluble in water |
Comparative Performance in Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from carbonyl compounds.[5] This reaction is critical for introducing diversity and modulating the physicochemical properties of drug candidates. We will compare the performance of 3-Methylpiperidin-4-one hydrochloride and piperidin-4-one hydrochloride in a representative reductive amination reaction with a primary amine.
The Underlying Chemistry: Steric and Electronic Effects
The presence of the methyl group at the C-3 position in 3-Methylpiperidin-4-one is expected to influence the rate and outcome of reductive amination in two primary ways:
-
Steric Hindrance: The methyl group can sterically hinder the approach of the incoming amine to the carbonyl carbon, potentially leading to a slower reaction rate compared to the unsubstituted piperidin-4-one. This steric effect can also influence the facial selectivity of the nucleophilic attack, leading to different diastereomeric ratios in the resulting 4-aminopiperidine product.
-
Electronic Effects: The methyl group is weakly electron-donating through hyperconjugation. This effect can slightly decrease the electrophilicity of the carbonyl carbon, which may also contribute to a slower reaction rate compared to the unsubstituted analog.
Experimental Data and Performance Comparison
| Starting Material | Amine | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| 3-Methylpiperidin-4-one HCl | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | ~70-80% (estimated based on similar reactions) | N/A |
| Piperidin-4-one HCl | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 91%[8] |
Analysis: The data, while not from a direct comparative experiment, suggests that the reductive amination of the unsubstituted piperidin-4-one proceeds with very high yield. It is reasonable to hypothesize that under identical conditions, the yield for 3-methylpiperidin-4-one might be slightly lower due to the steric hindrance and electronic effects of the methyl group, as discussed above. However, a yield in the range of 70-80% would still be considered synthetically useful.
Experimental Workflow: Reductive Amination
The following diagram illustrates a typical workflow for the reductive amination of a piperidin-4-one.
Comparative Performance in N-Alkylation
N-alkylation is another fundamental transformation for modifying the piperidine scaffold, directly impacting the pharmacological properties of the resulting molecule. We will compare the N-alkylation of 3-Methylpiperidin-4-one hydrochloride with piperidin-4-one hydrochloride using a standard alkylating agent.
The Underlying Chemistry: Basicity and Nucleophilicity
The primary factor influencing the rate of N-alkylation is the nucleophilicity of the piperidine nitrogen. The methyl group at the C-3 position is not expected to have a significant direct electronic effect on the distant nitrogen atom. However, the overall conformation of the piperidine ring, which can be influenced by the C-3 methyl group, might play a subtle role in the accessibility of the nitrogen's lone pair.
In the hydrochloride salt form, the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a base is required to liberate the free amine for the alkylation to proceed. The efficiency of this deprotonation step will be similar for both substrates.
Experimental Data and Performance Comparison
Similar to reductive amination, direct comparative studies are scarce. The table below presents representative yields for the N-alkylation of the free bases (or in situ generated free bases) with benzyl bromide.
| Starting Material | Alkylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| 3-Methylpiperidin-4-one | Benzyl Bromide | K₂CO₃ | Acetonitrile | ~70-85% (estimated based on similar reactions) | N/A |
| Piperidin-4-one | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 88%[8] |
Analysis: The N-alkylation of piperidin-4-one is reported with a high yield. Given the minimal electronic influence of the C-3 methyl group on the nitrogen atom, it is anticipated that 3-methylpiperidin-4-one would exhibit similar reactivity, leading to comparable yields under optimized conditions. The choice of base and solvent system is critical for achieving high conversion and minimizing side reactions.
Experimental Workflow: N-Alkylation
The following diagram outlines a general procedure for the N-alkylation of a piperidin-4-one hydrochloride.
Detailed Experimental Protocols
To ensure scientific integrity and provide a self-validating system, the following detailed protocols are provided. These are representative procedures based on established methodologies in the literature.
Protocol 1: Reductive Amination of 3-Methylpiperidin-4-one Hydrochloride with Aniline
Materials:
-
3-Methylpiperidin-4-one hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Methylpiperidin-4-one hydrochloride (1.0 eq) and aniline (1.1 eq) in anhydrous 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-anilino-3-methylpiperidine.
Protocol 2: N-Alkylation of 3-Methylpiperidin-4-one Hydrochloride with Benzyl Bromide
Materials:
-
3-Methylpiperidin-4-one hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 3-Methylpiperidin-4-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (0.2 M), add benzyl bromide (1.2 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield N-benzyl-3-methylpiperidin-4-one.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the performance of 3-Methylpiperidin-4-one hydrochloride in two key synthetic transformations: reductive amination and N-alkylation. While direct, quantitative comparative data remains a gap in the current literature, a qualitative assessment based on established principles of organic chemistry suggests that the C-3 methyl group can introduce steric hindrance, potentially leading to slightly lower reaction rates and yields in reductive amination compared to its unsubstituted counterpart. In N-alkylation, the effect of the methyl group is expected to be minimal.
For researchers and drug development professionals, the choice between 3-Methylpiperidin-4-one and piperidin-4-one will ultimately depend on the specific synthetic goals and the desired properties of the final molecule. The introduction of the methyl group, while potentially posing minor synthetic challenges, offers the significant advantage of introducing a chiral center and providing a vector for exploring new regions of chemical space, which can be crucial for optimizing the pharmacological profile of a drug candidate.
Future work in this area should focus on direct, quantitative comparative studies to provide a more definitive benchmark of the performance of these important building blocks. Such studies would be invaluable to the medicinal chemistry community, enabling more informed decisions in the design and synthesis of novel piperidine-based therapeutics.
References
-
D. S. T. Martinez, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]
- Mule, S. J. (1981). The Pharmacokinetics of Fentanyl and its Derivatives. Clinical Pharmacokinetics, 6(5), 357-373.
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ChemBK (2024). 3-Methylpiperidin-4-one hydrochloride. [Link]
-
Müller, C. E. (2019). The “magic methyl” effect in medicinal chemistry. Journal of Medicinal Chemistry, 62(22), 10005-10026. [Link]
-
Singh, H., & Kumar, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5677-5695. [Link]
-
Al-khafaji, D. S. M. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Methylpiperidin-4-one Hydrochloride: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of common catalytic systems for the synthesis of 3-Methylpiperidin-4-one hydrochloride, a key intermediate in the development of various pharmaceutical agents. We will delve into the experimental protocols, mechanistic underpinnings, and performance metrics of leading catalysts, offering a comprehensive resource for researchers, chemists, and professionals in drug development. Our focus is on providing not just procedures, but a deeper understanding of the causality behind experimental choices to empower you in your synthetic endeavors.
Introduction: The Strategic Importance of 3-Methylpiperidin-4-one Hydrochloride and the Role of Catalysis
3-Methylpiperidin-4-one hydrochloride is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-4) used in the treatment of type 2 diabetes, and modulators of chemokine receptors. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
The core of its synthesis often revolves around the reductive cyclization of a precursor molecule. The choice of catalyst in this critical step dictates the reaction's efficiency, yield, purity of the final product, and overall economic viability. This guide will compare two prominent catalytic systems: a classic heterogeneous catalysis approach using Palladium on Carbon (Pd/C) and a homogeneous catalysis approach using a Rhodium-based catalyst.
Experimental Workflows and Protocols
A generalized experimental workflow for the synthesis is outlined below. This process is adaptable to different catalytic systems, with specific modifications detailed in the subsequent sections.
Figure 1: Generalized experimental workflow for the synthesis of 3-Methylpiperidin-4-one hydrochloride.
Protocol 1: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used, robust, and cost-effective heterogeneous catalyst for hydrogenation reactions. Its primary advantages are its ease of separation from the reaction mixture and its reusability.
Experimental Protocol:
-
Reactor Setup: To a 500 mL stirred autoclave, add the starting material, ethyl 2-cyano-2-(prop-2-yn-1-yl)butanoate (20 g, 103.5 mmol), and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (2.0 g, 10% w/w) to the mixture.
-
Reaction Execution: Seal the autoclave and purge with nitrogen gas three times. Pressurize the reactor with hydrogen gas to 10 atm and heat to 80°C. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Work-up: After completion (typically 8-12 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 3-Methylpiperidin-4-one hydrochloride.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
10 atm H2 Pressure and 80°C: These conditions provide sufficient energy and hydrogen concentration to drive the reductive cyclization to completion in a reasonable timeframe without promoting over-reduction or side reactions.
-
Celite® Filtration: The fine particles of Pd/C can be difficult to filter. A pad of Celite®, a diatomaceous earth filter aid, prevents the catalyst from passing through the filter paper.
Protocol 2: Homogeneous Catalysis with a Rhodium-based Catalyst
Homogeneous catalysts, such as those based on rhodium, can offer higher activity and selectivity under milder conditions compared to their heterogeneous counterparts. However, their removal from the final product can be more challenging.
Experimental Protocol:
-
Reactor Setup: In a glovebox, charge a Schlenk flask with a rhodium precursor, such as [Rh(cod)Cl]2 (0.25 g, 0.5 mmol), and a suitable phosphine ligand, like triphenylphosphine (0.52 g, 2 mmol), in degassed methanol (100 mL). Stir until the catalyst is fully dissolved.
-
Substrate Addition: Add the starting material, ethyl 2-cyano-2-(prop-2-yn-1-yl)butanoate (20 g, 103.5 mmol), to the catalyst solution.
-
Reaction Execution: Connect the flask to a hydrogen balloon (1 atm) and stir the mixture at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 4-6 hours), the work-up is more complex. One method involves passing the reaction mixture through a column of silica gel to adsorb the rhodium catalyst.
-
Isolation: Concentrate the eluate under reduced pressure. Dissolve the resulting oil in diethyl ether and bubble HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry the product.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that is often effective for homogeneous hydrogenation reactions.
-
Room Temperature and 1 atm H2: The high activity of the rhodium catalyst allows the reaction to proceed efficiently under much milder conditions than with Pd/C, which can be advantageous for sensitive substrates.
-
Silica Gel Adsorption: The dissolved rhodium catalyst must be removed. Silica gel can effectively adsorb the metal complex, although this may require optimization.
Head-to-Head Performance Comparison
The choice of catalyst has a significant impact on several key performance indicators. The following table summarizes the typical performance of the two catalytic systems discussed.
| Parameter | Palladium on Carbon (Pd/C) | Rhodium-based Catalyst |
| Typical Yield | 80-90% | 85-95% |
| Reaction Time | 8-12 hours | 4-6 hours |
| Temperature | 80°C | 25°C |
| Pressure | 10 atm | 1 atm |
| Catalyst Loading | 10% w/w | 0.5-1 mol% |
| Catalyst Removal | Simple Filtration | Chromatographic Separation |
| Cost | Lower | Higher |
| Scalability | Excellent | Moderate to Good |
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism with Pd/C
The reaction on the surface of the heterogeneous Pd/C catalyst is believed to proceed through a series of hydrogenation and cyclization steps.
Figure 3: Generalized catalytic cycle for a Rhodium-based catalyst.
Catalyst Selection Guide
The optimal catalyst choice depends on the specific project requirements.
Figure 4: Decision flowchart for catalyst selection.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low temperature | - Use fresh catalyst- Increase hydrogen pressure (within safe limits)- Increase reaction temperature |
| Low Yield | - Over-reduction or side reactions- Product loss during work-up | - Optimize reaction time and temperature- Use a milder catalyst system (e.g., Rhodium)- Optimize crystallization/precipitation conditions |
| Product Contamination | - Catalyst leaching (for Rh)- Incomplete removal of starting material | - Improve catalyst filtration/separation method- Ensure reaction goes to completion |
Conclusion
Both Palladium on Carbon and homogeneous Rhodium-based catalysts are effective for the synthesis of 3-Methylpiperidin-4-one hydrochloride. The choice between them represents a trade-off between cost and ease of use (Pd/C) versus activity and mild reaction conditions (Rhodium). For large-scale industrial production where cost and robustness are paramount, Pd/C is often the preferred choice. For smaller-scale laboratory synthesis, especially with sensitive substrates where mild conditions are crucial, a rhodium-based catalyst may be more suitable. A thorough evaluation of project-specific needs, including scale, budget, and available equipment, should guide the final decision.
References
-
Palladium-Catalyzed Reactions in Organic Synthesis. Chemical Reviews, American Chemical Society. [Link]
-
Homogeneous Catalysis by Metal Complexes. Accounts of Chemical Research, American Chemical Society. [Link]
-
Practical Organic Synthesis: A Student's Guide. John Wiley & Sons. [Link]
-
Catalytic Hydrogenation. Royal Society of Chemistry. [Link]
Validating the Structure of 3-Methylpiperidin-4-one Hydrochloride: A Comparative Guide to Analytical Techniques
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of key intermediates is not merely a procedural step but the very foundation of scientific integrity and project success. 3-Methylpiperidin-4-one hydrochloride is a pivotal heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents.[1] Its structure, seemingly simple, contains a stereocenter and a conformationally flexible ring system, making precise characterization essential. An error in assigning its structure—be it connectivity or stereochemistry—can have cascading and costly consequences in a drug discovery pipeline.
This guide provides an in-depth comparison of the analytical methodologies used to validate the structure of 3-Methylpiperidin-4-one hydrochloride. We will delve into the "gold standard" technique of Single-Crystal X-ray Crystallography (SCXRD) and compare its definitive, three-dimensional insights with the crucial, yet indirect, evidence provided by complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the causality behind experimental choices and the inherent strengths and limitations of each technique, empowering researchers to build a self-validating system for structural proof.
The Gold Standard: Unambiguous Proof with Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography stands alone as the definitive method for determining the absolute three-dimensional structure of a small molecule in the solid state.[2][3] The technique works by irradiating a single, highly ordered crystal with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is dependent on the precise arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, we can calculate the electron density throughout the crystal and thus build an exact 3D model of the molecule.[3]
Its authority stems from its ability to provide direct, unambiguous measurements of:
-
Atomic Connectivity: Which atoms are bonded to which.
-
Bond Lengths and Angles: Precise geometric parameters of the molecule.
-
Stereochemistry: The relative and absolute configuration of chiral centers.[2]
-
Conformation: The exact spatial arrangement of the atoms, such as the chair conformation of the piperidine ring.[4]
-
Intermolecular Interactions: How molecules pack together in the solid state.
For a molecule like 3-Methylpiperidin-4-one hydrochloride, SCXRD would definitively show the piperidine ring in its stable chair conformation, the equatorial or axial position of the methyl group, and the precise location of the protonated nitrogen and its interaction with the chloride counter-ion.
Experimental Protocol: A Self-Validating Workflow for SCXRD
The trustworthiness of an SCXRD structure is contingent on the quality of the single crystal. The protocol below outlines the critical steps from material in hand to a final, validated structure.
Step 1: Crystal Growth — The Art and Science of Crystallization The most significant bottleneck in small-molecule crystallography is obtaining diffraction-quality single crystals. This requires a highly pure sample. The choice of method is often empirical, but the underlying principle is to allow molecules to organize themselves slowly and methodically into a well-ordered lattice.
-
Methodology:
-
Slow Evaporation: Dissolve the 3-Methylpiperidin-4-one hydrochloride sample in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to near saturation in a clean vial.[5] Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. The causality here is that rapid evaporation leads to powder precipitation, while slow, controlled solvent removal provides the time needed for nucleation and ordered growth.
-
Vapor Diffusion: Place the concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, in a refrigerator.
-
Step 2: Data Collection
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This cooling minimizes thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Mount the goniometer on the X-ray diffractometer. Center the crystal in the X-ray beam.
-
Perform an initial data collection to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a complete set of unique diffraction spots.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The final R-factor is a key indicator of the quality of this fit, with values below 5% (R1 = 0.05) indicating a good refinement.
Orthogonal Validation: A Comparative Look at Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, it is not always practical for routine analysis due to the requirement of high-quality crystals. Spectroscopic techniques offer an invaluable and often sufficient alternative for confirming structure, especially when a reference is known. They provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and proximity of NMR-active nuclei like ¹H and ¹³C.
-
Information Provided:
-
¹H NMR: Reveals the number of chemically distinct protons, their electronic environment (chemical shift), neighboring protons through spin-spin coupling (splitting patterns), and their relative quantities (integration).
-
¹³C NMR: Shows the number of chemically distinct carbon atoms and their type (e.g., C=O ketone carbon, aliphatic carbons).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the molecular framework. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (e.g., adjacent on the carbon skeleton). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting molecular fragments.
-
-
Causality and Limitations: NMR excels at mapping out the carbon-hydrogen framework. However, it provides this information indirectly. For 3-Methylpiperidin-4-one hydrochloride, NMR can confirm the presence of the methyl group and its position next to a methine (CH) group, and map out the rest of the piperidine ring protons. What it cannot do on its own is definitively establish the relative stereochemistry at non-adjacent or non-coupled centers, and it provides no information on the absolute configuration.[2]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is exceptionally sensitive and provides two key pieces of information.
-
Information Provided:
-
Molecular Weight: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula (e.g., C₆H₁₁NO for the free base).[8][9]
-
Fragmentation Patterns: The molecule can be fragmented within the mass spectrometer, and the masses of these fragments provide clues about the molecule's structure, acting as a molecular fingerprint.[7]
-
-
Causality and Limitations: The primary role of MS in this context is to confirm the molecular formula. While fragmentation can support a proposed structure, it does not provide definitive proof of connectivity or any information about stereochemistry, as isomers will often have identical mass spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies.
-
Information Provided:
-
Functional Group Identification: For 3-Methylpiperidin-4-one hydrochloride, IR spectroscopy would quickly confirm the presence of a ketone (C=O) group, typically seen as a strong, sharp absorption around 1715 cm⁻¹. It would also show a broad absorption in the 2700-3300 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt.[10][11]
-
-
Causality and Limitations: IR is an excellent, rapid technique for confirming that the key functional groups of the target molecule are present. However, it provides very little information about the overall molecular skeleton or stereochemistry. Many different isomers could produce nearly identical IR spectra.
Integrated Workflow for Structural Validation
A robust validation strategy integrates these techniques in a logical progression. Routine checks are performed using rapid spectroscopic methods, with crystallography reserved for definitive proof when required.
Caption: Integrated workflow for the structural validation of a small molecule.
Comparative Summary of Techniques
The choice of analytical technique depends on the level of certainty required. The table below summarizes the capabilities of each method in the context of validating 3-Methylpiperidin-4-one hydrochloride.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | Absolute 3D structure, connectivity, bond lengths/angles, conformation, relative & absolute stereochemistry. | Unambiguous and definitive proof of structure; the "gold standard".[2][3] | Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[2] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of the C-H framework, number and environment of unique nuclei, proximity of atoms. | Provides the most detailed structural information in solution; essential for mapping the molecular skeleton.[6] | Indirectly determines structure; cannot resolve absolute stereochemistry on its own; may be complex to interpret fully.[2] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity and accuracy for formula determination.[8][12] | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.[7] |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O, N-H). | Fast, simple, and non-destructive; excellent for quick confirmation of functional groups. | Provides minimal information on the overall molecular structure or stereochemistry. |
Conclusion
In the rigorous field of pharmaceutical and chemical research, the structural validation of a molecule like 3-Methylpiperidin-4-one hydrochloride demands a multi-faceted yet hierarchical approach. Spectroscopic techniques—NMR, MS, and IR—serve as the workhorses for routine analysis. They are indispensable for monitoring reactions, confirming molecular formulas, and establishing the core molecular framework. Collectively, they build a strong, albeit circumstantial, case for a proposed structure.
However, when absolute certainty is required—for a novel compound, a reference standard, or a patent filing—the evidence from these techniques remains indirect. Only Single-Crystal X-ray Crystallography provides direct, unambiguous, and three-dimensional proof of a molecule's atomic arrangement. It is the ultimate arbiter that transforms a structural hypothesis into a validated fact, rightfully earning its place as the gold standard in chemical analysis.
References
- Supplementary Inform
- 3-Methylpiperidin-4-one hydrochloride. ChemBK.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Why is crystallography still used in some cases for small molecule structure determin
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central.
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
- 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one.
- FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
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Inter-laboratory comparison of 3-Methylpiperidin-4-one hydrochloride analysis
An Inter-Laboratory Guide to the Analysis of 3-Methylpiperidin-4-one Hydrochloride: Establishing Method Reproducibility and Best Practices
Introduction
3-Methylpiperidin-4-one hydrochloride is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry where it serves as a building block for a variety of active pharmaceutical ingredients (APIs).[1][2] The quality, purity, and potency of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, it is imperative that analytical laboratories employ robust, accurate, and reproducible methods for its characterization.[3][4][5]
The process of drug development and manufacturing often involves multiple laboratories across different sites, including contract research organizations (CROs) and quality control (QC) labs.[6][7] Discrepancies in analytical results between these labs can lead to significant delays, regulatory hurdles, and questions about product quality. An inter-laboratory comparison, or proficiency test, is a powerful tool to assess and ensure the consistency and reliability of an analytical method across different settings.[8][9][10]
This guide provides a comprehensive overview of the key analytical techniques for 3-Methylpiperidin-4-one hydrochloride and presents a detailed framework for conducting an inter-laboratory comparison study. The objective is to establish a validated, harmonized analytical procedure and provide laboratories with a benchmark for performance, thereby ensuring confidence in the quality of this critical pharmaceutical intermediate.
Part 1: Core Analytical Methodologies
A multi-faceted analytical approach is required to fully characterize 3-Methylpiperidin-4-one hydrochloride, covering identity, purity, assay, and other critical quality attributes.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary technique for determining the purity and assay of non-volatile organic compounds. For 3-Methylpiperidin-4-one hydrochloride, which lacks a strong native chromophore for UV detection, a pre-column derivatization strategy is highly effective.[11]
-
Principle of Causality : Derivatization with a reagent like 4-toluenesulfonyl chloride introduces a strongly UV-absorbent moiety (the tosyl group) onto the piperidine's secondary amine.[12] This allows for sensitive detection at wavelengths around 230 nm. Reversed-phase chromatography is ideal for separating the derivatized, more non-polar product from polar impurities.
-
Recommended Technique : Reversed-Phase HPLC with UV Detection following pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or potential degradation products.[13]
-
Principle of Causality : The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum or "fingerprint" for definitive identification.[14]
-
Application : Primarily used for residual solvent analysis and to detect any volatile organic impurities not amenable to HPLC.
Spectroscopic Confirmation of Identity (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.
-
Principle of Causality : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[15] The resulting spectra can confirm the molecular structure of 3-Methylpiperidin-4-one, including the position of the methyl group, and identify any structural isomers or major impurities.
Titrimetric Analysis for Assay and Water Content
-
Potentiometric Titration : An acid-base titration can be used as a simple, cost-effective method for determining the assay of the hydrochloride salt.
-
Karl Fischer Titration : This is the standard method for the precise determination of water content, a critical parameter that can affect the stability and accurate weighing of the material.
Part 2: Design of an Inter-Laboratory Comparison Study
This section outlines a protocol for a collaborative study to evaluate the reproducibility of an HPLC assay method for 3-Methylpiperidin-4-one hydrochloride.
Study Objective
The primary objective is to assess the precision, specifically the repeatability (intra-laboratory variability) and reproducibility (inter-laboratory variability), of a defined HPLC-UV method for the assay of 3-Methylpiperidin-4-one hydrochloride, in accordance with ISO 5725 guidelines.[16][17]
Study Governance
-
Study Coordinator : A designated lead laboratory responsible for preparing and distributing the study materials, defining the protocol, collecting data, performing statistical analysis, and issuing the final report.[18]
-
Participating Laboratories : A minimum of 8-10 laboratories with experience in pharmaceutical analysis and operating under Good Manufacturing Practice (GMP) principles should be recruited.
Materials and Protocol Distribution
-
Test Sample : A single, large batch of 3-Methylpiperidin-4-one hydrochloride will be homogenized and divided into identical samples by the Study Coordinator. Stability and homogeneity must be confirmed prior to distribution.
-
Reference Standard : A highly purified and well-characterized batch of 3-Methylpiperidin-4-one hydrochloride will be provided for quantification.
-
Detailed Protocol : A comprehensive document outlining the exact experimental procedure will be distributed to all participants. Adherence to this protocol is mandatory.
Inter-Laboratory Study Workflow
The overall process for the inter-laboratory study is visualized below.
Caption: Workflow for the inter-laboratory comparison study.
Part 3: Standardized HPLC Protocol
All participating laboratories must strictly adhere to the following validated method.
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
4-Toluenesulfonyl Chloride (≥98%)
-
Sodium Bicarbonate (ACS Grade)
-
3-Methylpiperidin-4-one hydrochloride Reference Standard and Test Sample
-
Class A volumetric glassware
Experimental Protocol: Pre-Column Derivatization & HPLC Analysis
Step 1: Standard Solution Preparation (100 µg/mL, as free base)
-
Accurately weigh ~13.2 mg of 3-Methylpiperidin-4-one hydrochloride Reference Standard (potency and salt-to-free base conversion factor must be applied) into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Step 2: Sample Solution Preparation (100 µg/mL, as free base)
-
Accurately weigh ~13.2 mg of the inter-laboratory Test Sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Step 3: Derivatization Procedure (perform on standards and samples)
-
Pipette 1.0 mL of the prepared solution into an HPLC vial.
-
Add 1.0 mL of a saturated sodium bicarbonate solution.
-
Add 2.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Cap the vial and vortex thoroughly. Heat at 60°C for 30 minutes.
-
Cool to room temperature. The solution is ready for injection.
Step 4: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 230 nm |
| Injection Vol. | 10 µL |
Step 5: System Suitability Test (SST)
-
Inject the derivatized standard solution five times.
-
Acceptance Criteria :
-
Tailing Factor (T): ≤ 2.0
-
%RSD of Peak Areas: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
Step 6: Data Reporting
-
Each laboratory shall perform six independent preparations (n=6) of the test sample.
-
Report the individual assay results (% w/w), the mean, standard deviation, and all raw data including chromatograms and integration parameters.
Part 4: Statistical Analysis and Interpretation of Results
Data analysis will be performed centrally by the Study Coordinator according to international standards such as ISO 5725.[19]
Outlier Analysis
Before statistical evaluation, data will be screened for outliers.
-
Cochran's Test : To check for laboratories with significantly larger intra-laboratory variance than others.
-
Grubbs' Test : To identify individual laboratory means that are significantly different from the consensus mean.[20]
Any statistically identified outliers will be investigated and may be excluded from the final precision calculations after consultation with the respective laboratory.
Hypothetical Data and Performance Evaluation
The following table presents a hypothetical summary of results from 10 laboratories after the removal of any outliers. The consensus mean from all labs is 99.50% .
| Lab ID | Mean Assay (%) | Repeatability SD (sr) | Z-Score | Performance |
| Lab 01 | 99.65 | 0.25 | 0.45 | Satisfactory |
| Lab 02 | 100.10 | 0.30 | 1.82 | Satisfactory |
| Lab 03 | 98.95 | 0.28 | -1.67 | Satisfactory |
| Lab 04 | 99.45 | 0.22 | -0.15 | Satisfactory |
| Lab 05 | 99.80 | 0.31 | 0.91 | Satisfactory |
| Lab 06 | 98.50 | 0.75 | -3.03 | Action Signal |
| Lab 07 | 99.30 | 0.26 | -0.61 | Satisfactory |
| Lab 08 | 100.25 | 0.35 | 2.27 | Warning Signal |
| Lab 09 | 99.55 | 0.29 | 0.15 | Satisfactory |
| Lab 10 | 99.45 | 0.24 | -0.15 | Satisfactory |
| Summary | ||||
| Consensus Mean | 99.50% | |||
| Repeatability SD (sr) | 0.32% | |||
| Reproducibility SD (sR) | 0.33% |
-
Z-Score Calculation : Z = (x - X) / σ, where x is the lab's mean, X is the consensus mean, and σ is the standard deviation for proficiency assessment (derived from sR).
-
Interpretation :
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Warning Signal . The result is questionable and warrants internal investigation.
-
|Z| ≥ 3.0: Action Signal . The result is unacceptable, indicating a significant deviation that requires immediate corrective action.[21]
-
Discussion of Potential Variability
In our hypothetical results, Lab 06 shows poor repeatability (high sr) and a significant negative bias, while Lab 08 shows a positive bias. Potential causes include:
-
Systematic Errors (affecting trueness) : Incorrect reference standard handling/weighing, improperly calibrated equipment (pipettes, balances), or consistent integration errors. Lab 08's positive bias could stem from an issue with their reference standard preparation.
-
Random Errors (affecting precision) : Inconsistent sample preparation technique, variable derivatization reaction conditions, or unstable instrument performance. Lab 06's high sr points to a lack of procedural consistency.
Part 5: Troubleshooting and Best Practice Recommendations
Based on the outcomes of such a study, a set of best practices and troubleshooting guides can be established.
HPLC Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common HPLC issues.
Final Recommendations
-
Method Harmonization : The validated HPLC method described herein should be adopted as the standard procedure for assay determination of 3-Methylpiperidin-4-one hydrochloride across all relevant laboratories.
-
Analyst Training : Ensure all analysts are thoroughly trained on the specific nuances of the derivatization and chromatographic method.
-
Robust Method Validation : All analytical procedures used for quality control must be fully validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[22][23][24][25]
-
Continuous Improvement : Laboratories should participate in regular, ongoing proficiency testing schemes to monitor their performance over time and demonstrate a continued state of control.[9]
By fostering a collaborative environment through inter-laboratory comparisons, the pharmaceutical industry can ensure the consistent quality of intermediates like 3-Methylpiperidin-4-one hydrochloride, ultimately safeguarding the integrity of the final medicinal products.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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Quality Guidelines. International Council for Harmonisation (ICH).
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
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cGMP Pharmaceutical Quality Control Testing. Intertek.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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Interlaboratory Studies. Oxford Academic, Quality Assurance in the Analytical Chemistry Laboratory.
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Five Key Elements of Pharmaceutical Intermediate Quality Control. WuXi AppTec.
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The Ultimate Guide to Pharmaceutical Quality Control Testing. Technology Networks.
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Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
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Inter laboratory Comparative Tests ISO 5725-2. Analyzeseeds.
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Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG.
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Interlaboratory comparisons. The Joint Research Centre - EU Science Hub.
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
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Quality Control During Drug Development. Technology Networks.
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Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. SpringerLink.
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Inter laboratory Comparison 2023 Report. Benchmark International.
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Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. ACS Publications.
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Interlaboratory Comparisons. National Institute of Standards and Technology (NIST).
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The HPLC analytical approach of 3-amino piperidine. Google Patents.
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
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Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
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HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
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Use of results of interlaboratory comparisons. CompaLab.
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
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GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy.
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3-Methylpiperidin-4-one hydrochloride. ChemBK.
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health (NIH).
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3-Methylpiperidin-4-one hydrochloride. Sigma-Aldrich.
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Detection and Identification of 3, 4- Methylenedioxymethcathinone (Methylone) As an Illicit Drug Using GC-MS, LC-(TOF)-MS, ATR-FTIR and FT-Raman Techniques. IOSR Journal of Applied Chemistry.
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3-Methylpiperidin-4-one hydrochloride. Synthonix.
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3-Methyl-piperidin-4-one hydrochloride. Santa Cruz Biotechnology.
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3-Piperidone hydrochloride. Chem-Impex.
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3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. ChemicalBook.
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4-Piperidinone, 3-(1-methylethyl)-1-(phenylmethyl)-(373604-07-0) 1H NMR spectrum. ChemicalBook.
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3-Methylpiperidin-4-one. PubChem.
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GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
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1-Methyl-4-piperidone. PubChem.
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A Comparative Analysis of 3-Methylpiperidin-4-one Hydrochloride Derivatives in Silico: A Guide to Molecular Docking Approaches for Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Among its varied forms, the 3-methylpiperidin-4-one core has emerged as a particularly promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of the molecular docking of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, offering insights into their therapeutic potential and the computational strategies employed to predict their efficacy.
Introduction: The Rationale for Targeting Cancer with 3-Methylpiperidin-4-one Derivatives
The 3-methylpiperidin-4-one backbone presents a versatile and synthetically accessible framework for creating a diverse library of compounds. The strategic placement of a methyl group at the 3-position can influence the conformational rigidity of the piperidine ring, which in turn dictates the orientation and binding affinity of the molecule within the active site of a biological target. The hydrochloride salt form of these derivatives is often utilized to improve their solubility and handling properties for experimental studies.
Recent research has focused on the anticancer potential of these derivatives, particularly the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[1][2][3] The introduction of a chlorine atom at the 3-position, alongside various substituted aryl groups at the 2 and 6 positions, allows for a systematic exploration of the structure-activity relationship (SAR). Molecular docking, a powerful computational technique, plays a pivotal role in this exploration by predicting the binding conformations and affinities of these derivatives against key cancer-related proteins.[1] This in silico approach provides a rational basis for prioritizing compounds for synthesis and further biological evaluation, thereby accelerating the drug discovery pipeline.
Experimental Design and Computational Methodology
The comparative docking studies discussed herein focus on a series of five 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives, designated as Compounds I-V.[1] These compounds were evaluated against a panel of protein targets implicated in various hematological cancers, including myeloma, leukemia, and Natural Killer T-cell lymphoma.[1][2][3]
Ligand and Protein Preparation
The initial step in any molecular docking study is the preparation of the ligand (the small molecule, in this case, the piperidinone derivatives) and the protein target. The three-dimensional structures of the piperidinone derivatives were constructed and optimized to their lowest energy conformation. The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Prior to docking, these protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate atomic charges.
Molecular Docking Protocol
The molecular docking simulations were performed using iGEMDOCK, a widely used software for predicting protein-ligand interactions.[1] The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure. The docking parameters were set to ensure a thorough search of the conformational space of the ligand within the binding site. A population size of 800, 80 generations, and 10 solutions were used for the docking calculations.[1]
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Analysis of 3-Methylpiperidin-4-one Derivatives
The docking studies of Compounds I-V against a panel of five cancer-related proteins (PDB IDs: 6FS1, 6FSO, 6TJU, 5N21, and 1OLL) revealed significant differences in their binding affinities, providing valuable insights into their potential as anticancer agents.[1][2][3]
Binding Energy Comparison
The binding energy, typically expressed in kcal/mol, is a key metric for evaluating the strength of the interaction between a ligand and a protein. A more negative binding energy indicates a stronger and more stable interaction. The table below summarizes the binding energies of Compounds I-V with the different protein targets.
| Compound | 6FS1 (Myeloma) | 6FSO (Myeloma) | 6TJU (Leukemia) | 5N21 (NKTL) | 1OLL (NKTL) |
| I | -85.23 | -92.14 | -87.45 | -90.12 | -88.34 |
| II | -90.56 | -98.78 | -93.21 | -95.67 | -94.88 |
| III | -88.12 | -95.43 | -90.87 | -92.34 | -91.56 |
| IV | -92.45 | -101.23 | -96.78 | -98.54 | -97.12 |
| V | -95.87 | -105.67 | -101.34 | -103.21 | -102.55 |
Binding energies are presented in kcal/mol and are based on data from the referenced study.[1]
From the data, it is evident that Compound V consistently exhibits the most favorable binding energies across all five protein targets, suggesting it has the highest potential for broad-spectrum anticancer activity among the tested derivatives.[1] Compound IV also demonstrates strong binding affinities.
Analysis of Molecular Interactions
Beyond the binding energies, a detailed analysis of the molecular interactions within the binding pocket provides a deeper understanding of the structure-activity relationship. The interactions are primarily governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, the docking of Compound V with the leukemia-associated protein 6TJU revealed strong hydrogen bonding interactions, contributing to its low binding energy of -101.34 kcal/mol.[1] The methoxy groups on the aryl rings of Compound V likely participate in these crucial interactions. In contrast, compounds with less favorable substitutions showed weaker or fewer interactions, resulting in higher (less negative) binding energies.
The visual inspection of the docked poses allows for the identification of key amino acid residues in the active site that are critical for ligand binding. This information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Caption: The core chemical structure of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one.
Conclusion and Future Directions
This comparative docking analysis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives highlights the power of in silico methods in modern drug discovery. The study successfully identified compounds with strong binding affinities to multiple cancer-related protein targets, with Compound V emerging as a particularly promising lead candidate.[1] The detailed interaction analysis provides a roadmap for the future design of more potent and selective inhibitors based on the 3-methylpiperidin-4-one scaffold.
It is crucial to emphasize that molecular docking is a predictive tool, and its findings must be validated through experimental studies. The promising in silico results for Compounds II and IV were indeed correlated with their ability to reduce the growth of several hematological cancer cell lines in vitro.[1][2][3] Future work should focus on the synthesis and biological evaluation of a broader range of derivatives, guided by the structure-activity relationships established in these computational studies. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to provide a more dynamic and accurate picture of the protein-ligand interactions.
References
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Ramalingam, A., Mustafa, N., Chng, W. J., Medimagh, M., Sambandam, S., & Issaoui, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. [Link]
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Ramalingam, A., Mustafa, N., Chng, W. J., Medimagh, M., Sambandam, S., & Issaoui, N. (2022). Peer review of "3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction". MDPI. [Link]
-
Ramalingam, A., Mustafa, N., Chng, W. J., Medimagh, M., Sambandam, S., & Issaoui, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Center for Biotechnology Information. [Link]
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Ramalingam, A., Mustafa, N., Chng, W. J., Medimagh, M., Sambandam, S., & Issaoui, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. ResearchGate. [Link]
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Ramalingam, A., Mustafa, N., Chng, W. J., Medimagh, M., Sambandam, S., & Issaoui, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed. [Link]
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A Comparative Guide to the Biological Activity of 3-Methylpiperidin-4-one Hydrochloride Enantiomers
This guide provides a comprehensive framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 3-Methylpiperidin-4-one hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to understand and characterize the stereospecific activity of this important chemical scaffold. This document moves beyond a simple listing of facts to explain the rationale behind experimental design, offering detailed protocols and data interpretation strategies grounded in established scientific principles.
Introduction: The Significance of Chirality in a Privileged Scaffold
The piperidin-4-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, resulting in two non-superimposable mirror-image molecules, or enantiomers: (R)-3-Methylpiperidin-4-one and (S)-3-Methylpiperidin-4-one.
Biological systems are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars. Consequently, the interaction of a small molecule with a biological target, such as an enzyme or receptor, is highly dependent on its three-dimensional structure. The differential biological activity of enantiomers is a fundamental concept in pharmacology. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects or toxicity.[3] The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical need to evaluate enantiomers separately.[3]
While 3-Methylpiperidin-4-one hydrochloride is primarily used as a versatile intermediate in organic synthesis for producing more complex drugs, understanding the intrinsic biological profile of its constituent enantiomers is crucial.[4] This guide, therefore, outlines the necessary experimental workflows to dissect and compare the potential biological activities of these two molecules.
Postulated Biological Targets and Screening Strategy
Given the broad activities reported for piperidin-4-one derivatives, a multi-faceted screening approach is logical. Literature on structurally related compounds suggests three primary areas for investigation: anticancer, antimicrobial, and CNS-related activity.
-
Anticancer Potential: Derivatives of 3-methyl-piperidin-4-one have shown cytotoxic effects against various cancer cell lines, including hematological cancers.[5] The proposed mechanism for some of these compounds involves the upregulation of apoptosis-promoting genes like p53 and Bax.[5]
-
Antimicrobial Activity: The piperidone core is found in many agents with antibacterial and antifungal properties.[6] Investigations into related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]
-
CNS Activity: The piperidine ring is a common feature in CNS agents.[7] Specifically, substituted piperidines have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Studies have shown that the stereochemistry of substituents on the piperidine ring significantly influences AChE inhibitory activity.[8]
The following workflow provides a systematic approach to evaluating the (R)- and (S)-enantiomers against these potential activities.
Caption: General experimental workflow for comparative bioactivity screening.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, including necessary controls to ensure data integrity. The causality behind specific choices (e.g., cell lines, bacterial strains) is explained within each section.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.
Rationale: Based on published data for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones that showed activity against hematological cancer cell lines, we select a relevant panel for initial screening.[5]
Step-by-Step Methodology:
-
Cell Culture: Culture human myeloma (e.g., H929) and leukemia (e.g., K562) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-enantiomers in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of each enantiomer. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Rationale: Piperidin-4-one derivatives have shown broad-spectrum antimicrobial activity.[6] We select representative strains of Gram-positive bacteria, Gram-negative bacteria, and fungi to assess this breadth.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the cultures to achieve a final inoculum size of approximately 5 x 10⁵ CFU/mL for bacteria and 5 x 10³ CFU/mL for fungi.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each enantiomer stock solution in the appropriate broth, creating a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35°C for 24 hours for bacteria and 48 hours for C. albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of the AChE enzyme. Inhibition of the enzyme results in a reduced rate of color development.
Rationale: The piperidine scaffold is present in AChE inhibitors like Donepezil, and stereochemistry is known to be a critical determinant of activity in this class.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).
-
Assay Procedure: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the (R)- and (S)-enantiomers (or a known inhibitor like Donepezil as a positive control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Calculate the IC₅₀ value for each enantiomer by plotting percent inhibition versus inhibitor concentration.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clear, comparative tables.
Table 1: Hypothetical Anticancer Cytotoxicity Data
| Compound | H929 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| (R)-3-Methylpiperidin-4-one HCl | 15.2 ± 1.8 | 25.6 ± 2.5 |
| (S)-3-Methylpiperidin-4-one HCl | 85.7 ± 5.1 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| (R)-3-Methylpiperidin-4-one HCl | 16 | 64 | 32 |
| (S)-3-Methylpiperidin-4-one HCl | > 128 | > 128 | > 128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Interpretation: In this hypothetical scenario, the (R)-enantiomer is clearly the eutomer, exhibiting significantly greater anticancer and antimicrobial activity than the (S)-enantiomer (the distomer). The stereoselectivity ratio (IC₅₀ of distomer / IC₅₀ of eutomer) for the H929 cell line would be approximately 5.6, indicating a notable difference in potency driven by the compound's stereochemistry.
Visualizing Mechanistic Hypotheses
Should an enantiomer show significant activity, further investigation into its mechanism of action is warranted. For instance, if the (R)-enantiomer demonstrates potent anticancer activity, one could hypothesize its interaction with an apoptosis signaling pathway based on literature for similar scaffolds.[5]
Caption: Hypothetical p53-mediated apoptosis pathway induced by the active enantiomer.
Conclusion and Future Directions
This guide establishes a rigorous, scientifically-grounded framework for the comparative biological evaluation of the enantiomers of 3-Methylpiperidin-4-one hydrochloride. By employing standardized in vitro assays targeting potential anticancer, antimicrobial, and CNS-related activities, researchers can effectively determine if stereochemistry plays a significant role in the biological profile of this scaffold.
The identification of a potent eutomer would justify further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathway.
-
In Vivo Efficacy: Testing the active enantiomer in relevant animal models.
-
ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead enantiomer.
Ultimately, the systematic deconstruction of a racemate's biological activity into its enantiomeric components is a cornerstone of modern drug discovery, maximizing therapeutic potential while minimizing safety risks.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Al-Hussain, S. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. [Link]
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Di Martino, R. M. C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297–2308. [Link]
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ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. ChemBK. [Link]
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Sivakumar, P. M., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
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MySkinRecipes. (n.d.). 3-Methylpiperidin-4-ol hydrochloride. MySkinRecipes. [Link]
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Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-15. [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31085. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpiperidin-4-one hydrochloride
For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it is a cradle-to-grave responsibility. The proper disposal of chemical reagents like 3-Methylpiperidin-4-one hydrochloride (CAS No. 4629-78-1) is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.
Core Directive: Hazard Assessment and the Principle of Assumed Risk
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment forms the logical basis for every subsequent handling and disposal decision.
Intrinsic Hazard Profile
3-Methylpiperidin-4-one hydrochloride is a heterocyclic amine salt. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) provide a clear directive for its classification as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | H319 / H318 | Warning/Danger | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | [1][2][4] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [2][3] |
Causality: The piperidine functional group and its derivatives are known irritants.[5] The hydrochloride salt form means that in the presence of moisture, it can create an acidic micro-environment, contributing to its irritant properties. The fine, crystalline powder form presents an inhalation risk, targeting the respiratory system.[1]
Regulatory Classification: Why This is Hazardous Waste
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[6][7]
-
Listed Waste: 3-Methylpiperidin-4-one hydrochloride is not found on the F, K, P, or U lists of hazardous wastes.[2][8]
-
Characteristic Waste: Based on its hazard profile, it must be managed as a characteristic hazardous waste. While it is not ignitable or reactive, an aqueous solution could potentially be corrosive (D002) if the pH is ≤ 2.[6] More importantly, its classification as an irritant and harmful substance requires it to be managed as toxic. Therefore, it is legally and ethically mandated that this compound must not be disposed of via standard trash or sanitary sewer. All waste streams containing this compound must be collected for disposal by a licensed hazardous waste contractor.[1]
Pre-Disposal Operations: Engineering and Personal Safeguards
Proper disposal begins long before the waste container is filled. It starts with establishing a safe environment and using appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
To mitigate the risks of dermal, ocular, and respiratory exposure, the following PPE is mandatory when handling 3-Methylpiperidin-4-one hydrochloride in any form (pure solid, solution, or contaminated material):
-
Eye Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, a chemically resistant apron may be advisable.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[3]
Designated Accumulation Area
Per regulatory guidelines, hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Location: The SAA should be a secondary containment tray within a fume hood or a designated, marked cabinet.
-
Segregation: The SAA must not be used for storing incompatible chemicals. Waste 3-Methylpiperidin-4-one hydrochloride must be segregated from the materials listed in the table below.
| Incompatible Material Classes | Rationale for Segregation |
| Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates) | Can cause violent exothermic reactions with organic amines. |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Can neutralize the hydrochloride salt, liberating the free amine base which may have different reactivity and volatility. |
| Strong Acids (e.g., sulfuric acid, nitric acid) | While it is a salt of a strong acid, mixing with other strong acids in a waste container is poor practice and can lead to unforeseen reactions. |
| Reactive Metals (e.g., sodium, potassium, magnesium) | Risk of reaction with any residual moisture or acidic character of the waste. |
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste streams containing 3-Methylpiperidin-4-one hydrochloride. The entire process is governed by a central principle: segregation . Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
Workflow for Disposal of 3-Methylpiperidin-4-one hydrochloride
Caption: Decision workflow for the safe disposal of 3-Methylpiperidin-4-one hydrochloride.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Do Not Open: Keep the original manufacturer's container sealed.
-
Verify Label: Ensure the original label is intact and legible.
-
Deface: If the material is being discarded because it is expired or off-spec, clearly write "EXPIRED - FOR DISPOSAL" on the label with a permanent marker.
-
Log & Segregate: Record the container in your laboratory's chemical inventory as "awaiting disposal." Place the container in the designated SAA, ensuring it is segregated from incompatible materials.
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup for the container.[1]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to items such as used gloves, weighing papers, contaminated paper towels, and pipette tips.
-
Containerize: Use a designated hazardous solid waste container. This is typically a sealable plastic pail or a sturdy cardboard box lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a list of all chemical constituents, including "3-Methylpiperidin-4-one hydrochloride."
-
Accumulation: Place contaminated items directly into the labeled container. Do not allow contaminated items to accumulate on the benchtop.
-
Seal: Keep the container sealed at all times except when adding waste.
-
Storage: Store the container in your designated SAA.
-
Pickup: When the container is full, contact EHS for pickup and replacement.
Protocol 3.3: Disposal of Aqueous or Solvent Solutions
This protocol applies to reaction mixtures, analytical solutions, or rinsates containing the compound.
-
Container Selection: Use a designated, chemically compatible liquid hazardous waste container (e.g., a high-density polyethylene carboy). Never use a metal can for potentially acidic waste.[9]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ." All chemical components of the solution, including solvents and the full name "3-Methylpiperidin-4-one hydrochloride," must be listed with their approximate percentages.
-
Accumulation: Carefully pour the waste solution into the container using a funnel. This should be done inside a chemical fume hood.
-
Seal: Securely cap the container immediately after adding waste. The container must remain closed at all times when not in use.[9]
-
Storage: Store the container in secondary containment within your designated SAA.
-
Pickup: When the container is approximately 90% full, schedule a pickup with your EHS department.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigating exposure and environmental contamination.
Small Spill (Solid Powder)
A small spill is defined as an amount that can be safely cleaned by trained laboratory personnel without risk of significant exposure.
-
Alert & Restrict: Immediately alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.1.
-
Cover Gently: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use paper towels, as this can create dust. Do not add water.
-
Collect: Carefully scoop the mixture into a sealable plastic bag or container. Avoid creating dust.
-
Clean: Wipe the spill area with a towel dampened with a soap and water solution.
-
Dispose: Place the bag of collected spill material and all cleaning materials into the designated solid hazardous waste container (Protocol 3.2).
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Large Spill or Any Liquid Spill
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your colleagues and laboratory supervisor. Pull the fire alarm if the spill poses a fire or toxic vapor hazard.
-
Isolate: If it is safe to do so, close the fume hood sash and the doors to the laboratory to contain the spill.
-
Contact EHS: Call your institution's emergency EHS number immediately. Provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Re-enter: Do not attempt to clean a large spill yourself. Wait for the trained emergency response team to arrive.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe, compliant, and responsible disposal of 3-Methylpiperidin-4-one hydrochloride, upholding your commitment to a safe laboratory environment and the protection of our shared ecosystem.
References
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- BenchChem. (2025). Proper Disposal of 4-(Phenylethynyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals.
- Office of Clinical and Research Safety. RCRA Characteristic Waste. Retrieved from the Office of Clinical and Research Safety website.
- U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document.
- Practice Greenhealth. Hazardous waste characterization.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
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- Envera Consulting. (2014). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
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- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Department of Toxic Substances Control - CA.gov. RCRA Listed Hazardous Waste.
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Mastering the Safe Handling of 3-Methylpiperidin-4-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
As a cornerstone intermediate in pharmaceutical synthesis, 3-Methylpiperidin-4-one hydrochloride demands a meticulous approach to laboratory handling to ensure personnel safety and maintain experimental integrity. This guide, compiled from authoritative safety data and field-proven practices, provides a comprehensive operational plan for the safe use, storage, and disposal of this compound. By understanding the "why" behind each procedural step, laboratory professionals can cultivate a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
3-Methylpiperidin-4-one hydrochloride is classified as a hazardous substance with the following primary risks:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Given these hazards, a thorough risk assessment is the foundational step before any handling activities. This involves evaluating the quantities being used, the potential for dust generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-Methylpiperidin-4-one hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes and airborne dust particles that can cause severe eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber is recommended for prolonged contact, while nitrile gloves are suitable for splash protection. | Prevents direct skin contact, which can lead to irritation. Butyl rubber offers excellent resistance to piperidine compounds, with breakthrough times generally exceeding 480 minutes. Nitrile gloves provide adequate splash resistance with breakthrough times typically greater than 120 minutes.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects personal clothing from contamination with the chemical dust or solutions. |
| Respiratory Protection | A NIOSH-approved respirator with an ammonia/methylamine cartridge is recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. | Protects the respiratory system from irritation caused by inhaling the fine powder of the compound.[2][3][4][5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and step-by-step protocols outline the complete handling lifecycle of 3-Methylpiperidin-4-one hydrochloride in a laboratory setting.
Caption: Logical workflow for the safe handling of 3-Methylpiperidin-4-one hydrochloride.
Experimental Protocols
Protocol 1: Weighing and Dispensing the Solid Compound
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully open the container of 3-Methylpiperidin-4-one hydrochloride. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust.
-
Closure: Securely close the main container immediately after dispensing.
-
Transfer: Transfer the weighed compound to your reaction vessel within the fume hood.
-
Initial Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., weighing paper) in a designated solid hazardous waste container.
Protocol 2: Spill Cleanup Procedure
-
Evacuation and Ventilation: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.[6]
-
Containment: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a soap and water solution, followed by a rinse with water.[4] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Improper disposal of 3-Methylpiperidin-4-one hydrochloride and its contaminated materials can pose a significant environmental and safety risk. All waste generated must be treated as hazardous.[7]
Protocol 3: Waste Collection and Disposal
-
Segregation: Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste containing 3-Methylpiperidin-4-one hydrochloride.
-
Solid Waste: This includes contaminated gloves, paper towels, weigh boats, and other disposable labware. Place these items in a designated, sealed, and chemically resistant container labeled "Hazardous Waste" with the full chemical name.[7]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with a full list of its chemical constituents.
-
Neutralization of Aqueous Waste (for trained personnel only):
-
CAUTION: This procedure should only be performed by personnel trained in handling hazardous chemical reactions and with appropriate PPE in a chemical fume hood.
-
Slowly add the aqueous waste containing 3-Methylpiperidin-4-one hydrochloride to a larger container with a stir bar.
-
While stirring, slowly add a dilute solution of sodium bicarbonate (a weak base) to neutralize the hydrochloride salt.
-
Monitor the pH of the solution. The goal is to reach a neutral pH (around 7).
-
Once neutralized, this solution must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
-
-
Professional Disposal: All waste containing 3-Methylpiperidin-4-one hydrochloride must be disposed of through a licensed hazardous waste disposal company.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, researchers can confidently and safely handle 3-Methylpiperidin-4-one hydrochloride, ensuring a secure laboratory environment and the integrity of their scientific work.
References
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Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
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3M. 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. Airgas. Available from: [Link]
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Moldex. Ammonia/Methylamine Cartridges For 7000/7800/9000 Series Respirators. Available from: [Link]
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University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry. Available from: [Link]
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Standard Operating Procedure for Management of Hazardous Materials. Available from: [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available from: [Link]
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Emory University. Chemical Waste Disposal Guidelines. Available from: [Link]
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EPA NEPIC. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. Available from: [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]
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Public Health Wales. Decontamination Procedure for Reusable Medical Devices and Care Equipment in PHW. Available from: [Link]
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Centers for Disease Control and Prevention. Disinfection of Healthcare Equipment | Infection Control. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
